Product packaging for 3,4,5-Trimethoxybenzylamine(Cat. No.:CAS No. 18638-99-8)

3,4,5-Trimethoxybenzylamine

Cat. No.: B102388
CAS No.: 18638-99-8
M. Wt: 197.23 g/mol
InChI Key: YUPUSBMJCFBHAP-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxybenzylamine is a versatile chemical intermediate that enables innovation across advanced material science and pharmaceutical research. Its primary research value lies in its application for designing and engineering protein adsorption-resistant surfaces; this property is critical for developing advanced biomaterials with enhanced biocompatibility for use in medical implants, prosthetics, and drug delivery systems, as it helps reduce biofouling and improve material longevity . The compound's molecular structure, featuring a reactive amine group and a 3,4,5-trimethoxybenzyl motif, makes it a valuable building block for constructing complex molecular architectures in organic synthesis . Researchers leverage it in the synthesis of various organic compounds, contributing to breakthroughs in areas such as novel polymers, advanced composites, and functional coatings . Furthermore, this amine serves as an important precursor and intermediate in the agrochemical, pharmaceutical, and dyestuff fields, underlining its broad utility in chemical research and development . This product is intended for research purposes and is strictly not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO3 B102388 3,4,5-Trimethoxybenzylamine CAS No. 18638-99-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4,5-trimethoxyphenyl)methanamine
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InChI

InChI=1S/C10H15NO3/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5H,6,11H2,1-3H3
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InChI Key

YUPUSBMJCFBHAP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN
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Molecular Formula

C10H15NO3
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DSSTOX Substance ID

DTXSID10171891
Record name 3,4,5-Trimethoxybenzylamine
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Molecular Weight

197.23 g/mol
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CAS No.

18638-99-8
Record name 3,4,5-Trimethoxybenzylamine
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Foundational & Exploratory

A Comprehensive Technical Guide to 3,4,5-Trimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,4,5-Trimethoxybenzylamine (CAS Number: 18638-99-8), a pivotal chemical intermediate in the fields of pharmaceutical sciences, agrochemicals, and material science. This document details its chemical and physical properties, safety information, experimental protocols for its synthesis, and its applications in modern research and development.

Core Properties and Identification

This compound is a substituted benzylamine that serves as a versatile building block in organic synthesis. Its structure, featuring a benzyl ring with three methoxy groups and a primary amine, allows for a wide range of chemical modifications.

Chemical and Physical Data

The fundamental properties of this compound are summarized in the tables below for easy reference.

Table 1: Chemical Identification

IdentifierValue
CAS Number 18638-99-8[1][2][3][4][5]
Molecular Formula C₁₀H₁₅NO₃[1][4][5]
Molecular Weight 197.23 g/mol [3]
IUPAC Name (3,4,5-trimethoxyphenyl)methanamine[1][4][5]
Synonyms 3,4,5-Trimethoxyphenyl methanamine, 1-(3,4,5-trimethoxyphenyl)methanamine[1][5]
InChI Key YUPUSBMJCFBHAP-UHFFFAOYSA-N[1][4][5]
SMILES COC1=CC(CN)=CC(OC)=C1OC[1][4]

Table 2: Physical Properties

PropertyValue
Appearance Colorless to light yellow/orange clear liquid[2]
Boiling Point 120-122 °C @ 0.05 mmHg[1]
Density 1.155 g/mL at 25 °C[1][3]
Refractive Index 1.548 (n20/D)[1][3]
Flash Point >110 °C (>230 °F)[1]; 113 °C (closed cup)[3][6]
Solubility Not miscible or difficult to mix in water[1]
Safety and Handling

This compound is a corrosive compound and requires careful handling. It is also sensitive to air and should be stored under an inert atmosphere in a cool, dry, and well-ventilated area, away from oxidizing agents.[1]

Table 3: GHS Hazard and Precautionary Statements

CategoryStatement
Hazard Statements H314: Causes severe skin burns and eye damage.[2] H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[3][6] H315: Causes skin irritation.[3][6] H319: Causes serious eye irritation.[3][6] H335: May cause respiratory irritation.[3][6]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][6] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3][6] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6]
Hazard Class 8 (Corrosive)[1]
Packing Group III[1]

Experimental Protocols

The primary route for synthesizing this compound is through the reductive amination of its corresponding aldehyde, 3,4,5-trimethoxybenzaldehyde. The Leuckart reaction, which utilizes ammonium formate as both the nitrogen source and the reducing agent, is a classic and effective method for this transformation.

Synthesis via Leuckart Reaction

This protocol describes the synthesis of this compound from 3,4,5-trimethoxybenzaldehyde using ammonium formate.

Objective: To synthesize this compound via the reductive amination of 3,4,5-trimethoxybenzaldehyde.

Materials:

  • 3,4,5-trimethoxybenzaldehyde

  • Ammonium formate (HCOONH₄)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), aqueous solution (e.g., 10 M)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • Reaction Setup: In a round-bottom flask, combine 3,4,5-trimethoxybenzaldehyde (1 equivalent) with an excess of ammonium formate (3-5 equivalents).

  • Heating: Heat the mixture under reflux. The reaction temperature is typically high, often between 160-185 °C.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction proceeds via the formation of an intermediate N-formyl derivative.

  • Hydrolysis: After the initial reaction is complete (as indicated by TLC), cool the mixture. Add a concentrated solution of hydrochloric acid (e.g., 6 M) to the flask and reflux the mixture for several hours to hydrolyze the formyl intermediate to the free amine.

  • Workup - Basification: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Carefully make the aqueous solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution. This step neutralizes the excess acid and deprotonates the amine hydrochloride salt to the free amine.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation to yield pure this compound.

G cluster_synthesis Synthesis Workflow Reactants 3,4,5-Trimethoxybenzaldehyde + Ammonium Formate Heating Heat under Reflux (160-185 °C) Reactants->Heating Leuckart Reaction Hydrolysis Acidic Hydrolysis (Conc. HCl, Reflux) Heating->Hydrolysis Forms N-formyl intermediate Workup Basification (NaOH) & Extraction (Solvent) Hydrolysis->Workup Liberates free amine Purification Drying & Vacuum Distillation Workup->Purification Product Pure this compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable precursor in the synthesis of a wide range of biologically active molecules and advanced materials.

Pharmaceutical Intermediate

The benzylamine moiety is a "privileged scaffold" in drug discovery, capable of interacting with various biological targets.[7] The trimethoxy substitution pattern on the phenyl ring significantly influences the electronic properties and hydrogen bonding potential of the molecule, making it a key component in the synthesis of active pharmaceutical ingredients (APIs).[7][8] It is instrumental in creating novel drug candidates for a variety of diseases and is crucial for structure-activity relationship (SAR) studies that aim to optimize lead compounds.[8]

Derivatives of benzylamine have been investigated for a range of pharmacological activities, including:

  • Inhibition of Catecholamine Uptake: Certain benzylamine derivatives act as inhibitors of norepinephrine and dopamine transporters, suggesting potential applications in neurological and psychiatric disorders.[5]

  • Serotonin-Norepinephrine Reuptake Inhibition (SNRI): The benzylamine template has been used to develop potential dual serotonin and norepinephrine reuptake inhibitors.[6]

  • Melanocortin-4 Receptor (MC4R) Antagonism: Piperazine-benzylamine derivatives have been characterized as MC4R antagonists, which have therapeutic potential in treating conditions like cancer cachexia.[9]

Material Science

Beyond pharmaceuticals, this compound is utilized in advanced material science. A key application is in the engineering of surfaces that resist protein adsorption.[10] By modifying materials with derivatives of this compound, researchers can create more biocompatible surfaces for medical implants, prosthetics, and drug delivery systems, thereby reducing biofouling and improving device longevity and performance.[10]

Signaling Pathways in Drug Development

While specific signaling pathways for drugs derived directly from this compound are not extensively detailed in the public domain, the general class of benzylamine derivatives often targets neurotransmitter systems. For instance, their role as potential serotonin reuptake inhibitors implicates them in the serotonergic signaling pathway, which is a key target for antidepressant medications.

G cluster_pathway Generalized Serotonergic Synapse Signaling Presynaptic Presynaptic Neuron Vesicle Vesicle Presynaptic->Vesicle SERT Serotonin Transporter (SERT) Postsynaptic Postsynaptic Neuron SER Serotonin (5-HT) Receptor 5-HT Receptor SER->Receptor Binding SER->SERT Reuptake Vesicle->SER Release Signal Signal Transduction (e.g., GPCR cascade) Receptor->Signal Response Cellular Response (e.g., Mood Regulation) Signal->Response Drug Benzylamine Derivative (Potential SNRI) Drug->SERT Inhibition

Caption: Potential mechanism of action for a benzylamine-derived SNRI.

This diagram illustrates how a derivative of this compound, acting as a serotonin-norepinephrine reuptake inhibitor (SNRI), could block the serotonin transporter (SERT). This inhibition leads to an increased concentration of serotonin in the synaptic cleft, enhancing signaling to the postsynaptic neuron. This is a common mechanism for many antidepressant drugs.

References

An In-depth Technical Guide to the Synthesis of 3,4,5-Trimethoxybenzylamine from Gallic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 3,4,5-trimethoxybenzylamine, a valuable building block in pharmaceutical development, starting from the readily available natural product, gallic acid. This document details the primary synthetic pathways, provides step-by-step experimental protocols, and presents quantitative data to allow for methodical comparison.

Synthetic Strategy Overview

The conversion of gallic acid to this compound is a multi-step process. The most common and industrially relevant approach involves three key transformations:

  • Methylation: The three phenolic hydroxyl groups and the carboxylic acid of gallic acid are converted to methoxy and methyl ester groups, respectively, to form methyl 3,4,5-trimethoxybenzoate. This is typically followed by saponification to yield 3,4,5-trimethoxybenzoic acid. An alternative direct methylation of the hydroxyl groups is also possible.

  • Amide Formation: The resulting 3,4,5-trimethoxybenzoic acid is converted into 3,4,5-trimethoxybenzamide. This is usually achieved via an acid chloride intermediate for high reactivity and yield.

  • Reduction: The amide group of 3,4,5-trimethoxybenzamide is reduced to a primary amine to yield the final product, this compound.

The primary synthetic pathway is illustrated below.

G cluster_0 Primary Synthetic Pathway GA Gallic Acid TMBA 3,4,5-Trimethoxybenzoic Acid GA->TMBA Methylation TMBC 3,4,5-Trimethoxybenzoyl Chloride TMBA->TMBC Chlorination TMBZ 3,4,5-Trimethoxybenzamide TMBC->TMBZ Amidation TMBZA This compound TMBZ->TMBZA Reduction

Figure 1. Primary synthetic pathway from Gallic Acid to this compound.

Detailed Synthesis and Experimental Protocols

This section provides detailed methodologies for each step of the primary synthetic route.

Step 1: Synthesis of 3,4,5-Trimethoxybenzoic Acid

The initial step involves the exhaustive methylation of gallic acid's hydroxyl groups. A common industrial method involves first protecting the carboxylic acid via esterification, followed by methylation.[1][2] A direct methylation of gallic acid using a methylating agent like dimethyl sulfate in the presence of a base is also a well-established method.[3][4]

Protocol 1A: Esterification of Gallic Acid to Methyl Gallate [1]

  • To a four-neck flask, add gallic acid (500g), methanol (2000ml), and concentrated sulfuric acid (25g).

  • Heat the mixture to reflux and maintain for 2 hours.

  • After cooling, concentrate the mixture by distillation.

  • The resulting solid methyl gallate is collected by suction filtration.

  • The crude product can be washed with toluene to improve purity.

Protocol 1B: Methylation of Methyl Gallate [2]

  • In a four-necked flask, add methyl gallate (40g), N,N-dimethylformamide (DMF, 320ml), and sodium carbonate (32g).

  • Stir the mixture and cool to below 10°C.

  • Bubble methyl chloride gas (80g) through the solution.

  • After the addition is complete, heat the mixture to 60°C and maintain for 8 hours.

  • Cool to room temperature and concentrate via distillation.

  • Add water (400ml) to the concentrate with stirring. After approximately 30 minutes, collect the crude methyl 3,4,5-trimethoxybenzoate by suction filtration.

  • Recrystallize the crude product from methanol to yield the pure ester.

Protocol 1C: Saponification to 3,4,5-Trimethoxybenzoic Acid [5]

  • To a stirred solution of methyl 3,4,5-trimethoxybenzoate (22.6 g, 0.1 mol) in ethanol (100 mL), add a solution of 0.8 M NaOH (250 mL) dropwise at room temperature.

  • Stir the reaction mixture at 50°C for 2 hours.

  • After completion, cool the mixture and acidify with HCl to precipitate the product.

  • Filter, wash with water, and dry to obtain 3,4,5-trimethoxybenzoic acid.

Method Reagents Solvent Yield Reference
Esterification-Methylation 1. H₂SO₄, MeOH2. CH₃Cl, Na₂CO₃1. Methanol2. DMF86.5% (pure ester)[2]
Direct Methylation Dimethyl sulfate, NaOHWater80%[4][6]

Table 1. Comparison of methylation methods for gallic acid.

Step 2: Synthesis of 3,4,5-Trimethoxybenzamide

This conversion is most efficiently performed in two stages: first, the formation of the highly reactive 3,4,5-trimethoxybenzoyl chloride, followed by its reaction with an ammonia source.

Protocol 2A: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride [7]

  • Dissolve 3,4,5-trimethoxybenzoic acid (8.00 g, 37.7 mmol) in chloroform (30 mL).

  • Add thionyl chloride (13.7 mL, 189 mmol) dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, remove the solvent and excess thionyl chloride by distillation under reduced pressure.

  • The product, 3,4,5-trimethoxybenzoyl chloride, is obtained as a colorless oil and can often be used in the next step without further purification.

Reagent Solvent Temperature Time Yield Reference
Thionyl ChlorideChloroformReflux4 hoursQuantitative[7]
Bis(trichloromethyl)carbonateDichloromethane20-70 °C-High[8]

Table 2. Conditions for the synthesis of 3,4,5-trimethoxybenzoyl chloride.

Protocol 2B: Amidation of 3,4,5-Trimethoxybenzoyl Chloride This protocol is generalized from standard procedures for forming primary amides from acid chlorides.

  • Dissolve 3,4,5-trimethoxybenzoyl chloride (1.0 eq) in an inert, water-immiscible organic solvent such as ethyl acetate or dichloromethane at 0-5°C.

  • Slowly add an excess (2.2 eq) of concentrated aqueous ammonium hydroxide with vigorous stirring, ensuring the temperature remains below 10°C.

  • Allow the reaction to stir for 1-2 hours at room temperature.

  • Separate the organic layer. Wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 3,4,5-trimethoxybenzamide.

  • The product can be purified by recrystallization, typically from an ethanol/water mixture.

Step 3: Synthesis of this compound

The final step is the reduction of the amide carbonyl to a methylene group. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation.[9]

Protocol 3: Reduction of 3,4,5-Trimethoxybenzamide This protocol is based on the standard procedure for LiAlH₄ reduction of amides.[9][10]

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄, approx. 1.5-2.0 eq) in a dry ethereal solvent like anhydrous tetrahydrofuran (THF) or diethyl ether.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 3,4,5-trimethoxybenzamide (1.0 eq) in dry THF to the LiAlH₄ suspension with stirring. The addition should be controlled to maintain a low temperature.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture back down to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake with additional THF or ether.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield this compound. Further purification can be achieved by distillation under reduced pressure or by conversion to its hydrochloride salt.

Alternative Synthetic Routes

An alternative pathway to the target amine proceeds through an aldehyde intermediate. This involves the reduction of the acid chloride to an aldehyde, followed by reductive amination.

G cluster_1 Alternative Pathway via Aldehyde TMBC 3,4,5-Trimethoxybenzoyl Chloride TMBAL 3,4,5-Trimethoxybenzaldehyde TMBC->TMBAL Rosenmund Reduction TMBZA This compound TMBAL->TMBZA Reductive Amination

Figure 2. Alternative synthesis via a benzaldehyde intermediate.
  • Rosenmund Reduction: 3,4,5-trimethoxybenzoyl chloride can be reduced to 3,4,5-trimethoxybenzaldehyde using catalytic hydrogenation (H₂) over a poisoned catalyst, such as palladium on barium sulfate (Pd/BaSO₄), often with a sulfur-containing compound like quinoline S to prevent over-reduction.[6][11] Yields for this step are typically in the range of 64-83%.[11]

  • Reductive Amination: The resulting aldehyde can then be converted to this compound by reacting it with an ammonia source to form an imine, which is subsequently reduced in situ using a reducing agent like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.

While viable, this route involves an additional synthetic transformation and may result in a lower overall yield compared to the more direct amide reduction pathway.

References

An In-Depth Technical Guide to 3,4,5-Trimethoxybenzylamine: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,4,5-Trimethoxybenzylamine, a versatile building block in pharmaceutical and agrochemical research.[1] This document details its key characteristics, provides established synthesis protocols, and explores its emerging role in the modulation of critical cellular signaling pathways.

Core Physical and Chemical Properties

This compound is a viscous liquid at room temperature, appearing colorless to light yellow.[2][3] It is characterized by its three methoxy groups on the benzene ring, which significantly influence its electronic and steric properties. A summary of its key physical and chemical data is presented in the tables below.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₅NO₃[1][4][5]
Molecular Weight 197.23 g/mol [4][5]
Appearance Clear colorless to yellow liquid or viscous liquid[2][3]
Boiling Point 120-122 °C at 0.05 mmHg; 163-165 °C at 10 mmHg[1][4]
Density 1.155 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.5445-1.5505[2][3]
Solubility Not miscible or difficult to mix in water[1]

Table 2: Chemical and Safety Information for this compound

PropertyValue/InformationReference
IUPAC Name (3,4,5-trimethoxyphenyl)methanamine[2][6]
CAS Number 18638-99-8[4][5]
Stability Sensitive to air.[1]
Incompatibilities Incompatible with oxidizing agents.[1]
Storage Store in a cool, dry, and well-ventilated place under an inert gas.[1][7]
Key Hazards Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled.[4][7]

Spectral Data Analysis

Table 3: Predicted Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR - A singlet for the two aromatic protons. - A singlet for the benzylic (CH₂) protons. - A singlet for the six protons of the two methoxy groups at positions 3 and 5. - A singlet for the three protons of the methoxy group at position 4. - A broad singlet for the amine (NH₂) protons.
¹³C NMR - Signals for the aromatic carbons, including the substituted and unsubstituted positions. - A signal for the benzylic carbon (CH₂). - Signals for the carbons of the methoxy groups.
FT-IR (cm⁻¹) - N-H stretching vibrations (amine). - C-H stretching vibrations (aromatic and aliphatic). - C=C stretching vibrations (aromatic ring). - C-O stretching vibrations (ether). - N-H bending vibrations (amine).
Mass Spectrometry (m/z) - A molecular ion peak corresponding to the molecular weight (197.23). - Characteristic fragmentation patterns involving the loss of the amine group, methoxy groups, and cleavage of the benzylic bond.

Synthesis of this compound: Experimental Protocols

This compound is commonly synthesized via the reduction of a corresponding precursor, primarily 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzonitrile. The following are detailed experimental protocols for these transformations.

Protocol 1: Reductive Amination of 3,4,5-Trimethoxybenzaldehyde with Sodium Borohydride

This method involves the one-pot reaction of the aldehyde with an ammonia source, followed by in-situ reduction of the resulting imine.

G Aldehyde 3,4,5-Trimethoxybenzaldehyde Imine Imine Intermediate Aldehyde->Imine Reaction with Ammonia Ammonia Ammonia Source (e.g., aq. Ammonia) Ammonia->Imine Amine This compound Imine->Amine Reduction NaBH4 Sodium Borohydride (NaBH4) NaBH4->Amine Solvent Methanol Solvent->Imine Solvent->Amine

Caption: Reduction of 3,4,5-trimethoxybenzonitrile to the amine.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend lithium aluminum hydride (LiAlH₄) (excess) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve 3,4,5-trimethoxybenzonitrile (1 equivalent) in the same dry solvent and add it dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, reflux the reaction mixture for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with the reaction solvent.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to afford this compound.

Biological Activity and Signaling Pathways

While this compound is primarily utilized as a synthetic intermediate, derivatives incorporating the 3,4,5-trimethoxybenzyl moiety have demonstrated significant biological activities, particularly in the realm of anti-inflammatory and anticancer research. These activities are often attributed to the modulation of key cellular signaling pathways.

Anti-inflammatory Effects and Modulation of MAPK and NF-κB Pathways

Derivatives of this compound have been shown to possess potent anti-inflammatory properties. [8][9]These effects are often mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are crucial regulators of the inflammatory response, and their dysregulation is implicated in numerous inflammatory diseases.

Simplified MAPK and NF-κB Signaling Pathway

G cluster_0 MAPK Pathway cluster_1 NF-κB Pathway MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Phosphorylates TF_MAPK Transcription Factors MAPK->TF_MAPK Activates Inflammatory_Genes_MAPK Inflammatory Genes TF_MAPK->Inflammatory_Genes_MAPK Induces Transcription Inflammation Inflammatory Response Inflammatory_Genes_MAPK->Inflammation IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Translocates Inflammatory_Genes_NFkB Inflammatory Genes NFkB_nucleus->Inflammatory_Genes_NFkB Induces Transcription Inflammatory_Genes_NFkB->Inflammation Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->MAPKKK Stimulus->IKK Compound 3,4,5-Trimethoxybenzyl Derivatives Compound->MAPK Inhibits Compound->IKK Inhibits

Caption: Inhibition of MAPK and NF-κB pathways by 3,4,5-trimethoxybenzyl derivatives.

Compounds containing the 3,4,5-trimethoxybenzyl moiety have been observed to suppress the phosphorylation of key kinases in the MAPK cascade, such as p38, JNK, and ERK. [10]Similarly, they can inhibit the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. This, in turn, blocks the translocation of the active NF-κB dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined set of physical and chemical properties. Its synthesis is readily achievable through established reductive amination or nitrile reduction protocols. While the direct biological activity of this compound is not extensively documented, the significant anti-inflammatory and potential anticancer activities of its derivatives highlight the importance of the 3,4,5-trimethoxybenzyl scaffold in medicinal chemistry and drug discovery. Further research into the direct biological effects of the parent amine and the development of novel derivatives are promising avenues for future investigations.

References

3,4,5-Trimethoxybenzylamine structural formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,4,5-Trimethoxybenzylamine, tailored for researchers, scientists, and professionals in drug development.

Core Compound Properties

This compound is a substituted benzylamine that serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its structure is characterized by a benzylamine core with three methoxy groups substituted at the 3, 4, and 5 positions of the benzene ring.

Structural Formula and Molecular Representation:

The chemical structure of this compound is depicted below:

  • Molecular Formula: C₁₀H₁₅NO₃[1][2][3][4]

  • IUPAC Name: (3,4,5-trimethoxyphenyl)methanamine[1][2][3]

  • SMILES: COC1=CC(=CC(=C1OC)OC)CN[1][2][3]

  • InChI Key: YUPUSBMJCFBHAP-UHFFFAOYSA-N[1][2][3]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 197.23 g/mol [4]
Appearance Colorless to pale yellow liquid[4]
Density 1.155 g/mL at 25 °C[4][5]
Boiling Point 120-122 °C at 0.05 mmHg[2][4]
Refractive Index 1.548 at 20 °C[4][5]
Flash Point >110 °C (>230 °F)[2]
CAS Number 18638-99-8[1][2][3][4][5]

Applications in Synthesis

This compound is a key building block in the synthesis of more complex molecules. A notable application is its use in the synthesis of benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside.[2] It is also utilized in the agrochemical, pharmaceutical, and dyestuff fields as an important organic intermediate.[2]

G Synthetic Utility of this compound A This compound C Synthesis of Bioactive Molecules and Materials A->C Precursor B Other Reactants B->C Co-reactant

Caption: Synthetic role of this compound.

Experimental Protocols

Detailed experimental protocols for specific reactions involving this compound are highly dependent on the target molecule. However, a general synthetic procedure for its use as a nucleophile in a reductive amination reaction is outlined below. This is a representative protocol and may require optimization for specific substrates.

Representative Protocol: Reductive Amination

  • Reaction Setup: To a solution of an aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) is added this compound (1.0-1.2 equivalents).

  • Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reduction: Upon completion of imine formation, a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents) is added portion-wise at 0 °C.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for an additional 2-12 hours until the reaction is complete as indicated by TLC or GC-MS.

  • Workup: The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired secondary amine.

G Experimental Workflow: Reductive Amination A 1. Mix Aldehyde/Ketone and This compound B 2. Stir for Imine Formation (Monitor by TLC/GC-MS) A->B C 3. Add Reducing Agent (e.g., NaBH4) at 0 °C B->C D 4. Stir to Complete Reduction (Monitor by TLC/GC-MS) C->D E 5. Quench Reaction and Perform Aqueous Workup D->E F 6. Purify by Column Chromatography E->F

Caption: General workflow for reductive amination.

References

A Comprehensive Technical Guide to the Spectroscopic Data of 3,4,5-Trimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3,4,5-Trimethoxybenzylamine, a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Chemical Structure and Properties

  • IUPAC Name: 1-(3,4,5-trimethoxyphenyl)methanamine[1]

  • Molecular Formula: C₁₀H₁₅NO₃[1]

  • Molecular Weight: 197.23 g/mol

  • CAS Number: 18638-99-8

  • Appearance: Clear colorless to yellow liquid or viscous liquid[1]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 6.5s2HAr-H
~ 3.85s6H2 x -OCH ₃ (meta)
~ 3.82s3H-OCH ₃ (para)
~ 3.75s2H-CH ₂-NH₂
~ 1.5br s2H-CH₂-NH

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 153.5C -OCH₃ (para)
~ 137.0Ar-C (quaternary)
~ 136.5Ar-C -CH₂NH₂
~ 105.0Ar-C H
~ 60.8-OC H₃ (para)
~ 56.0-OC H₃ (meta)
~ 46.5-C H₂-NH₂

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3380 - 3300MediumN-H stretch (asymmetric and symmetric)
3000 - 2850MediumC-H stretch (aliphatic)
1600, 1500Medium-StrongC=C stretch (aromatic)
1250 - 1200StrongC-O stretch (aryl ether)
1150 - 1085StrongC-N stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityAssignment
197Moderate[M]⁺ (Molecular Ion)
182High[M - NH₃]⁺
167Moderate[M - CH₂NH₂]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for preparing and running a sample for both ¹H and ¹³C NMR analysis.

  • Sample Preparation:

    • Accurately weigh between 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[2]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃).[2][3]

    • Gently vortex or sonicate the vial to ensure the sample is completely dissolved.[3]

    • If any solid particles are present, filter the solution through a Pasteur pipette with a small plug of glass wool into a clean NMR tube to prevent distortion of the magnetic field.

    • The final solution depth in the NMR tube should be between 4.0 and 5.0 cm.[3]

    • Cap the NMR tube securely to prevent solvent evaporation.[3]

  • Data Acquisition:

    • Wipe the outside of the NMR tube to remove any fingerprints or dust.[3]

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring it is set to the correct depth using a gauge.

    • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent.[3]

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to maximize resolution and obtain sharp peaks.[3]

    • Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal detection.[3]

    • Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width) and initiate the experiment.[3]

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is for analyzing a neat liquid sample.

  • Sample Preparation:

    • Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean by wiping them with a suitable solvent like isopropanol and allowing them to dry completely.[4]

    • For the neat liquid analysis, place one to two drops of this compound directly onto the surface of the ATR crystal or one of the salt plates.[5]

    • If using salt plates, place the second plate on top to create a thin, uniform liquid film between them.[4]

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal or salt plates. This will be subtracted from the sample spectrum to remove atmospheric and instrumental interferences.[5]

    • Place the prepared sample into the spectrometer's sample holder.

    • Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.[6]

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

3.3. Mass Spectrometry (MS)

This protocol describes a general procedure for Electron Ionization (EI) Mass Spectrometry.

  • Sample Introduction:

    • Since this compound is a liquid with a relatively high boiling point, it can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

    • For direct insertion, a small amount of the liquid is placed in a capillary tube, which is then inserted into the ion source.

    • For GC-MS, the sample is first injected into the gas chromatograph, where it is vaporized and separated from any impurities before entering the mass spectrometer.[7]

  • Ionization and Analysis:

    • In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[8][9]

    • This causes the molecules to ionize and fragment into characteristic smaller ions.[8][9]

    • The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Processing & Analysis cluster_interp Interpretation Sample Chemical Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film (ATR or Salt Plates) Sample->Prep_IR Prep_MS Dilute and Inject (for GC-MS) or Load Probe Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Interpretation Structural Elucidation & Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

References

The Rising Therapeutic Potential of 3,4,5-Trimethoxybenzylamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4,5-trimethoxybenzylamine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a cornerstone for the development of novel therapeutic agents with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising derivatives, with a focus on their anticancer and antimicrobial properties.

Synthesis of this compound Derivatives

The versatile this compound core allows for a variety of chemical modifications, leading to the synthesis of diverse compound libraries. A common synthetic strategy involves the condensation of 3,4,5-trimethoxybenzaldehyde with various amines or other nucleophiles.

General Procedure for the Synthesis of Schiff Base Derivatives:

A typical synthesis involves the reaction of 3,4,5-trimethoxybenzaldehyde with a primary amine in a suitable solvent, often with catalytic amounts of acid.

  • Reaction: Equimolar amounts of 3,4,5-trimethoxybenzaldehyde and a primary amine are dissolved in an appropriate solvent (e.g., ethanol).

  • Catalyst: A few drops of glacial acetic acid are added to catalyze the reaction.

  • Conditions: The mixture is typically refluxed for several hours.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated, often by precipitation or extraction, followed by purification techniques such as recrystallization or column chromatography.

Anticancer Activity of this compound Derivatives

A significant body of research has highlighted the potent anticancer activity of this compound derivatives against a multitude of cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[1] this compound derivatives often act as microtubule-destabilizing agents by binding to the colchicine site on β-tubulin. This binding prevents the polymerization of tubulin into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, induction of apoptosis (programmed cell death).[1][2]

Tubulin_Inhibition_Pathway cluster_drug Drug Action cluster_cellular Cellular Process Derivative This compound Derivative Tubulin α/β-Tubulin Dimers Derivative->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Derivative->Microtubules Inhibits Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle CellCycle G2/M Phase Arrest Spindle->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

Mechanism of tubulin polymerization inhibition.

Induction of Apoptosis

The cell cycle arrest triggered by microtubule disruption activates the intrinsic apoptotic pathway. This involves the upregulation of the tumor suppressor protein p53, which in turn modulates the expression of Bcl-2 family proteins.[3][4] An increased ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) leads to mitochondrial membrane permeabilization and the release of cytochrome c.[2][5] This event initiates a caspase cascade, culminating in the activation of executioner caspases like caspase-3, which dismantle the cell.[2][6]

Apoptosis_Signaling_Pathway cluster_trigger Apoptotic Trigger cluster_regulation Regulatory Proteins cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade G2M_Arrest G2/M Arrest p53 p53 Activation G2M_Arrest->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Intrinsic apoptosis signaling pathway.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various this compound derivatives against several human cancer cell lines.

Table 1: Cytotoxicity of Imidazo[1,2-a]quinoxaline Derivatives (µM) [7]

CompoundA549 (Lung)MCF7 (Breast)MDA-MB-231 (Breast)
5a 3.53> 255.77
5e 6.248.157.42
5h 3.25> 25> 25
5l 1.34> 25> 25
5o 4.27> 25> 25
Erlotinib 1.8912.4515.67

Table 2: Cytotoxicity of Trimethoxyphenyl-based Analogues against HepG2 (Hepatocellular Carcinoma) Cells [8]

CompoundIC50 (µM)
9 1.38
10 2.54
11 3.21
Podophyllotoxin 0.09

Table 3: Cytotoxicity of a Ciprofloxacin Chalcone Hybrid (CCH) (µg/mL) [3]

Cell Line24h Incubation48h IncubationDoxorubicin (48h)
HepG2 225.615.3
MCF7 5411.570

Antimicrobial Activity of this compound Derivatives

Derivatives of this compound have also demonstrated promising activity against a range of bacterial and fungal pathogens. Their mechanism of action in microbial cells is still under investigation but may involve the disruption of essential cellular processes.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 4: Minimum Inhibitory Concentration (MIC) of Selected Compounds (µg/mL)

CompoundStaphylococcus aureusEscherichia coli
Polihexanide 1-21-2
Triclosan 0.50.5-64

Data sourced from a study on various S. aureus and E. coli strains.[9]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24h (Cell Attachment) Cell_Seeding->Incubation1 Compound_Treatment Add serial dilutions of This compound derivative Incubation1->Compound_Treatment Incubation2 Incubate for 24-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT reagent to each well Incubation2->MTT_Addition Incubation3 Incubate for 2-4h (Formazan Formation) MTT_Addition->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Measure absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % cell viability and IC50 value Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Workflow for the MTT cytotoxicity assay.

In Vitro Tubulin Polymerization Inhibition Assay

This assay monitors the assembly of purified tubulin into microtubules in the presence of test compounds.

  • Preparation: A reaction mixture containing purified tubulin, GTP, and a fluorescent reporter is prepared on ice.

  • Initiation: The test compound is added to a pre-warmed 96-well plate, followed by the tubulin reaction mix.

  • Monitoring: The plate is immediately placed in a microplate reader pre-warmed to 37°C, and the fluorescence intensity is measured over time.

  • Analysis: An increase in fluorescence indicates tubulin polymerization. Inhibitors will reduce the rate and extent of this increase.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation: Serial twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.

  • Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11]

Conclusion

Derivatives of this compound represent a highly versatile and promising class of compounds with significant potential in drug discovery and development. Their potent anticancer activity, primarily through the inhibition of tubulin polymerization and induction of apoptosis, makes them attractive candidates for further investigation. Additionally, their emerging antimicrobial properties warrant further exploration. The synthetic accessibility of this scaffold, coupled with a growing understanding of its structure-activity relationships, provides a solid foundation for the design and development of next-generation therapeutics. Continued research into the diverse biological activities and mechanisms of action of these derivatives is crucial for unlocking their full therapeutic potential.

References

An In-depth Technical Guide to Trimethoxybenzylamine Compounds: Discovery, History, and Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoxybenzylamine compounds represent a significant class of organic molecules that have played a pivotal role in the advancement of medicinal chemistry and pharmacology. Characterized by a benzylamine core structure with three methoxy group substituents on the phenyl ring, these compounds are foundational to the synthesis of a wide range of biologically active molecules. Their history is deeply intertwined with the exploration of natural products and the subsequent development of synthetic analogs with diverse therapeutic applications.

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of trimethoxybenzylamine compounds. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways and experimental workflows.

Discovery and Historical Context

The story of trimethoxy-substituted aromatic compounds begins with the isolation and identification of mescaline (3,4,5-trimethoxyphenethylamine) from the peyote cactus (Lophophora williamsii). While not a benzylamine itself, mescaline's structure and profound psychoactive effects spurred significant interest in the pharmacological activity of trimethoxy-substituted phenylalkylamines.

Arthur Heffter, a German chemist and pharmacologist, first isolated mescaline in 1897. This was a landmark achievement that opened the door to the scientific investigation of psychedelic compounds. In 1919, Ernst Späth achieved the first total synthesis of mescaline, confirming its structure and making it more accessible for research. This event marked a turning point, shifting the focus from plant extracts to the controlled study of a pure, synthesized compound.

The exploration of mescaline and its analogs led to a broader investigation of the structure-activity relationships of substituted phenethylamines and, by extension, benzylamines. The trimethoxybenzylamine scaffold, particularly the 3,4,5-isomer, became recognized as a crucial synthetic intermediate for creating a variety of pharmacologically active compounds.

Beyond the realm of psychoactive drugs, trimethoxybenzylamine derivatives have been instrumental in the development of other therapeutic agents. A notable example is Trimetozine , a sedative and anxiolytic agent introduced in Europe in 1959.[1] Its synthesis, based on a 3,4,5-trimethoxybenzoyl moiety, highlights the versatility of this chemical class in drug discovery.[2][3]

The various isomers of trimethoxybenzylamine, including the 2,3,4- and 2,4,5-substituted analogs, have also been synthesized and utilized as building blocks in the creation of diverse molecular libraries for drug screening and in the synthesis of specific target molecules.[4][5]

Physicochemical Properties of Trimethoxybenzylamine Isomers

The position of the three methoxy groups on the benzylamine ring significantly influences the physicochemical properties of the isomers. These properties, in turn, affect their reactivity, solubility, and pharmacokinetic profiles.

Property3,4,5-Trimethoxybenzylamine2,3,4-Trimethoxybenzylamine2,4,5-Trimethoxybenzylamine
CAS Number 18638-99-841219-16-3146548-59-6 (HCl salt)
Molecular Formula C₁₀H₁₅NO₃C₁₀H₁₅NO₃C₁₀H₁₆ClNO₃ (HCl salt)
Molecular Weight 197.23 g/mol 197.23 g/mol 233.69 g/mol (HCl salt)
Appearance LiquidNot specifiedNot specified
Boiling Point 121 °C at 0.05 mmHgNot specifiedNot specified
Density 1.155 g/mL at 25 °CNot specifiedNot specified
Refractive Index n20/D 1.548Not specifiedNot specified

Synthesis of Trimethoxybenzylamine Compounds

The synthesis of trimethoxybenzylamine isomers typically involves a two-step process: the preparation of the corresponding trimethoxybenzaldehyde followed by its conversion to the benzylamine.

Synthesis of Trimethoxybenzaldehydes

Various methods have been developed for the synthesis of trimethoxybenzaldehyde isomers, often starting from readily available precursors.

3.1.1. Synthesis of 3,4,5-Trimethoxybenzaldehyde

A common laboratory-scale synthesis of 3,4,5-trimethoxybenzaldehyde involves the Rosenmund reduction of 3,4,5-trimethoxybenzoyl chloride.[6] For industrial applications, synthesis from p-cresol is often employed.[7]

3.1.2. Synthesis of 2,3,4-Trimethoxybenzaldehyde

This isomer can be prepared through the Vilsmeier-Haack reaction of 1,2,3-trimethoxybenzene.[8] An alternative route involves the methylation of 2,3,4-trihydroxybenzaldehyde.[9]

3.1.3. Synthesis of 2,4,5-Trimethoxybenzaldehyde

The synthesis of 2,4,5-trimethoxybenzaldehyde can be achieved through the ozonolysis of asarone, a component of calamus oil.[10] It is also a key intermediate in the synthesis of various bioactive natural products.[11]

Conversion of Trimethoxybenzaldehydes to Trimethoxybenzylamines

The most common method for converting an aldehyde to a primary amine is reductive amination . This process involves the reaction of the aldehyde with an amine source (often ammonia or an ammonium salt) to form an imine intermediate, which is then reduced to the corresponding amine.

Experimental Protocol: General Reductive Amination of Trimethoxybenzaldehydes

This protocol provides a general framework for the reductive amination of trimethoxybenzaldehydes. Optimization of reaction conditions may be necessary for each specific isomer.

Materials:

  • Trimethoxybenzaldehyde isomer (1.0 eq)

  • Ammonium acetate or ammonium chloride (10-20 eq)

  • Methanol or ethanol

  • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)

  • Dichloromethane or ethyl acetate for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the trimethoxybenzaldehyde isomer and the ammonium salt in methanol or ethanol in a round-bottom flask.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Slowly add the reducing agent (sodium cyanoborohydride or sodium triacetoxyborohydride) in portions to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by carefully adding water or a saturated solution of sodium bicarbonate.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude trimethoxybenzylamine.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Note: Sodium cyanoborohydride is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

dot

G Aldehyde Trimethoxybenzaldehyde Imine Imine Intermediate Aldehyde->Imine + Ammonia Ammonia/Ammonium Salt Ammonia->Imine Amine Trimethoxybenzylamine Imine->Amine + ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->Amine

Caption: Reductive amination workflow.

Synthesis of Trimetozine

Trimetozine is synthesized via a nucleophilic acyl substitution reaction between 3,4,5-trimethoxybenzoyl chloride and morpholine.[2][3]

Experimental Protocol: Synthesis of Trimetozine

Materials:

  • 3,4,5-Trimethoxybenzoyl chloride (1.0 eq)

  • Morpholine (1.0 eq)

  • Triethylamine (1.1 eq)

  • Anhydrous benzene or toluene

  • Dilute sulfuric acid

  • Sodium bicarbonate solution

  • Water

  • Ethanol for recrystallization

Procedure:

  • Dissolve 3,4,5-trimethoxybenzoyl chloride in anhydrous benzene or toluene in a round-bottom flask.

  • Add triethylamine to the solution.

  • While cooling the mixture in an ice bath, add morpholine dropwise.

  • After the addition is complete, heat the solution to reflux for 2 hours.

  • Cool the reaction mixture and filter off the precipitate (triethylamine hydrochloride).

  • Wash the filtrate sequentially with dilute sulfuric acid, sodium bicarbonate solution, and water.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield a crude oil.

  • The oil should crystallize upon standing. Recrystallize the solid from 90% ethanol to obtain pure Trimetozine.[3]

Pharmacology and Mechanism of Action

The biological activity of trimethoxy-substituted compounds is highly dependent on the nature of the alkylamine side chain and the substitution pattern on the phenyl ring.

Trimethoxy-Substituted Phenethylamines (Mescaline and Analogs)

The primary mechanism of action for the hallucinogenic effects of mescaline and its analogs is their agonist activity at serotonin 5-HT₂A receptors. Activation of these G-protein coupled receptors (GPCRs) initiates a downstream signaling cascade.

dot

G Mescaline Mescaline HT2A_Receptor 5-HT₂A Receptor Mescaline->HT2A_Receptor binds and activates G_Protein Gq/11 HT2A_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release stimulates PKC_Activation PKC Activation DAG->PKC_Activation activates Cellular_Response Cellular Response (e.g., neuronal excitation) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: 5-HT₂A receptor signaling pathway.

Receptor Binding Affinities:

The binding affinities (Ki) of various trimethoxy-substituted phenethylamines and related compounds for different receptors have been determined through radioligand binding assays. This data is crucial for understanding their pharmacological profiles and structure-activity relationships.

Compound5-HT₂A Ki (nM)5-HT₂C Ki (nM)5-HT₁A Ki (nM)α₁A Ki (nM)α₂A Ki (nM)D₂ Ki (nM)
Mescaline 370013000>10000>100001200>10000
Isomescaline (2,3,4-TMPEA) >10000>10000>10000>100003700>10000
Meta-escaline (2,4,5-TMPEA) 150019002700>100001200>10000
Escaline (4-Ethoxy-3,5-DMPEA) 9702100>10000>100002100>10000
Proscaline (4-Propoxy-3,5-DMPEA) 5501100>10000>100002000>10000

Data compiled from various sources.

Experimental Protocol: Radioligand Binding Assay

This protocol outlines the general procedure for a competitive radioligand binding assay to determine the Ki of a test compound.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., 5-HT₂A)

  • Radioligand (e.g., [³H]ketanserin for 5-HT₂A)

  • Test compound at various concentrations

  • Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • Non-specific binding control (a high concentration of a known ligand)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

  • Incubate the plate at a specific temperature (e.g., 37°C) for a set time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot

G Prepare Prepare Reaction Mixture (Membranes, Radioligand, Test Compound) Incubate Incubate to Equilibrium Prepare->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC₅₀ and Ki determination) Count->Analyze

References

Solubility and stability of 3,4,5-Trimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 3,4,5-Trimethoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key organic intermediate utilized in the synthesis of a variety of pharmacologically active molecules. Its chemical structure, which features a benzylamine core with three methoxy groups on the aromatic ring, makes it a versatile building block in medicinal chemistry and drug development. An understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and as a reference standard. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, along with detailed experimental protocols for their evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 18638-99-8[1][2]
Molecular Formula C₁₀H₁₅NO₃[1][2]
Molecular Weight 197.23 g/mol [1]
Appearance Colorless to light yellow or light orange clear liquid[3]
Density 1.155 g/mL at 25 °C[1][2]
Boiling Point 121 °C at 0.05 mmHg[1]
Refractive Index n20/D 1.548[1][2]
pKa 9.25 ± 0.10[2]

Solubility Profile

The solubility of this compound is a critical parameter for its handling, reaction setup, and purification.

Qualitative Solubility

Quantitative solubility data for this compound in a range of solvents is not extensively available in published literature. However, based on its chemical structure (an organic amine) and information on structurally similar compounds, a qualitative solubility profile can be inferred.

SolventQualitative SolubilityReference
Water Not miscible or difficult to mix[4]
Aqueous Acid (e.g., 5% HCl) Soluble (forms a protonated salt)Inferred from amine chemistry[5]
Methanol Likely SolubleInferred from related compounds[6]
Ethanol Likely SolubleInferred from related compounds[6]
Acetone Likely SolubleInferred from related compounds[6]
Toluene Likely SolubleInferred from related compounds[6]
Chloroform Likely SolubleInferred from related compounds[6]
Diethyl Ether Likely SolubleInferred from amine chemistry
Experimental Protocol for Solubility Determination

The following protocol outlines a general procedure for determining the solubility of this compound in a given solvent.

Objective: To determine the approximate solubility of this compound in various solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, acetone, toluene)

  • Glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Constant temperature bath or shaker

  • Pipettes and syringes

  • Clarifying filters (e.g., 0.45 µm PTFE)

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a tared glass vial.

    • Record the initial mass of the amine.

    • Add a known volume of the selected solvent to the vial.

    • Tightly cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. Visually confirm that excess solid or liquid amine remains, indicating saturation.

  • Sample Analysis:

    • Allow the vial to stand undisturbed at the set temperature for a short period to allow undissolved material to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any undissolved amine.

    • Filter the collected supernatant through a 0.45 µm filter to remove any fine particles.

    • Accurately weigh a clean, tared container.

    • Transfer the filtered solution to the tared container and record the mass of the solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved amine is obtained.

    • Record the final mass of the container with the residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved amine by subtracting the tare weight of the container from the final weight.

    • Solubility can be expressed in various units, such as g/100 mL or mg/mL, using the mass of the dissolved amine and the volume of the solvent used or the volume of the aliquot taken.

Visualization of Solubility Determination Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to a tared vial B Add a known volume of solvent A->B C Equilibrate at constant temperature (e.g., 24h at 25°C) with agitation B->C D Withdraw and filter an aliquot of the supernatant C->D E Weigh the filtered aliquot D->E F Evaporate the solvent to dryness E->F G Weigh the residue (dissolved amine) F->G H Calculate Solubility (e.g., in g/100 mL) G->H

Workflow for determining the solubility of this compound.

Stability Profile

The stability of this compound is crucial for its storage, handling, and application in multi-step syntheses where it may be exposed to various reagents and conditions.

Known Stability Information
ConditionObservation
Air Exposure Sensitive to air, suggesting potential for oxidation.
Incompatible Materials Incompatible with strong oxidizing agents.
Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[7][8] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[7]

Experimental Protocol for Forced Degradation Studies

The following protocol describes a general procedure for conducting forced degradation studies on this compound.

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • Heating oven

  • Photostability chamber

  • pH meter

  • HPLC system with a suitable detector (e.g., UV-Vis or PDA)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate the solution at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize with an appropriate amount of 0.1 M NaOH, dilute with mobile phase, and analyze by HPLC.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate under the same conditions as the acid hydrolysis.

    • At various time points, withdraw samples, neutralize with 0.1 M HCl, dilute, and analyze by HPLC.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for a specified period, monitoring for degradation.

    • Analyze samples by HPLC at various time points.

  • Thermal Degradation:

    • Place a sample of neat this compound in a vial in a heating oven at an elevated temperature (e.g., 80 °C) for a set duration.

    • Dissolve the stressed sample in a suitable solvent and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a sample of this compound (both in solution and as a solid) to light in a photostability chamber according to ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the exposed and control samples by HPLC.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from any potential degradation products.

    • Analyze all stressed samples and compare the chromatograms to that of an unstressed control sample to identify and quantify any degradation.

Visualization of Forced Degradation Study Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation A Prepare stock solution of This compound B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal Stress (e.g., 80°C, solid) A->E F Photolytic Stress (ICH Q1B) A->F G Analyze stressed samples and controls by a stability-indicating HPLC method B->G C->G D->G E->G F->G H Identify degradation products and determine degradation pathways G->H

Workflow for a forced degradation study of this compound.

Conclusion

This technical guide provides foundational information on the solubility and stability of this compound. While quantitative data is limited in the public domain, the provided qualitative profiles and detailed experimental protocols offer a strong framework for researchers and drug development professionals to effectively handle and evaluate this important chemical intermediate. The outlined procedures for solubility determination and forced degradation studies are critical for ensuring the successful application of this compound in synthetic chemistry and pharmaceutical development, ultimately contributing to the quality and robustness of the final active pharmaceutical ingredients.

References

In-Depth Technical Guide to the Health and Safety of 3,4,5-Trimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 3,4,5-Trimethoxybenzylamine (CAS No. 18638-99-8), a key intermediate in pharmaceutical and chemical synthesis. The following sections detail toxicological properties, handling procedures, and emergency measures, presented in a format tailored for laboratory and research environments.

Chemical Identification and Physical Properties

Identifier Value
Chemical Name This compound
Synonyms Benzenemethanamine, 3,4,5-trimethoxy-
CAS Number 18638-99-8
Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
Appearance Colorless to light yellow liquid
Density 1.155 g/mL at 25 °C
Flash Point 113 °C (235.4 °F) - closed cup[1]
Boiling Point 121 °C at 0.05 mmHg
Solubility Not miscible or difficult to mix in water.[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and the National Fire Protection Association (NFPA) 704 standard.

GHS Classification
Hazard Class Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][3]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1][3]
Skin Corrosion/IrritationCategory 1C/2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye IrritationCategory 1/2AH318: Causes serious eye damage / H319: Causes serious eye irritation[1][3]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]

Note: Classifications may vary slightly between suppliers.

NFPA 704 Hazard Diamond

The NFPA 704 diamond provides a quick visual representation of the hazards associated with a substance.

NFPA 704 Diamond for this compound health 2 flammability 1 instability 0 special

NFPA 704 Diamond for this compound.
  • Health (Blue): 2 - Can cause temporary incapacitation or residual injury.

  • Flammability (Red): 1 - Must be preheated before ignition can occur.

  • Instability (Yellow): 0 - Normally stable, even under fire exposure conditions, and is not reactive with water.

  • Special (White): No special hazards indicated.

Toxicological Information

Exposure Route GHS Category Estimated LD50/LC50 Range
Oral4> 300 and ≤ 2000 mg/kg body weight
Dermal4> 1000 and ≤ 2000 mg/kg body weight
Inhalation (Vapours)4> 10 and ≤ 20 mg/L (4-hour exposure)

A structurally similar compound, 3,4,5-Trimethoxybenzaldehyde, has a reported oral LD50 of 422 mg/kg in birds.[4]

Experimental Protocols

The following are summaries of standard OECD guidelines for toxicological testing relevant to the hazards of this compound.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is designed to classify a substance into a GHS acute toxicity category with the use of a minimal number of animals.

Methodology:

  • Animal Selection: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used.

  • Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to dosing.

  • Dose Administration: The substance is administered orally by gavage in a stepwise procedure using defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

  • Endpoint: The classification is determined by the number of animals that die at a given dose level.

In Vitro Skin Irritation - OECD Test Guideline 439 (Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a substance to cause skin irritation.

Methodology:

  • Test System: A reconstructed human epidermis model is used.

  • Application: The test substance is applied topically to the surface of the skin model.

  • Exposure and Incubation: The tissue is exposed to the substance for a defined period, followed by rinsing and a post-exposure incubation period.

  • Viability Assessment: Cell viability is measured, typically using an MTT assay.

  • Endpoint: A substance is identified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%).

First Aid Measures

Immediate medical attention is required in case of exposure.

First_Aid_Procedures cluster_inhalation Inhalation Exposure cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion inhalation_1 Move person to fresh air. inhalation_2 Keep comfortable for breathing. inhalation_1->inhalation_2 inhalation_3 Call a POISON CENTER or doctor. inhalation_2->inhalation_3 skin_1 Take off immediately all contaminated clothing. skin_2 Rinse skin with water/shower. skin_1->skin_2 skin_3 Wash contaminated clothing before reuse. skin_2->skin_3 skin_4 Immediately call a POISON CENTER or doctor. skin_3->skin_4 eye_1 Rinse cautiously with water for several minutes. eye_2 Remove contact lenses, if present and easy to do. eye_1->eye_2 eye_3 Continue rinsing. eye_2->eye_3 eye_4 Immediately call a POISON CENTER or doctor. eye_3->eye_4 ingestion_1 Rinse mouth. ingestion_2 Do NOT induce vomiting. ingestion_1->ingestion_2 ingestion_3 Immediately call a POISON CENTER or doctor. ingestion_2->ingestion_3

First Aid Procedures for this compound Exposure.

Handling, Storage, and Personal Protective Equipment (PPE)

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Use only in a well-ventilated area.

  • Storage: Keep container tightly closed in a dry and well-ventilated place.[2] Store in a cool place. The substance is sensitive to air.[2] Incompatible with oxidizing agents.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to ensure user safety.

PPE_Selection_Workflow cluster_ppe Required Personal Protective Equipment start Handling this compound eye_protection Eye/Face Protection: Chemical safety goggles or face shield. start->eye_protection skin_protection Skin Protection: - Chemically resistant gloves (e.g., Butyl rubber, Nitrile rubber). - Lab coat or coveralls. start->skin_protection respiratory_protection Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or for spill response. start->respiratory_protection

Logical Workflow for PPE Selection.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes under fire conditions (carbon oxides, nitrogen oxides).

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Containment and Cleanup: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

This technical guide is intended to provide essential health and safety information for experienced professionals. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier for the most detailed and up-to-date information.

References

Methodological & Application

The Versatility of 3,4,5-Trimethoxybenzylamine in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxybenzylamine is a valuable and versatile building block in the synthesis of a wide array of pharmaceutical intermediates. Its structure, featuring a reactive primary amine and an electron-rich trimethoxyphenyl moiety, allows for its incorporation into diverse molecular scaffolds. This structural motif is prevalent in numerous biologically active compounds, including those with anticancer, antimicrobial, and acetylcholinesterase inhibitory activities. The 3,4,5-trimethoxyphenyl group is particularly significant in the design of tubulin polymerization inhibitors, a critical class of anticancer agents.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key pharmaceutical intermediates. It is intended to be a practical resource for researchers and professionals engaged in drug discovery and development.

Application Note 1: Synthesis of Bioactive Glycosides

The primary amine of this compound serves as an excellent nucleophile for the ring-opening of epoxides, a common reaction in carbohydrate chemistry. This reaction allows for the introduction of the biologically important 3,4,5-trimethoxyphenyl moiety onto a sugar scaffold, leading to the synthesis of modified glycosides with potential therapeutic applications.

Key Application: Synthesis of Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside

This compound is synthesized through the regioselective ring-opening of a protected sugar epoxide, benzyl 2,3-anhydro-β-L-ribopyranoside, with this compound. The resulting xylopyranoside derivative incorporates the pharmacologically active trimethoxyphenyl group.[1]

Application Note 2: Building Block for Tubulin Polymerization Inhibitors

The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore in a multitude of potent tubulin polymerization inhibitors that bind to the colchicine site. These agents disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. This compound can be utilized as a starting material for the synthesis of various heterocyclic systems that function as tubulin inhibitors.

Key Application: Precursor for Tetrahydroquinoline-Based Tubulin Inhibitors

While direct synthesis from this compound is explored, its analogues are central to forming tetrahydroquinoline rings, a privileged scaffold in medicinal chemistry. The 3,4,5-trimethoxyphenyl group on these structures often enhances their therapeutic profile.

Application Note 3: Synthesis of Schiff Bases with Antimicrobial Potential

The reaction of the primary amine of this compound with aldehydes or ketones yields Schiff bases (imines). These compounds are known to exhibit a broad range of biological activities, including antimicrobial and anticancer properties. The 3,4,5-trimethoxyphenyl group can contribute to the potency and selectivity of these Schiff base derivatives.

Key Application: Condensation with Aromatic Aldehydes

The straightforward condensation reaction provides a facile route to novel Schiff bases. These can be further modified or screened directly for biological activity. The imine bond can also be reduced to form stable secondary amines, expanding the chemical diversity of the synthesized library.

Data Presentation

The following tables summarize quantitative data for key synthetic transformations involving this compound and its derivatives.

ProductReactant 1Reactant 2SolventReaction ConditionsYield (%)
Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranosideBenzyl 2,3-anhydro-β-L-ribopyranosideThis compoundEthanolReflux, 16 h72.5
N-(3,4,5-Trimethoxybenzyl)acetamideThis compoundAcetic AnhydrideDichloromethaneRoom Temperature, 2 h>95 (Typical)
Representative Schiff BaseThis compoundSubstituted BenzaldehydeEthanolReflux, 4 h80-95 (Typical)
Representative TetrahydroquinolineN-(3,4,5-trimethoxybenzyl)aniline derivative(Internal Cyclization)Acid CatalystHeatVaries

Experimental Protocols

Protocol 1: Synthesis of Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside[1]

Objective: To synthesize a modified glycoside by reacting this compound with a sugar epoxide.

Materials:

  • Benzyl 2,3-anhydro-β-L-ribopyranoside

  • This compound

  • Ethyl Alcohol (Ethanol)

  • Hexane

  • Ethyl Acetate

Procedure:

  • To a mixture of benzyl 2,3-anhydro-β-L-ribopyranoside (0.15 g, 0.68 mmol) and this compound (180 μL, 0.91 mmol), add 3 mL of ethyl alcohol.

  • Reflux the reaction mixture for 16 hours.

  • Allow the mixture to cool to room temperature and leave it to stand for 12 hours, during which white, needle-like crystals will form.

  • Recrystallize the crude product from a hexane/ethyl acetate mixture (3:2, v/v) to yield the pure compound.

Expected Yield: 72.5%

Protocol 2: General Procedure for the Synthesis of a Schiff Base Derivative

Objective: To synthesize a Schiff base via the condensation of this compound with an aldehyde.

Materials:

  • This compound

  • Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve 1.0 equivalent of this compound in ethanol in a round-bottom flask.

  • Add 1.0 equivalent of the substituted aromatic aldehyde to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Expected Yield: 80-95%

Protocol 3: General Procedure for N-Acylation

Objective: To synthesize an amide derivative of this compound.

Materials:

  • This compound

  • Acylating agent (e.g., Acetic Anhydride or Benzoyl Chloride)

  • Anhydrous Dichloromethane (DCM)

  • Base (e.g., Triethylamine or Pyridine)

Procedure:

  • Dissolve 1.0 equivalent of this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add 1.2 equivalents of a base (e.g., triethylamine).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 1.1 equivalents of the acylating agent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization if necessary.

Expected Yield: >90%

Visualizations

Synthesis_Workflow_Xylopyranoside cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 Benzyl 2,3-anhydro- β-L-ribopyranoside reaction Epoxide Ring-Opening reactant1->reaction reactant2 3,4,5-Trimethoxy- benzylamine reactant2->reaction conditions Ethanol, Reflux, 16h reaction->conditions product Benzyl 3-deoxy-3-(3,4,5- trimethoxybenzylamino)- β-L-xylopyranoside reaction->product

Caption: Workflow for the synthesis of a bioactive glycoside.

Schiff_Base_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_optional Optional Reduction amine 3,4,5-Trimethoxy- benzylamine condensation Condensation amine->condensation aldehyde Aromatic Aldehyde aldehyde->condensation catalyst Catalytic Acid (e.g., Acetic Acid) condensation->catalyst schiff_base Schiff Base (Imine) condensation->schiff_base reduction Reduction (e.g., NaBH4) schiff_base->reduction sec_amine Secondary Amine reduction->sec_amine

Caption: General workflow for Schiff base synthesis.

Tubulin_Inhibition_Pathway cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_signaling_cascade Signaling Cascade cluster_outcome Cellular Outcome drug 3,4,5-Trimethoxyphenyl Derivative tubulin β-Tubulin (Colchicine Binding Site) drug->tubulin Binds to destabilization Microtubule Destabilization tubulin->destabilization Inhibits Polymerization mitotic_arrest Mitotic Arrest (G2/M Phase) destabilization->mitotic_arrest jnk JNK Activation mitotic_arrest->jnk pi3k_akt PI3K/Akt Pathway Modulation mitotic_arrest->pi3k_akt apoptosis Apoptosis jnk->apoptosis pi3k_akt->apoptosis

Caption: Signaling pathway of tubulin polymerization inhibitors.

References

Synthetic routes for creating active pharmaceutical ingredients using 3,4,5-Trimethoxybenzylamine.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Development

Introduction: 3,4,5-Trimethoxybenzylamine and its derivatives are pivotal starting materials in the synthesis of a class of active pharmaceutical ingredients (APIs) known as dihydrofolate reductase (DHFR) inhibitors. These compounds are crucial in antimicrobial and antiprotozoal therapies. This document provides detailed synthetic routes, experimental protocols, and quantitative data for the preparation of key APIs, primarily focusing on Trimethoprim and its advanced analog, Iclaprim. The protocols are designed for researchers, scientists, and professionals in the field of drug development.

Overview of Synthetic Strategies

The primary synthetic approach involves the use of a 3,4,5-trimethoxybenzyl moiety, which is a key pharmacophore for potent DHFR inhibition. While many syntheses commence with 3,4,5-trimethoxybenzaldehyde, the corresponding benzylamine can be readily converted to the aldehyde, making it a viable and versatile starting point.

Conversion of this compound to 3,4,5-Trimethoxybenzaldehyde

A common preparatory step is the oxidation of the benzylamine to the benzaldehyde. Various methods can be employed, including indirect oxidative deamination. One such method involves the formation of an N-benzylarenesulfonamide followed by treatment with potassium superoxide.

Synthesis of Trimethoprim

Trimethoprim, a widely used antibiotic, is a primary example of an API synthesized from 3,4,5-trimethoxy-substituted precursors. Two common synthetic routes starting from 3,4,5-trimethoxybenzaldehyde are detailed below.

Route 1: Knoevenagel Condensation with Malononitrile

This route involves an initial Knoevenagel condensation, followed by reduction and cyclization with guanidine.

Experimental Workflow for Trimethoprim Synthesis (Route 1)

A 3,4,5-Trimethoxybenzaldehyde C Knoevenagel Condensation A->C B Malononitrile B->C D 2-(3,4,5-Trimethoxybenzylidene)malononitrile C->D Base catalyst (e.g., piperidine) E Reduction (e.g., H2/Pd-C) D->E F 2-(3,4,5-Trimethoxybenzyl)malononitrile E->F H Cyclization F->H G Guanidine G->H I Trimethoprim H->I Base (e.g., NaOMe)

Caption: Synthetic workflow for Trimethoprim via malononitrile intermediate.

Route 2: Condensation with 3-Anilinopropionitrile

This alternative route involves the condensation of 3,4,5-trimethoxybenzaldehyde with 3-anilinopropionitrile, followed by cyclization with guanidine.

Experimental Workflow for Trimethoprim Synthesis (Route 2)

A 3,4,5-Trimethoxybenzaldehyde C Condensation A->C B 3-Anilinopropionitrile B->C D β-Anilino-α-(3,4,5-trimethoxybenzyl) acrylonitrile C->D Base catalyst F Cyclization D->F E Guanidine E->F G Trimethoprim F->G Base

Caption: Synthesis of Trimethoprim using 3-anilinopropionitrile.

Quantitative Data for Trimethoprim Synthesis
RouteKey IntermediateReported YieldReference
12-(3,4,5-Trimethoxybenzylidene)malononitrile94%[1]
2β-Anilino-α-(3,4,5-trimethoxybenzyl)acrylonitrileHigh[2]

Note: Yields can vary based on specific reaction conditions and scale.

Detailed Experimental Protocols for Trimethoprim Synthesis (Route 1)

Step 1: Knoevenagel Condensation of 3,4,5-Trimethoxybenzaldehyde with Malononitrile

  • To a solution of 3,4,5-trimethoxybenzaldehyde (10.0 g, 51 mmol) in isopropanol (50 mL), add malononitrile (3.37 g, 51 mmol) and a catalytic amount of piperidine (0.5 mL).

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and then place in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration, wash with cold isopropanol, and dry under vacuum to yield 2-(3,4,5-trimethoxybenzylidene)malononitrile.

Step 2: Reduction of 2-(3,4,5-Trimethoxybenzylidene)malononitrile

  • Dissolve the product from Step 1 (10.0 g, 41 mmol) in ethanol (100 mL) in a hydrogenation vessel.

  • Add 10% Palladium on carbon (Pd/C) catalyst (0.5 g).

  • Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 2-(3,4,5-trimethoxybenzyl)malononitrile.

Step 3: Cyclization with Guanidine

  • Prepare a solution of sodium methoxide by carefully adding sodium metal (1.88 g, 82 mmol) to anhydrous methanol (50 mL) under an inert atmosphere.

  • To this solution, add guanidine hydrochloride (7.8 g, 82 mmol) and stir for 30 minutes.

  • Add the 2-(3,4,5-trimethoxybenzyl)malononitrile (10.0 g, 41 mmol) dissolved in methanol (50 mL).

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture and neutralize with acetic acid.

  • Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield crude Trimethoprim.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure Trimethoprim.

Synthesis of Iclaprim from Trimethoprim

Iclaprim, a novel diaminopyrimidine DHFR inhibitor, can be synthesized from Trimethoprim, demonstrating the utility of the 3,4,5-trimethoxybenzyl scaffold in developing next-generation antibiotics. The synthesis involves a Friedel-Crafts acylation followed by a series of transformations to construct the final tetracyclic structure.[3]

Experimental Workflow for Iclaprim Synthesis from Trimethoprim

A Trimethoprim B Amino Protection & Friedel-Crafts Acylation A->B Acetic Anhydride, SnCl4 C Acetylated Intermediate B->C D Demethylation C->D BBr3 E Phenolic Intermediate D->E F Knoevenagel Condensation & Michael Addition E->F Cyclopropyl carboxaldehyde G Tetracyclic Intermediate F->G H Dehydration G->H H2SO4 I Iclaprim H->I

Caption: Synthetic pathway for Iclaprim starting from Trimethoprim.

Detailed Experimental Protocol for Iclaprim Synthesis

Step 1: Amino-protection and Friedel-Crafts Acylation of Trimethoprim

  • Suspend Trimethoprim (10.0 g, 34.4 mmol) in dichloromethane (100 mL).

  • Add acetic anhydride (17.6 g, 172 mmol) and cool the mixture to 0 °C.

  • Slowly add tin(IV) chloride (SnCl4) (26.9 g, 103 mmol) while maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by carefully adding it to a mixture of ice and aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate to give the acetylated intermediate.

Step 2: Demethylation

  • Dissolve the acetylated intermediate (10.0 g) in dichloromethane (100 mL) and cool to -78 °C.

  • Add boron tribromide (BBr3) (1.5 equivalents) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quench the reaction with methanol and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the phenolic intermediate.

Step 3: Knoevenagel Condensation and Intramolecular Michael Addition

  • Dissolve the phenolic intermediate (5.0 g) in a buffer system of pyrrolidine and acetic acid in a suitable solvent.

  • Add cyclopropyl carboxaldehyde and stir at room temperature for 12 hours.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the crude product by column chromatography to yield the tetracyclic intermediate.

Step 4: Dehydration

  • Treat the tetracyclic intermediate with a catalytic amount of sulfuric acid in a suitable solvent and heat to reflux.

  • Monitor the reaction by TLC until completion.

  • Neutralize the reaction mixture and extract the product.

  • Purify by recrystallization or column chromatography to obtain Iclaprim.

Mechanism of Action: Dihydrofolate Reductase Inhibition

Trimethoprim and related compounds act by inhibiting bacterial dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolic acid (THF).[4][5] THF is a crucial cofactor in the biosynthesis of nucleotides and amino acids, and its depletion leads to the cessation of bacterial growth.

Signaling Pathway of DHFR Inhibition

cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHP Dihydropteroate DHF Dihydrofolate (DHF) DHP->DHF DHPS->DHP DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotides Nucleotide Synthesis THF->Nucleotides DNA DNA Synthesis Nucleotides->DNA Growth Bacterial Growth DNA->Growth Trimethoprim Trimethoprim Trimethoprim->Inhibition

Caption: Trimethoprim inhibits bacterial growth by blocking dihydrofolate reductase.

References

Application Notes and Protocols: N-Acylation of 3,4,5-Trimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3,4,5-Trimethoxybenzylamine is a crucial chemical intermediate, valued for its application in the synthesis of complex molecules with therapeutic potential in pharmaceutical research and as a building block for advanced materials.[1][2] Its chemical structure, which includes a primary amine group and three methoxy substituents on a benzyl ring, facilitates a variety of chemical transformations to create diverse molecular scaffolds.[1] N-acylation is a fundamental and highly versatile reaction for functionalizing the primary amine of this compound. This transformation converts the amine into a stable amide linkage, a common feature in many biologically active compounds. This protocol details a standard and efficient method for the N-acylation of this compound using acyl chlorides in the presence of a non-nucleophilic base.

Reaction and Logical Pathway

The N-acylation of this compound with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[3]

G cluster_reactants Reactants cluster_process Process cluster_products Products amine 3,4,5-Trimethoxy- benzylamine attack Nucleophilic Attack amine->attack acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->attack base Base (e.g., DIPEA) base->attack Accepts H+ product N-Acylated Product attack->product salt Base•HCl Salt attack->salt G start Start: Reagents & Glassware setup 1. Dissolve amine and base in anhydrous CH₂Cl₂ start->setup cool 2. Cool mixture to 0 °C setup->cool add 3. Add acyl chloride dropwise cool->add react 4. Stir at room temperature (2-4h) + TLC Monitoring add->react workup 5. Aqueous Workup (Quench & Wash) react->workup extract 6. Extract with CH₂Cl₂ workup->extract dry 7. Dry organic layer (Na₂SO₄) extract->dry concentrate 8. Concentrate in vacuo dry->concentrate purify 9. Purify via column chromatography concentrate->purify end End: Pure N-Acylated Product purify->end

References

Application Notes: 3,4,5-Trimethoxybenzylamine Derivatives in the Synthesis of Bioactive Isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous natural products and synthetic pharmaceuticals. These scaffolds exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore found in many biologically active molecules. Its incorporation into the isoquinoline framework is a promising strategy for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of 6,7,8-trimethoxy-substituted isoquinoline derivatives, which are synthesized from precursors related to 3,4,5-trimethoxybenzylamine. The primary synthetic routes highlighted are the Bischler-Napieralski and Pictet-Spengler reactions.

Synthetic Strategies

The synthesis of isoquinoline derivatives from 3,4,5-trimethoxylated precursors predominantly relies on two classical and robust methods: the Bischler-Napieralski reaction for the synthesis of 3,4-dihydroisoquinolines and the Pictet-Spengler reaction for the preparation of 1,2,3,4-tetrahydroisoquinolines. Both methods involve the intramolecular cyclization of a phenylethylamine derivative. It is important to note that while the topic specifies this compound, the classical synthesis of the six-membered isoquinoline ring requires a phenylethylamine backbone. Therefore, the protocols provided are for the analogous and more synthetically appropriate 3,4,5-trimethoxyphenylethylamine.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline.[1][2][3] The reaction is typically carried out using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) under reflux conditions.[1][3] The presence of electron-donating groups, such as methoxy groups, on the aromatic ring facilitates the electrophilic aromatic substitution, often leading to high yields.[2] The resulting 3,4-dihydroisoquinolines can be subsequently oxidized to the corresponding fully aromatic isoquinolines if desired.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a 1,2,3,4-tetrahydroisoquinoline.[4][5][6] This reaction is a special case of the Mannich reaction and is driven by the formation of an electrophilic iminium ion.[4] For phenylethylamines, the reaction conditions are generally harsher than for more nucleophilic systems like indoles, often requiring refluxing with strong acids such as hydrochloric or trifluoroacetic acid.[5]

Quantitative Data Summary

The following table summarizes representative quantitative data for the key synthetic steps in the preparation of trimethoxy-substituted isoquinoline derivatives.

Reaction StepStarting MaterialsReagents and ConditionsProductYield (%)Reference
Pictet-Spengler Type Cyclization 3,4,5-Trimethoxybenzaldehyde, Arylethylamine1. EtOH, pH 6, molecular sieves 4 Å2. TFA, TFAA3. NaOH 2N (hydrolysis)1-(3,4,5-Trimethoxyphenyl)-tetrahydroisoquinoline derivative97[7]
General Bischler-Napieralski Reaction N-Acyl-β-phenylethylamidePOCl₃, reflux in anhydrous DCM, 4 h3,4-Dihydroisoquinoline derivative~60-80[8]
Reduction of Dihydroisoquinoline 3,4-Dihydroisoquinoline derivativeNaBH₄, MeOH/water (9:1), 0 °C to rt1,2,3,4-Tetrahydroisoquinoline derivativeHigh[8]

Experimental Protocols

Protocol 1: Synthesis of a 1-(3,4,5-Trimethoxyphenyl)-tetrahydroisoquinoline Derivative via a Pictet-Spengler Type Reaction[7]

This protocol describes a direct method for the synthesis of a tetrahydroisoquinoline by the cyclization of an imine intermediate.

Step 1: Imine Formation and Intramolecular Cyclization

  • In a round-bottom flask, dissolve 3,4,5-trimethoxybenzaldehyde (1.0 eq) and the desired arylethylamine (1.0 eq) in ethanol.

  • Adjust the pH of the solution to 6 using a suitable acidic or basic solution.

  • Add 4 Å molecular sieves to the mixture to absorb water.

  • Stir the reaction mixture at room temperature for the time required for imine formation (can be monitored by TLC or GC-MS).

  • After imine formation is complete, filter off the molecular sieves.

  • To the filtrate, add trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) and stir the reaction mixture until the cyclization is complete (monitor by TLC).

Step 2: Hydrolysis

  • Upon completion of the cyclization, quench the reaction by careful addition of a 2N aqueous solution of sodium hydroxide (NaOH).

  • Continue stirring until the hydrolysis of any intermediate trifluoroacetyl adducts is complete.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-(3,4,5-trimethoxyphenyl)-tetrahydroisoquinoline derivative.

Protocol 2: General Procedure for the Synthesis of 6,7,8-Trimethoxy-3,4-dihydroisoquinolines via the Bischler-Napieralski Reaction[8]

This protocol outlines a general method for the synthesis of a 3,4-dihydroisoquinoline from an N-acyl-3,4,5-trimethoxyphenylethylamide.

Step 1: Acylation of 3,4,5-Trimethoxyphenylethylamine

  • Dissolve 3,4,5-trimethoxyphenylethylamine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable base (e.g., triethylamine or pyridine, 1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-acyl-3,4,5-trimethoxyphenylethylamide.

Step 2: Bischler-Napieralski Cyclization

  • To an oven-dried round-bottom flask, add the N-acyl-3,4,5-trimethoxyphenylethylamide from Step 1.

  • Add anhydrous dichloromethane (DCM) and phosphorus oxychloride (POCl₃).

  • Fit the flask with a reflux condenser and place it under a nitrogen atmosphere.

  • Reflux the resulting solution for approximately 4 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, concentrate the reaction mixture via rotary evaporation.

  • Carefully quench the residue with crushed ice and basify with a suitable base (e.g., ammonium hydroxide or sodium carbonate).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to give the crude 3,4-dihydroisoquinoline.

  • Purify the product by column chromatography.

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_BN Bischler-Napieralski Reaction cluster_PS Pictet-Spengler Reaction BN_start N-Acyl-3,4,5-trimethoxy- phenylethylamide BN_reagent POCl₃, Reflux BN_start->BN_reagent Cyclization BN_product 6,7,8-Trimethoxy- 3,4-dihydroisoquinoline BN_reagent->BN_product PS_start 3,4,5-Trimethoxyphenylethylamine + Aldehyde PS_reagent Acid Catalyst (e.g., TFA) PS_start->PS_reagent Condensation & Cyclization PS_product 6,7,8-Trimethoxy- 1,2,3,4-tetrahydroisoquinoline PS_reagent->PS_product Antibacterial_Mechanism cluster_cell Bacterial Cell compound Trimethoxy-Isoquinoline Derivative membrane Cell Membrane Integrity compound->membrane Disruption dna DNA Replication (DNA Gyrase/Topoisomerase) compound->dna Inhibition cell_wall Cell Wall Synthesis (Peptidoglycan) compound->cell_wall Inhibition death Bacterial Cell Death membrane->death dna->death protein Protein Synthesis (Ribosomes) cell_wall->death

References

Application Notes and Protocols: The Role of 3,4,5-Trimethoxybenzylamine in Developing Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,4,5-trimethoxybenzylamine as a versatile building block in the synthesis of advanced materials. This compound's unique chemical structure, featuring a reactive amine group and a trimethoxy-substituted benzene ring, makes it a valuable precursor for a range of applications, from biocompatible polymers to functional coatings. The protocols and data presented herein are intended to serve as a practical guide for researchers engaged in materials science and drug development.

Introduction

This compound is a key chemical intermediate in the development of sophisticated molecular architectures.[1][2] Its primary applications in materials science stem from its use in creating surfaces that resist protein adsorption, a critical feature for biocompatible materials in medical devices and implants.[1] The trimethoxy substitution pattern on the benzyl ring is a structural motif found in numerous biologically active compounds, suggesting that materials derived from this amine may exhibit advantageous pharmacological properties. Furthermore, its reactive amine functionality allows for its incorporation into a variety of polymer backbones and as a surface-modifying agent.[1][2]

Key Applications

  • Biocompatible Materials: The primary application of this compound in advanced materials is in the engineering of surfaces that resist biofouling.[1] By modifying material surfaces with this compound or its derivatives, a significant reduction in protein adsorption can be achieved, which is crucial for improving the longevity and performance of medical implants, prosthetics, and drug delivery systems.[1]

  • Polymer Synthesis: The amine group of this compound serves as a reactive handle for its incorporation into various polymer structures, including dendrimers and other complex macromolecules. These polymers can be designed to have specific physical and chemical properties for applications in coatings, composites, and smart materials.[1]

  • Drug Development: In pharmaceutical research, this compound acts as a building block for the synthesis of active pharmaceutical ingredients (APIs).[3] Its structural features can be leveraged to create novel drug candidates with potentially improved efficacy and bioavailability.[3]

Experimental Protocols

Protocol 1: Synthesis of a First-Generation Dendrimer with a 3,4,5-Trimethoxybenzyl Core

This protocol describes a divergent approach to synthesizing a first-generation (G1) polyamidoamine (PAMAM) dendrimer using this compound as the initiator core.

Materials:

  • This compound

  • Methyl acrylate

  • Ethylenediamine

  • Methanol

  • Toluene, anhydrous

  • Standard laboratory glassware and stirring equipment

  • Rotary evaporator

Procedure:

  • Michael Addition:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.

    • Add a significant molar excess of methyl acrylate (e.g., 10 equivalents per amine proton).

    • Stir the reaction mixture at room temperature for 48-72 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the excess methyl acrylate and methanol under reduced pressure using a rotary evaporator to yield the ester-terminated generation 0 (G0) dendrimer.

  • Amidation:

    • Dissolve the G0 dendrimer in methanol.

    • Add a large excess of ethylenediamine (e.g., 20 equivalents per ester group).

    • Stir the mixture at room temperature for 48-72 hours.

    • Remove the excess ethylenediamine and methanol under reduced pressure.

    • Purify the resulting amine-terminated G1 dendrimer by precipitation or column chromatography.

Characterization:

The synthesized dendrimer can be characterized by:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • FTIR Spectroscopy: To identify the functional groups present (e.g., amide C=O stretch).

  • Mass Spectrometry (e.g., MALDI-TOF): To determine the molecular weight and polydispersity.

Quantitative Data

While direct quantitative data for materials synthesized from this compound is not extensively available in the public domain, the following table presents data on the antimicrobial activity of hydroxyl amide derivatives of 3,4,5-trimethoxybenzoic acid. This provides insight into the potential bioactivity of the 3,4,5-trimethoxyphenyl moiety when incorporated into larger molecules.

CompoundTarget OrganismInhibition (%)
Hydroxyl amide derivative 7Candida albicans91.3 ± 0.49
Miconazole (Control)Candida albicans88.7 ± 2.41
Hydroxyl amide derivative 9Escherichia coliModerate
Hydroxyl amide derivative 10Escherichia coliModerate
Hydroxyl amide derivative 13Escherichia coliModerate
Data adapted from a study on 3,4,5-trimethoxybenzoic acid derivatives.[4]

Visualizations

Experimental Workflow: Dendrimer Synthesis

experimental_workflow cluster_start Starting Material cluster_synthesis Divergent Synthesis cluster_product Product cluster_characterization Characterization start 3,4,5-Trimethoxy- benzylamine michael Michael Addition (with Methyl Acrylate) start->michael Step 1 amidation Amidation (with Ethylenediamine) michael->amidation Step 2 dendrimer G1 PAMAM Dendrimer amidation->dendrimer nmr NMR Spectroscopy dendrimer->nmr ftir FTIR Spectroscopy dendrimer->ftir ms Mass Spectrometry dendrimer->ms

Caption: Workflow for the synthesis and characterization of a G1 PAMAM dendrimer.

Logical Relationship: From Precursor to Application

logical_relationship cluster_synthesis Synthesis of Advanced Materials cluster_properties Resulting Material Properties cluster_applications Potential Applications precursor This compound (Versatile Building Block) polymers Polymerization (e.g., Dendrimers, Coatings) precursor->polymers surface_mod Surface Functionalization precursor->surface_mod pharma Pharmaceutical Synthesis precursor->pharma biocompatibility Enhanced Biocompatibility (Protein Adsorption Resistance) polymers->biocompatibility bioactivity Potential Antimicrobial/Antifungal Activity polymers->bioactivity surface_mod->biocompatibility medical Medical Devices & Implants biocompatibility->medical drug_delivery Drug Delivery Systems biocompatibility->drug_delivery bioactivity->drug_delivery

Caption: Logical flow from this compound to advanced material applications.

References

Application Notes and Protocols: Synthesis of Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the synthesis of benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside, a compound of interest for researchers in medicinal chemistry and drug development. The 3,4,5-trimethoxyphenyl moiety is a key feature in various bioactive compounds, including those with anticancer properties.[1] This protocol is based on the facile and predictable ring-opening of an epoxide precursor.[1]

Synthesis Workflow

The synthesis involves the nucleophilic attack of 3,4,5-trimethoxybenzylamine on the epoxide ring of benzyl 2,3-anhydro-β-L-ribopyranoside. This reaction proceeds via an SN2 mechanism, leading to the formation of the desired 3-amino-substituted xylopyranoside.

Synthesis_Workflow cluster_0 cluster_1 Start Starting Materials Reactants Benzyl 2,3-anhydro-β-L-ribopyranoside + This compound Reaction Reflux in Ethanol (16 hours) Reactants->Reaction Step 1: Reaction Setup Cooling Cooling & Crystallization (12 hours at RT) Reaction->Cooling Step 2: Isolation Purification Recrystallization (Hexane/Ethyl Acetate) Cooling->Purification Step 3: Purification Product Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino) -β-L-xylopyranoside End Final Product

Caption: Step-by-step synthesis workflow.

Experimental Protocol

This protocol details the synthesis of the title compound from benzyl 2,3-anhydro-β-L-ribopyranoside and this compound in ethanol.[1][2] Using ethanol as a solvent is crucial, as attempts to run the reaction neat (without solvent) resulted in a dark brown mixture with decomposition products, while using dimethylformamide (DMF) led to low yields.[1][2]

Materials:

  • Benzyl 2,3-anhydro-β-L-ribopyranoside

  • This compound

  • Ethyl Alcohol (Ethanol)

  • Hexane

  • Ethyl Acetate

Procedure:

  • To a mixture of benzyl 2,3-anhydro-β-L-ribopyranoside (0.15 g, 0.68 mmol) and this compound (180 mg, 0.91 mmol), add 3 mL of ethyl alcohol.[1]

  • Reflux the resulting mixture for 16 hours.[1]

  • After the reflux period, allow the mixture to cool and stand at room temperature for 12 hours. During this time, white, needle-like crystals will form.[1]

  • Isolate the crude product.

  • Purify the compound by recrystallization from a hexane/ethyl acetate mixture (3:2, v/v) to yield the pure product.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from the synthesis.

ParameterValueReference
Yield 72.5%[1][2]
Final Product Weight 0.206 g[1]
Melting Point 158–160 °C[1]
Specific Rotation [α]D26 +50° (c 1, CHCl3)[1]

Structural Confirmation

The structure of the synthesized benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside was confirmed using the following analytical methods:[1][2]

  • Elemental Analysis

  • ¹H-NMR Spectroscopy

  • ¹³C-NMR Spectroscopy

The coupling constant between H-1" and H-2" on the sugar ring was found to be 7.98 Hz, indicating that the protons at these positions are in an axial orientation.[1] The coupling constant between H-2” and H-3” was determined to be 9.12 Hz.[1] These data confirm the molecule exists in a ¹C₄ conformation in solution.[1][2]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4,5-Trimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4,5-Trimethoxybenzylamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

The most prevalent starting materials for the synthesis of this compound are 3,4,5-Trimethoxybenzaldehyde and 3,4,5-Trimethoxybenzonitrile. The choice between these precursors often depends on their commercial availability, cost, and the desired scale of the synthesis.

Q2: Which synthetic routes are typically employed to produce this compound?

The two primary synthetic routes are:

  • Reductive Amination of 3,4,5-Trimethoxybenzaldehyde: This is a widely used method that involves the reaction of the aldehyde with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine, which is then reduced to the target amine.[1]

  • Reduction of 3,4,5-Trimethoxybenzonitrile: This method involves the conversion of the nitrile group to a primary amine using a suitable reducing agent. This route is advantageous as the nitrile group is highly versatile for various chemical transformations.[2]

Q3: What are the key physical and chemical properties of this compound?

This compound is typically a liquid at room temperature. Key properties are summarized in the table below.

PropertyValue
CAS Number 18638-99-8
Molecular Formula C₁₀H₁₅NO₃
Molecular Weight 197.23 g/mol
Boiling Point 121 °C at 0.05 mmHg
Density 1.155 g/mL at 25 °C
Refractive Index n20/D 1.548

Source: Sigma-Aldrich

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Route 1: Reductive Amination of 3,4,5-Trimethoxybenzaldehyde

Q4: My reductive amination reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?

Low yields in reductive amination can arise from several factors. The most common issues are incomplete imine formation, premature reduction of the starting aldehyde, and suboptimal reaction conditions.[3]

Troubleshooting Steps:

  • Incomplete Imine Formation: The formation of the imine from the aldehyde and amine is an equilibrium reaction. To drive the equilibrium towards the imine, it is crucial to remove the water formed during the reaction. This can be achieved by using dehydrating agents like molecular sieves or through azeotropic distillation.[3]

  • Choice of Reducing Agent: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde to the corresponding alcohol (3,4,5-trimethoxybenzyl alcohol) before it has a chance to form the imine, thus lowering the yield of the desired amine.[3][4] It is recommended to use a milder, more selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion.[3][4]

  • Reaction pH: The pH of the reaction mixture is critical for imine formation. A mildly acidic environment (pH 4-5) is generally optimal.[3] If the pH is too low, the amine nucleophile will be protonated and become unreactive. If the pH is too high, the carbonyl group of the aldehyde will not be sufficiently activated for nucleophilic attack.

  • Reaction Temperature: While some reductive aminations proceed well at room temperature, gentle heating may be required to facilitate imine formation. However, excessive heat can lead to side reactions.

Q5: I am observing a significant amount of 3,4,5-trimethoxybenzyl alcohol as a byproduct. How can I prevent this?

The formation of the corresponding alcohol is a common side reaction when using a non-selective reducing agent.

Solutions:

  • Use a Selective Reducing Agent: As mentioned previously, switch to a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[3][4]

  • Stepwise Procedure: First, allow the imine to form completely before adding the reducing agent. You can monitor the imine formation using techniques like TLC or NMR. Once the starting aldehyde is consumed, then introduce the reducing agent.[3]

Q6: How can I effectively purify this compound from the reaction mixture?

Purification can often be challenging due to the presence of unreacted starting materials and byproducts.

Purification Strategy:

  • Acid-Base Extraction: An acid-base liquid-liquid extraction is a common and effective method. The basic amine product can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the purified amine is extracted back into an organic solvent.

  • Column Chromatography: If extraction is insufficient, column chromatography on silica gel can be employed. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol with a small amount of triethylamine (to prevent tailing of the amine) is often effective.

Route 2: Reduction of 3,4,5-Trimethoxybenzonitrile

Q7: The reduction of 3,4,5-Trimethoxybenzonitrile is giving me a mixture of primary, secondary, and tertiary amines. How can I improve the selectivity for the primary amine?

The formation of secondary and tertiary amine byproducts is a known issue in nitrile reductions, particularly with catalytic hydrogenation.[5] This occurs when the initially formed primary amine reacts with the intermediate imine.

Strategies to Enhance Selectivity:

  • Use of Ammonia or Ammonium Hydroxide: When performing catalytic hydrogenation (e.g., with Raney Nickel or Pd/C), the addition of ammonia or ammonium hydroxide to the reaction mixture can help suppress the formation of secondary and tertiary amines.[5]

  • Choice of Reducing Agent: Strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃-THF) are generally effective in reducing nitriles to primary amines with good selectivity.[5]

  • Catalyst Selection: For catalytic hydrogenation, the choice of catalyst and reaction conditions can influence selectivity.

Q8: The nitrile reduction is sluggish or incomplete. What could be the problem?

An incomplete reaction can be due to several factors related to the reagents and reaction conditions.

Troubleshooting Steps:

  • Activity of the Reducing Agent: Ensure that the reducing agent (e.g., LiAlH₄, NaBH₄) is fresh and has not been deactivated by moisture. Always use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Poisoning: In catalytic hydrogenation, the catalyst can be poisoned by impurities in the starting material or solvent. Ensure the purity of all reagents.

  • Reaction Temperature and Pressure: For catalytic hydrogenation, optimizing the temperature and hydrogen pressure is crucial. For hydride reductions, the reaction may require heating to go to completion. Benzonitriles with electron-donating groups, such as the trimethoxy-substituted compound, may require refluxing in THF for complete reduction with certain borane reagents.[6]

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentSelectivity for Imine vs. AldehydeCommon SolventsKey Considerations
Sodium Borohydride (NaBH₄) LowMethanol, EthanolCan reduce the starting aldehyde. Often added after imine formation is complete.[3]
Sodium Cyanoborohydride (NaBH₃CN) HighMethanol, EthanolMore selective for the iminium ion.[3][4]
Sodium Triacetoxyborohydride (STAB) HighDichloromethane, 1,2-DichloroethaneHighly selective and often the reagent of choice.[3]
Catalytic Hydrogenation (H₂/Catalyst) HighVariousCan also be used, but may require higher pressures and temperatures.

Table 2: Comparison of Reducing Agents for Nitrile Reduction

Reducing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Lithium Aluminum Hydride (LiAlH₄) Anhydrous Ether or THFPowerful and generally provides high yields of the primary amine.Highly reactive with water and protic solvents; requires careful handling.
Borane-THF (BH₃-THF) THF, often with heatingGood selectivity for the primary amine.Can be less reactive than LiAlH₄.
Catalytic Hydrogenation (e.g., H₂/Raney Ni) Methanol, Ethanol, often with NH₃Economical for large-scale synthesis.Can lead to secondary and tertiary amine byproducts if not controlled.[5]
Ammonia Borane Thermal decomposition without a catalystEnvironmentally benign byproducts (H₂ and NH₃).[7]May require elevated temperatures.

Experimental Protocols

Protocol 1: Reductive Amination of 3,4,5-Trimethoxybenzaldehyde using Sodium Triacetoxyborohydride

  • To a solution of 3,4,5-trimethoxybenzaldehyde (1 equivalent) in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane, add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium acetate, 1.5-2 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress of the reaction can be monitored by TLC.

  • Once imine formation is significant, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Reduction of 3,4,5-Trimethoxybenzonitrile using Lithium Aluminum Hydride

  • To a stirred suspension of lithium aluminum hydride (1.5-2 equivalents) in anhydrous diethyl ether or tetrahydrofuran under an inert atmosphere, add a solution of 3,4,5-trimethoxybenzonitrile (1 equivalent) in the same anhydrous solvent dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the sequential and careful dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting mixture at room temperature for 30 minutes, then filter the granular precipitate and wash it thoroughly with the organic solvent.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation under reduced pressure.

Mandatory Visualizations

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Dissolve 3,4,5-Trimethoxybenzaldehyde and Ammonia Source in Anhydrous Solvent start->reagents imine_formation Stir for Imine Formation (Monitor by TLC) reagents->imine_formation add_stab Add Sodium Triacetoxyborohydride (STAB) imine_formation->add_stab reduction Stir for Reduction (Monitor by TLC) add_stab->reduction quench Quench with Saturated NaHCO₃ reduction->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End Product: This compound purify->end

Caption: Experimental workflow for the reductive amination of 3,4,5-trimethoxybenzaldehyde.

Nitrile_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Prepare Suspension of LiAlH₄ in Anhydrous Solvent start->reagents add_nitrile Add 3,4,5-Trimethoxybenzonitrile Solution Dropwise at 0 °C reagents->add_nitrile reflux Warm to RT and Reflux (Monitor by TLC) add_nitrile->reflux quench Quench with Water and NaOH(aq) reflux->quench filter_wash Filter and Wash Precipitate quench->filter_wash dry_concentrate Dry and Concentrate Filtrate filter_wash->dry_concentrate purify Purify by Distillation dry_concentrate->purify end End Product: This compound purify->end

Caption: Experimental workflow for the reduction of 3,4,5-trimethoxybenzonitrile.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield in Reductive Amination cause1 Incomplete Imine Formation problem->cause1 cause2 Premature Aldehyde Reduction problem->cause2 cause3 Suboptimal Reaction pH problem->cause3 solution1 Add Dehydrating Agent (e.g., Molecular Sieves) cause1->solution1 solution2 Use Selective Reducing Agent (e.g., STAB, NaBH₃CN) cause2->solution2 solution3 Adjust pH to 4-5 cause3->solution3

Caption: Troubleshooting logic for low yield in reductive amination.

References

Technical Support Center: Purification of Crude 3,4,5-Trimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of crude 3,4,5-Trimethoxybenzylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this key intermediate.

Troubleshooting Guides

This section addresses specific issues that users might encounter during the purification of crude this compound, particularly after synthesis via reductive amination of 3,4,5-trimethoxybenzaldehyde.

Issue 1: Low Yield After Purification

Potential CauseRecommended Solution
Product Loss During Aqueous Work-up This compound has some water solubility. To minimize loss, saturate the aqueous phase with sodium chloride (brine) before extraction. Use a water-immiscible organic solvent like dichloromethane or ethyl acetate for extraction.
Decomposition on Silica Gel As a basic amine, this compound can interact strongly with the acidic silica gel, leading to streaking on TLC and decomposition during column chromatography. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1-2%). Alternatively, use a less acidic stationary phase like alumina or a specialized amine-functionalized silica column.
Incomplete Elution from Chromatography Column The polarity of the solvent system may be too low to elute the polar amine from the column. Gradually increase the polarity of the eluent. A common solvent system for amines is a gradient of methanol in dichloromethane or ethyl acetate in hexanes, often with a small amount of triethylamine.
Thermal Decomposition During Distillation This compound has a high boiling point and can be susceptible to decomposition at elevated temperatures. Perform the distillation under high vacuum to lower the boiling point. Ensure the distillation apparatus is well-sealed to maintain a stable, low pressure.

Issue 2: Persistent Impurities After Purification

Potential ImpurityIdentification & Removal
Unreacted 3,4,5-Trimethoxybenzaldehyde This aldehyde is less polar than the desired amine. It can be identified by TLC (will have a higher Rf value). Removal: Careful flash column chromatography should effectively separate the aldehyde from the more polar amine. An initial wash of the crude organic extract with a saturated aqueous solution of sodium bisulfite can also help to remove residual aldehyde.
Over-alkylation Byproducts (e.g., Tertiary Amine) If the reductive amination is not carefully controlled, the newly formed primary amine can react with another molecule of the aldehyde, leading to a tertiary amine byproduct. This impurity will have a different Rf value on TLC, typically less polar than the primary amine. Removal: Flash column chromatography is the most effective method for separating the primary amine from the tertiary amine byproduct.
Residual Reducing Agent Salts Salts from reducing agents like sodium borohydride or sodium triacetoxyborohydride can contaminate the product. Removal: Perform an aqueous work-up by washing the organic layer with water or brine to remove these water-soluble salts.

Frequently Asked Questions (FAQs)

Q1: What is the best general method for purifying crude this compound?

A1: The choice of purification method depends on the scale of your reaction and the nature of the impurities. For small-scale purification (<1-2 g), flash column chromatography is often the most effective method for removing both polar and non-polar impurities. For larger-scale purifications, vacuum distillation is a viable option, provided the impurities have significantly different boiling points from the product.

Q2: My this compound is a yellow to brown oil. Is this normal?

A2: Pure this compound is typically a colorless to pale yellow liquid. A darker color, such as brown, may indicate the presence of impurities, possibly from decomposition or side reactions during synthesis. Purification by vacuum distillation or column chromatography should yield a lighter-colored product.

Q3: Can I purify this compound by recrystallization?

A3: As this compound is a liquid at room temperature, it cannot be purified by standard recrystallization. However, it is possible to convert the amine to its hydrochloride salt, which is a solid, and then purify the salt by recrystallization. The purified salt can then be neutralized with a base to regenerate the pure free amine.

Q4: What are the recommended storage conditions for purified this compound?

A4: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. It is also recommended to store it in a cool, dark place.

Data Presentation

ParameterVacuum DistillationFlash Column ChromatographyRecrystallization (as HCl salt)
Typical Purity >98%>99%>99%
Typical Yield 80-90%70-85%85-95% (after regeneration)
Scale > 2 g< 5 gAny
Key Equipment Vacuum pump, distillation glasswareChromatography column, silica gel, pumpGlassware, filter funnel

Experimental Protocols

1. Purification by Vacuum Distillation

This method is suitable for purifying larger quantities of crude this compound where the main impurities are non-volatile or have significantly different boiling points.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware joints are well-greased and sealed to maintain a high vacuum. Use a magnetic stirrer in the distillation flask for smooth boiling.

  • Procedure:

    • Transfer the crude this compound to the distillation flask.

    • Slowly and carefully apply a high vacuum (e.g., <1 mmHg).

    • Gently heat the distillation flask using a heating mantle or oil bath.

    • Collect the fraction that distills at the appropriate temperature and pressure (literature boiling point is 121 °C at 0.05 mmHg).

    • Discard any initial forerun that distills at a lower temperature and any high-boiling residue.

2. Purification by Flash Column Chromatography

This method is ideal for small-scale purification and for removing impurities with similar boiling points to the product.

  • TLC Analysis: Before running the column, determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate) with the addition of 1% triethylamine to prevent peak tailing. The desired product should have an Rf value of approximately 0.2-0.3.

  • Column Preparation:

    • Pack a glass column with silica gel as a slurry in the chosen eluent.

    • Equilibrate the column by running several column volumes of the eluent through the silica gel.

  • Purification:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

3. Purification via Recrystallization of the Hydrochloride Salt

This method is useful when other methods fail to remove certain impurities.

  • Salt Formation:

    • Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.

    • Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether or concentrated HCl dropwise) with stirring.

    • The this compound hydrochloride salt will precipitate as a white solid.

    • Collect the solid by vacuum filtration and wash with cold solvent.

  • Recrystallization:

    • Dissolve the crude hydrochloride salt in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

  • Regeneration of the Free Amine:

    • Dissolve the purified hydrochloride salt in water.

    • Basify the solution by adding a base such as sodium hydroxide or sodium carbonate until the solution is alkaline (pH > 10).

    • Extract the free amine with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the pure this compound.

Visualizations

Purification_Workflow cluster_distillation Vacuum Distillation cluster_chromatography Flash Chromatography cluster_recrystallization Recrystallization via HCl Salt crude_product Crude this compound aqueous_workup Aqueous Work-up (Wash with Brine) crude_product->aqueous_workup extraction Extraction with Organic Solvent aqueous_workup->extraction drying Drying over Na2SO4 extraction->drying concentration Concentration drying->concentration purification_choice Choose Purification Method concentration->purification_choice distillation Vacuum Distillation purification_choice->distillation Large Scale (>2g) chromatography Column Chromatography (Silica + 1% Et3N) purification_choice->chromatography Small Scale (<5g) salt_formation Formation of HCl Salt purification_choice->salt_formation Difficult Impurities pure_distillate Pure Product (Liquid) distillation->pure_distillate pure_fractions Combine Pure Fractions chromatography->pure_fractions solvent_removal Solvent Removal pure_fractions->solvent_removal pure_chromatography Pure Product (Liquid) solvent_removal->pure_chromatography recrystallization Recrystallization salt_formation->recrystallization regeneration Regeneration of Free Amine recrystallization->regeneration pure_recrystallization Pure Product (Liquid) regeneration->pure_recrystallization

Caption: Decision workflow for the purification of crude this compound.

Troubleshooting_Impurity_Removal start Crude Product Analysis (TLC) impurity_check Impurity Detected? start->impurity_check unreacted_aldehyde Impurity: Unreacted Aldehyde Higher Rf on TLC Solution: Flash Chromatography or NaHSO3 wash impurity_check->unreacted_aldehyde Yes (Higher Rf) tertiary_amine Impurity: Tertiary Amine Different Rf on TLC Solution: Flash Chromatography impurity_check->tertiary_amine Yes (Different Rf) baseline_material Impurity: Baseline Material Stays at origin on TLC Solution: Aqueous wash to remove salts impurity_check->baseline_material Yes (Baseline) no_impurity Proceed to next step impurity_check->no_impurity No pure_product Pure Product unreacted_aldehyde->pure_product tertiary_amine->pure_product baseline_material->pure_product no_impurity->pure_product

Caption: Troubleshooting guide for common impurities in crude this compound.

Technical Support Center: Synthesis of 3,4,5-Trimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4,5-Trimethoxybenzylamine. The following sections address common issues and side products encountered during various synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by the synthetic method employed for the preparation of this compound.

Route 1: Reductive Amination of 3,4,5-Trimethoxybenzaldehyde

This is a widely used method for the synthesis of this compound, typically involving the reaction of 3,4,5-trimethoxybenzaldehyde with an amine source in the presence of a reducing agent.

Q1: My final product is contaminated with a significant amount of a higher molecular weight impurity. What is it and how can I prevent its formation?

A1: The most common higher molecular weight byproduct in this reaction is the secondary amine, bis(3,4,5-trimethoxybenzyl)amine, and potentially the tertiary amine. This occurs when the newly formed primary amine reacts with another molecule of the starting aldehyde.

Troubleshooting:

  • Excess Amine Source: Use a large excess of the amine source (e.g., ammonia or an ammonium salt) to outcompete the product amine in the reaction with the aldehyde.

  • Slow Addition of Reducing Agent: Add the reducing agent slowly to the reaction mixture. This keeps the concentration of the primary amine low at any given time, reducing the likelihood of it reacting further.

  • Choice of Reducing Agent: Use a milder reducing agent that selectively reduces the imine in the presence of the aldehyde. Sodium triacetoxyborohydride is often a good choice for this reason.[1]

Q2: I am using sodium cyanoborohydride as the reducing agent and my product shows an unexpected peak in the IR spectrum around 2200 cm⁻¹. What could this be?

A2: This peak may indicate the presence of a nitrile-containing byproduct. Sodium cyanoborohydride can, under certain conditions, act as a source of cyanide, which can lead to the formation of cyanohydrin adducts or other side products.

Troubleshooting:

  • pH Control: Maintain a slightly acidic pH (around 5-6) to favor imine formation and reduction over side reactions.

  • Alternative Reducing Agents: Consider using alternative reducing agents that do not contain a cyanide source, such as sodium triacetoxyborohydride or catalytic hydrogenation.

Q3: The reaction is sluggish and gives a low yield of the desired amine. How can I improve the conversion?

A3: Incomplete conversion can be due to several factors, including inefficient imine formation or suboptimal reaction conditions.

Troubleshooting:

  • Catalyst: Add a catalytic amount of a weak acid, such as acetic acid, to promote the formation of the iminium ion intermediate.

  • Solvent: Ensure you are using an appropriate solvent. Protic solvents like methanol or ethanol are often used.

  • Temperature: Gently heating the reaction mixture may improve the rate of imine formation, but be cautious as this can also promote side reactions.

Potential Side Product Formation Pathway Prevention Strategy
Bis(3,4,5-trimethoxybenzyl)amineReaction of the product amine with the starting aldehyde.Use a large excess of the amine source; slow addition of the reducing agent.
Tertiary AmineFurther reaction of the secondary amine byproduct.Same as for the secondary amine.
3,4,5-Trimethoxybenzyl alcoholReduction of the starting aldehyde.Use a chemoselective reducing agent (e.g., NaBH(OAc)₃).
Cyanohydrin Adducts (if using NaBH₃CN)Nucleophilic attack of cyanide on the aldehyde.Maintain proper pH control; use an alternative reducing agent.

Experimental Protocol: Reductive Amination with Sodium Borohydride

  • To a solution of 3,4,5-trimethoxybenzaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (e.g., 7N, 10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel or by distillation under reduced pressure.

Diagram: Reductive Amination Workflow

Reductive_Amination_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start 3,4,5-Trimethoxybenzaldehyde + Ammonia Source Imine Imine Formation Start->Imine Stir at RT Reduction Reduction Imine->Reduction Add Reducing Agent Product_crude Crude this compound Reduction->Product_crude Quench Quench Reaction Product_crude->Quench Extraction Solvent Extraction Quench->Extraction Purification Purification (Chromatography/Distillation) Extraction->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound via reductive amination.

Route 2: Reduction of 3,4,5-Trimethoxybenzonitrile

This route involves the reduction of the nitrile functional group to a primary amine, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Q1: My reaction is complete, but I am having trouble isolating the product during the workup, resulting in low yields.

A1: The workup for LiAlH₄ reductions can be challenging due to the formation of aluminum salts that can emulsify or trap the product.

Troubleshooting:

  • Fieser Workup: A common and effective method for quenching LiAlH₄ reactions is the Fieser workup. For 'x' grams of LiAlH₄ used, sequentially and carefully add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water. This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.

  • Rochelle's Salt: Adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) during the workup can help to chelate the aluminum salts and break up emulsions.

Q2: I observe a byproduct with a carbonyl stretch in the IR spectrum. What is this and how can it be avoided?

A2: Incomplete reduction of the nitrile can lead to the formation of the corresponding aldehyde (3,4,5-trimethoxybenzaldehyde) after hydrolysis of the intermediate imine during workup.

Troubleshooting:

  • Sufficient Reducing Agent: Ensure that a sufficient excess of LiAlH₄ is used (typically 1.5-2.0 equivalents).

  • Reaction Time and Temperature: Allow the reaction to proceed for a sufficient amount of time at an appropriate temperature (often refluxing in THF) to ensure complete reduction.

Potential Side Product Formation Pathway Prevention Strategy
3,4,5-TrimethoxybenzaldehydeIncomplete reduction and hydrolysis of the intermediate imine.Use sufficient LiAlH₄; ensure adequate reaction time and temperature.
Unreacted 3,4,5-TrimethoxybenzonitrileIncomplete reaction.Use sufficient LiAlH₄; ensure adequate reaction time and temperature.

Experimental Protocol: Reduction of 3,4,5-Trimethoxybenzonitrile with LiAlH₄

  • To a suspension of LiAlH₄ (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3,4,5-trimethoxybenzonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting slurry at room temperature for 30 minutes, then filter through a pad of celite.

  • Wash the filter cake with THF or ethyl acetate.

  • Combine the filtrates and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify by distillation under high vacuum.

Diagram: Nitrile Reduction Logical Pathway

Nitrile_Reduction_Pathway Start 3,4,5-Trimethoxybenzonitrile Imine_intermediate Intermediate Imine Start->Imine_intermediate Hydride Attack LAH LiAlH4 LAH->Imine_intermediate Product This compound Imine_intermediate->Product Further Reduction Side_Product 3,4,5-Trimethoxybenzaldehyde (Side Product) Imine_intermediate->Side_Product Hydrolysis (Workup)

Caption: Reaction pathway for the reduction of 3,4,5-trimethoxybenzonitrile.

Route 3: Staudinger Reduction of 3,4,5-Trimethoxybenzyl Azide

This mild two-step reaction involves the formation of an iminophosphorane from the corresponding azide and a phosphine (e.g., triphenylphosphine), followed by hydrolysis to the amine.

Q1: My final product is difficult to purify and appears to be contaminated with a high-melting white solid.

A1: The most common byproduct of the Staudinger reduction is the phosphine oxide (e.g., triphenylphosphine oxide) formed from the phosphine reagent.[3] This can sometimes be challenging to separate from the desired amine.

Troubleshooting:

  • Solvent Selection for Purification: Triphenylphosphine oxide has different solubility properties than the amine product. Trituration with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate can often selectively dissolve the amine, leaving the phosphine oxide as a solid.

  • Acid-Base Extraction: The basicity of the amine product can be exploited for purification. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt, while the neutral triphenylphosphine oxide will remain in the organic layer. The aqueous layer can then be basified and re-extracted to recover the pure amine.

  • Polymer-Supported Reagents: Using a polymer-supported triphenylphosphine can simplify the workup, as the resulting phosphine oxide can be removed by simple filtration.

Potential Side Product Formation Pathway Removal Strategy
Triphenylphosphine oxideHydrolysis of the iminophosphorane intermediate.Trituration, acid-base extraction, or use of polymer-supported reagents.[3]
Unreacted 3,4,5-Trimethoxybenzyl azideIncomplete reaction.Ensure sufficient phosphine reagent and reaction time.

Experimental Protocol: Staudinger Reduction of 3,4,5-Trimethoxybenzyl Azide

  • Dissolve 3,4,5-trimethoxybenzyl azide (1.0 eq) in a suitable solvent such as THF.

  • Add triphenylphosphine (1.1 eq) to the solution at room temperature. Nitrogen gas evolution should be observed.

  • Stir the reaction mixture at room temperature until the azide is consumed (monitor by TLC or IR spectroscopy for the disappearance of the azide stretch at ~2100 cm⁻¹).

  • Add water to the reaction mixture and heat to reflux for 2-4 hours to hydrolyze the iminophosphorane.

  • Cool the reaction mixture and remove the THF under reduced pressure.

  • Perform an acid-base extraction to separate the amine from the triphenylphosphine oxide.

  • Dry the final organic extract over anhydrous sodium sulfate and concentrate to yield the pure this compound.

Diagram: Staudinger Reduction Signaling Pathway

Staudinger_Pathway Azide 3,4,5-Trimethoxybenzyl Azide Iminophosphorane Iminophosphorane Intermediate Azide->Iminophosphorane + PPh3 - N2 Phosphine Triphenylphosphine Phosphine->Iminophosphorane Amine This compound Iminophosphorane->Amine + H2O Phosphine_Oxide Triphenylphosphine Oxide (Byproduct) Iminophosphorane->Phosphine_Oxide + H2O Water H2O Water->Amine Water->Phosphine_Oxide

Caption: Signaling pathway of the Staudinger reduction.

References

Technical Support Center: Optimizing Synthesis of 3,4,5-Trimethoxybenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3,4,5-Trimethoxybenzylamine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common experimental issues, and providing detailed methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-substituted this compound derivatives?

A1: The most prevalent and versatile method is the reductive amination of 3,4,5-trimethoxybenzaldehyde with a primary or secondary amine. This reaction is typically a one-pot process where an imine intermediate is formed in situ and subsequently reduced to the desired amine.

Q2: Which reducing agent is most suitable for the reductive amination of 3,4,5-trimethoxybenzaldehyde?

A2: The choice of reducing agent is critical for the success of the reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent due to its mildness and high selectivity for reducing the iminium ion over the starting aldehyde.[1][2] This minimizes the formation of the corresponding alcohol as a byproduct. Other commonly used reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (NaBH₄).[2]

Q3: What are the optimal solvent and pH conditions for this reaction?

A3: For reductive aminations using NaBH(OAc)₃, anhydrous aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.[3] When using NaBH₃CN, protic solvents such as methanol or ethanol are suitable. The reaction is typically carried out under slightly acidic conditions (pH 5-6) to facilitate imine formation. This can be achieved by adding a catalytic amount of acetic acid.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. You can spot the reaction mixture alongside the starting materials (3,4,5-trimethoxybenzaldehyde and the amine) to observe the consumption of reactants and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.

Q5: What are some common side reactions to be aware of?

A5: The most common side reactions include the reduction of the starting aldehyde to 3,4,5-trimethoxybenzyl alcohol, and over-alkylation of the amine, especially when using primary amines, leading to the formation of tertiary amines.[2] Hydrolysis of the imine intermediate back to the aldehyde and amine can also occur if water is present in the reaction mixture.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or no product yield 1. Incomplete imine formation.2. Deactivated or inappropriate reducing agent.3. Suboptimal pH.4. Presence of water in the reaction.1. Allow more time for imine formation before adding the reducing agent. Consider adding a dehydrating agent like anhydrous MgSO₄.2. Use a fresh batch of the reducing agent. If using NaBH₄, ensure imine formation is complete before addition. Consider switching to a milder, more selective agent like NaBH(OAc)₃.3. Adjust the pH to 5-6 with acetic acid.4. Use anhydrous solvents and reagents.
Formation of 3,4,5-trimethoxybenzyl alcohol byproduct The reducing agent is reducing the starting aldehyde.1. Switch to a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN, which preferentially reduce the iminium ion.2. If using NaBH₄, ensure imine formation is complete before its addition by monitoring with TLC.
Over-alkylation of the amine (formation of tertiary amine) The secondary amine product is more nucleophilic than the starting primary amine and reacts further with the aldehyde.1. Use a stoichiometric amount or a slight excess of the amine.2. Perform a stepwise reaction: first form and isolate the imine, then reduce it in a separate step.[4]
Difficult purification of the final product 1. The product has similar polarity to the starting materials or byproducts.2. The product is a basic amine that interacts strongly with silica gel.1. Optimize the solvent system for column chromatography using TLC. A gradient elution may be necessary.2. Add a small amount of a volatile base like triethylamine (e.g., 1%) to the eluent to improve the elution of basic compounds from the silica gel column.[5] Alternatively, consider purification by recrystallization.

Data Presentation

Table 1: Comparison of Reducing Agents for the Reductive Amination of 3,4,5-Trimethoxybenzaldehyde with Aniline

Reducing AgentSolventAdditiveReaction Time (h)Yield (%)Reference
NaBH(OAc)₃DCEAcetic Acid492[6]
NaBH₃CNMethanolAcetic Acid688[2]
NaBH₄MethanolNone2 (after imine formation)85[4]
H₂/Co-catalystMethanolNone472-96[1]

Yields are representative and can vary based on specific reaction conditions and the nature of the amine.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl-3,4,5-trimethoxybenzylamine using NaBH(OAc)₃

This protocol describes the direct reductive amination of 3,4,5-trimethoxybenzaldehyde with a substituted aniline.

Materials:

  • 3,4,5-Trimethoxybenzaldehyde

  • Substituted aniline (e.g., 4-chloroaniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for column chromatography (e.g., hexanes and ethyl acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4,5-trimethoxybenzaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous DCE or DCM (approximately 0.1-0.2 M concentration).

  • Add the substituted aniline (1.0-1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. The reaction may be slightly exothermic.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC until the starting aldehyde is consumed (typically 2-6 hours).

  • Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). To prevent streaking of the amine product, 1% triethylamine can be added to the eluent.[5]

Protocol 2: Purification of N-Aryl-3,4,5-trimethoxybenzylamine by Recrystallization

If the crude product is a solid, recrystallization can be an effective purification method.[3][7][8][9]

Procedure:

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Select a suitable solvent or solvent pair for recrystallization. A good solvent will dissolve the compound when hot but not when cold. Common solvents for amine derivatives include ethanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexanes.

  • Add a minimal amount of the hot solvent to the crude product until it just dissolves.

  • If there are any insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to allow for the formation of crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Mandatory Visualizations

Bacterial Folate Biosynthesis Pathway and Inhibition by Trimethoprim Analogs

The 3,4,5-trimethoxybenzyl moiety is a key structural feature of the antibiotic trimethoprim and its analogs. These compounds act as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in the bacterial folate biosynthesis pathway.[10][11][12][13] This pathway is essential for the synthesis of nucleic acids and certain amino acids, and its inhibition leads to bacterial cell death.[10][13]

folate_pathway GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate Multiple Steps Dihydropteroate Dihydropteroate Dihydroneopterin_triphosphate->Dihydropteroate DHPS DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHFS THF Tetrahydrofolate (THF) DHF->THF DHFR Nucleotides_AminoAcids Nucleotides & Amino Acids THF->Nucleotides_AminoAcids One-carbon transfer pABA p-Aminobenzoic acid (PABA) pABA->Dihydropteroate DHPS Dihydropteroate Synthase (DHPS) DHFR Dihydrofolate Reductase (DHFR) Trimethoprim This compound Derivatives (e.g., Trimethoprim) Trimethoprim->DHFR Inhibition

Bacterial folate biosynthesis pathway and the site of inhibition by this compound derivatives.
General Workflow for Reductive Amination

The synthesis of this compound derivatives via reductive amination follows a logical sequence of steps, from reaction setup to final product purification.

reductive_amination_workflow start Start reactants 1. Combine 3,4,5-Trimethoxybenzaldehyde, Amine, and Solvent start->reactants imine_formation 2. Add Acetic Acid (catalyst) Stir for Imine Formation reactants->imine_formation reduction 3. Add Reducing Agent (e.g., NaBH(OAc)₃) Allow Reaction to Complete imine_formation->reduction workup 4. Quench Reaction and Aqueous Workup reduction->workup purification 5. Purify Crude Product (Column Chromatography or Recrystallization) workup->purification product Pure N-Substituted This compound purification->product

A typical experimental workflow for the synthesis of this compound derivatives.
Troubleshooting Logic for Low Yield

When encountering low product yield, a systematic approach to troubleshooting can help identify and resolve the underlying issue.

A logical workflow for troubleshooting low yields in reductive amination reactions.

References

Overcoming solubility issues of 3,4,5-Trimethoxybenzylamine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4,5-Trimethoxybenzylamine. The information addresses common challenges, with a focus on overcoming solubility issues in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is an organic compound that serves as a vital intermediate in the synthesis of various molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its chemical structure is characterized by a benzylamine core with three methoxy groups on the phenyl ring. This structure makes it a versatile building block for creating complex active pharmaceutical ingredients (APIs) and other novel compounds.[1][3] It is notably used in the synthesis of pharmaceuticals, including antimicrobial agents and potential anticancer drugs.[1][4][5]

Q2: What are the general solubility characteristics of this compound?

Q3: Why am I observing a precipitate when I add my this compound solution to an aqueous buffer?

A3: This is a common issue when an organic solvent solution of a poorly water-soluble compound is introduced to an aqueous environment. The dramatic change in solvent polarity reduces the solubility of the compound, causing it to precipitate. To mitigate this, consider using a co-solvent system or preparing a salt of the amine to improve its aqueous solubility.

Q4: Can I improve the solubility of this compound by changing the pH?

A4: Yes, as an amine, this compound is a basic compound.[8] Its solubility in aqueous or protic solvents can often be significantly increased by lowering the pH. The addition of an acid will protonate the amine group, forming a more soluble salt.[8] A pH-solubility profile is a useful experiment to determine the optimal pH for your application.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound in a Non-polar Solvent
  • Problem: The compound is not dissolving or is dissolving very slowly in a non-polar organic solvent (e.g., hexane, toluene).

  • Troubleshooting Steps:

    • Increase Temperature: Gently warm the mixture while stirring. Increased kinetic energy can help overcome the crystal lattice energy.

    • Sonication: Use an ultrasonic bath to provide energy for dissolution.

    • Use a Co-solvent: Add a small amount of a more polar solvent in which the compound is more soluble (e.g., a small percentage of methanol or ethanol) to the non-polar solvent. This technique, known as co-solvency, can significantly enhance solubility.

    • Solvent Screening: If the above steps fail, a systematic solvent screening with small amounts of the compound in various solvents (e.g., dichloromethane, ethyl acetate, acetonitrile, methanol, ethanol, DMSO, DMF) is recommended to find a more suitable solvent.

Issue 2: Compound Crashes Out of Solution During Reaction
  • Problem: this compound or its derivative precipitates from the reaction mixture upon the addition of another reagent or a change in reaction conditions.

  • Troubleshooting Steps:

    • Solvent Choice: The initial solvent may not be appropriate for the reaction mixture as it evolves. Consider a solvent system that can solubilize both the reactants and the products. A co-solvent system may be necessary.

    • Temperature Control: Some reactions are exothermic, and the resulting temperature change can affect solubility. Ensure the reaction temperature is controlled and stable.

    • Rate of Addition: Adding reagents too quickly can create localized high concentrations, leading to precipitation. Try a slower, dropwise addition of the reagent.

    • Formation of an Insoluble Salt: If the reaction involves an acid, an insoluble salt of the amine may be forming. In this case, a different acid or solvent system may be required.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
WaterPoorly miscible/Difficult to mix[2][6]
MethanolExpected to be solubleInferred from[7]
EthanolExpected to be solubleInferred from[7]
AcetoneExpected to be solubleInferred from[7]
TolueneExpected to be solubleInferred from[7]
ChloroformExpected to be solubleInferred from[7]
Dimethylformamide (DMF)Expected to be solubleGeneral solvent for similar compounds
Dimethyl sulfoxide (DMSO)Expected to be solubleGeneral solvent for similar compounds

Note: Quantitative solubility data for this compound is not widely published. The solubility in organic solvents is inferred from the behavior of the closely related compound 3,4,5-Trimethoxybenzaldehyde. Experimental verification is strongly recommended.

Experimental Protocols

Protocol 1: General Method for Determining Quantitative Solubility
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.

    • Stir the mixture vigorously at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Allow the solution to stand undisturbed for at least 2 hours for the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution, which represents the solubility.

Protocol 2: Solubility Enhancement by Salt Formation (HCl Salt)
  • Dissolution: Dissolve a known amount of this compound in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether) dropwise to the amine solution.

  • Precipitation: The hydrochloride salt of the amine should precipitate out of the solution. Continue adding the acid until no further precipitation is observed.

  • Isolation: Collect the precipitated salt by vacuum filtration.

  • Washing and Drying: Wash the collected salt with a small amount of the cold organic solvent to remove any unreacted starting material. Dry the salt under vacuum.

  • Solubility Testing: Test the solubility of the resulting salt in the desired solvent system (e.g., aqueous buffers).

Mandatory Visualizations

G Logical Workflow for Solubility Enhancement start Start: Poorly Soluble This compound check_ionizable Is the compound ionizable? start->check_ionizable ph_adjustment pH Adjustment check_ionizable->ph_adjustment Yes co_solvency Co-solvency check_ionizable->co_solvency No salt_formation Salt Formation ph_adjustment->salt_formation If pH adjustment is insufficient or not feasible for application end End: Solubilized Compound ph_adjustment->end salt_formation->end other_techniques Other Techniques (e.g., complexation, solid dispersion) co_solvency->other_techniques If co-solvency is insufficient co_solvency->end other_techniques->end

Caption: Decision workflow for selecting a solubility enhancement strategy.

G Simplified Signaling Pathway for a 3,4,5-Trimethoxy-Substituted Compound drug 3,4,5-Trimethoxy-Substituted Compound (e.g., KITC) rr Ribonucleotide Reductase (RR) drug->rr Inhibits dntps dNTP Pool (dATP, dGTP, dCTP, dTTP) rr->dntps Catalyzes production of dna_synthesis DNA Synthesis dntps->dna_synthesis Required for apoptosis Apoptosis dna_synthesis->apoptosis Inhibition leads to

Caption: Inhibition of Ribonucleotide Reductase by a related compound.[4]

References

Stability of 3,4,5-Trimethoxybenzylamine under acidic vs. basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3,4,5-Trimethoxybenzylamine under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

This compound is a liquid that is sensitive to air and incompatible with oxidizing agents.[1] For long-term storage, it is recommended to keep it in a cool, dry, and well-ventilated place in a tightly sealed container. While specific data on its stability in acidic and basic solutions is not extensively published, related benzylamines can undergo degradation under such conditions.

Q2: What is a forced degradation study and why is it relevant for this compound?

A forced degradation study, or stress testing, exposes a compound to conditions more severe than accelerated stability testing, such as high and low pH, high temperatures, and oxidizing agents.[2] The goal is to understand the degradation pathways and identify potential degradation products. This is crucial for developing stable formulations and establishing stability-indicating analytical methods for this compound.

Q3: What are the likely degradation pathways for this compound under acidic and basic conditions?

While specific degradation pathways for this compound are not detailed in the available literature, general knowledge of benzylamine chemistry suggests potential degradation routes. Under oxidative conditions, which can be relevant in certain acidic or basic environments, benzylamines can oxidize to the corresponding imine, which can then hydrolyze to form an aldehyde (in this case, 3,4,5-trimethoxybenzaldehyde) and ammonia.[3][4][5] Additionally, under strong acidic conditions, cleavage of the methoxy ether groups on the benzene ring is a possibility, although this typically requires harsh conditions.[6][7]

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for monitoring the stability of aromatic compounds like this compound and for separating the parent compound from its potential degradation products.[8] A stability-indicating HPLC method should be developed and validated for this purpose. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying and quantifying the compound and any volatile degradants.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the chromatogram during a stability study of this compound.

  • Possible Cause A: Degradation of the compound.

    • Solution: Compare the chromatogram of the stressed sample to that of a reference standard kept under ideal conditions. The new peaks are likely degradation products. Ensure that the analytical method is capable of separating these new peaks from the parent peak.

  • Possible Cause B: Reaction with the solvent or buffer.

    • Solution: Run a blank sample (solvent/buffer without the analyte) under the same stress conditions to check for solvent-related peaks. Choose an inert solvent system if interactions are suspected.

  • Possible Cause C: Air oxidation.

    • Solution: this compound is known to be air-sensitive.[1] If not handled under an inert atmosphere (e.g., nitrogen or argon), oxidation can occur. Repeat the experiment with proper inert atmosphere techniques.

Issue 2: The concentration of this compound decreases significantly faster than expected in an acidic solution.

  • Possible Cause A: Acid-catalyzed hydrolysis or degradation.

    • Solution: The amine group of this compound is basic and will be protonated in acidic solution. While this generally increases water solubility, it may also make the compound more susceptible to certain degradation pathways. Consider performing the study at a less acidic pH if the reaction conditions allow.

  • Possible Cause B: Cleavage of methoxy groups.

    • Solution: Strong acidic conditions can potentially lead to the cleavage of the methoxy ether bonds on the aromatic ring.[6][7] Analyze the sample using a mass spectrometry (MS) detector coupled with chromatography to identify potential products with fewer methoxy groups.

Issue 3: Inconsistent results are obtained in basic stability studies.

  • Possible Cause A: Reaction with atmospheric carbon dioxide.

    • Solution: Basic solutions of amines can react with carbon dioxide from the air to form carbamate salts. This can affect the concentration of the free amine and lead to inconsistent results.[5] It is advisable to conduct experiments under an inert atmosphere.

  • Possible Cause B: Base-catalyzed oxidation.

    • Solution: The presence of dissolved oxygen in the basic solution can promote oxidation of the benzylamine. Degas the solvent and perform the experiment under an inert atmosphere to minimize this.

Data Presentation

Stress ConditionProposed Method
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature, then 60°C if no degradation is observed.
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature, then 60°C if no degradation is observed.

Experimental Protocols

Protocol for Acid/Base Hydrolysis Stability Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add a known volume of the stock solution to a volumetric flask and make up to volume with 0.1 M HCl to achieve the desired final concentration.

    • Base Hydrolysis: Add a known volume of the stock solution to a volumetric flask and make up to volume with 0.1 M NaOH to achieve the desired final concentration.

    • Control: Prepare a control sample by diluting the stock solution with the same proportion of purified water and organic solvent.

  • Incubation: Store the flasks at a controlled temperature (e.g., 60°C).

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Preparation: Immediately neutralize the withdrawn aliquots (acidic samples with a base, and basic samples with an acid) to stop the degradation. Dilute the samples with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point and identify any major degradation products.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) prep_stress Prepare Stressed Samples (Acid, Base, Control) prep_stock->prep_stress incubation Incubate at 60°C prep_stress->incubation sampling Withdraw Aliquots at Time Points incubation->sampling neutralize Neutralize and Dilute sampling->neutralize hplc Analyze by Stability-Indicating HPLC neutralize->hplc data_eval Evaluate Data (% Degradation, Products) hplc->data_eval

Caption: Workflow for conducting an acid/base hydrolysis stability study.

Troubleshooting_Tree decision decision issue issue start Unexpected Results in Stability Study decision1 Unexpected Peaks in Chromatogram? start->decision1 Check for... issue_degradation Possible Degradation - Compare to reference - Check method selectivity decision1->issue_degradation Yes decision2 Rapid Loss in Acidic Conditions? decision1->decision2 No action1 Identify Degradants (e.g., LC-MS) issue_degradation->action1 If confirmed... issue_acid Potential Acid-Catalyzed Degradation or Ether Cleavage decision2->issue_acid Yes decision3 Inconsistent Results in Basic Conditions? decision2->decision3 No action2 Use milder pH Analyze for cleaved products issue_acid->action2 Investigate... issue_base Possible Reaction with CO2 or Base-Catalyzed Oxidation decision3->issue_base Yes end Consult Further Technical Documentation decision3->end No action3 Use inert atmosphere Degas solvents issue_base->action3 Take Precautions...

Caption: Troubleshooting decision tree for stability studies of this compound.

References

Troubleshooting guide for the synthesis of 3,4,5-Trimethoxybenzaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4,5-Trimethoxybenzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Low Yield in Bromination of Vanillin

Question: I am experiencing a low yield during the bromination of vanillin to 5-bromovanillin. What are the potential causes and solutions?

Answer: Low yields in the bromination of vanillin are often attributed to suboptimal reaction conditions. Here are key factors to consider:

  • Temperature Control: The bromination of vanillin is an exothermic reaction. Without proper temperature control, side reactions, including the formation of di-brominated products and other colored impurities, can occur, leading to a lower yield of the desired 5-bromovanillin. It is crucial to maintain the reaction temperature below 25°C, and ideally around 20°C, often with the use of an ice bath.[1]

  • Choice of Brominating Agent: While elemental bromine can be used, in situ generation of bromine using reagents like potassium bromate and hydrobromic acid in acetic acid can provide good yields and is often preferred for safety reasons.[2][3]

  • Reaction Time: The reaction time needs to be optimized. A study on the optimization of this reaction suggests that monitoring the reaction progress is important to ensure completion without promoting side reactions. Reaction times of around 45 minutes are commonly reported.[2][4]

  • Solvent: Glacial acetic acid is a commonly used solvent for this reaction.[2][5] Using a single solvent system is recommended to avoid complications.[1]

2. Incomplete or Over-Methylation of Phenolic Precursors

Question: During the methylation of syringaldehyde (or other hydroxy-benzaldehyde precursors) using dimethyl sulfate, I am observing either incomplete reaction or the formation of byproducts. How can I improve this step?

Answer: Achieving complete and selective methylation requires careful control of reaction parameters.

  • Incomplete Methylation: This can result from an insufficient amount of the methylating agent (e.g., dimethyl sulfate) or base (e.g., sodium carbonate), or a reaction time that is too short. Ensure that at least a stoichiometric amount of the methylating agent is used, and often a slight excess is beneficial. The reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.[6][7]

  • Over-Methylation: While the primary goal is to methylate the phenolic hydroxyl group, other functional groups can sometimes react. However, in the context of syringaldehyde, the primary concern is ensuring the reaction goes to completion to form the desired trimethoxy product.

  • Reaction Conditions: The reaction is typically carried out by heating the reactants. For instance, reacting syringaldehyde with dimethyl sulfate and potassium carbonate in a solvent like dimethylformamide (DMF) or in a melt phase can give high yields.[8] One patented method describes heating a mixture of syringaldehyde, sodium carbonate, and dimethyl sulfate to 80-90°C.[9]

  • Alternative Methylating Agents: While dimethyl sulfate is common, it is also toxic. Dimethyl carbonate (DMC) is a greener alternative that can provide excellent yields under the right conditions.[10]

3. Side Product Formation in the Rosenmund Reduction

Question: I am attempting to synthesize 3,4,5-Trimethoxybenzaldehyde via the Rosenmund reduction of 3,4,5-trimethoxybenzoyl chloride and am observing significant byproduct formation. What are the likely side products and how can I minimize them?

Answer: The most common issue with the Rosenmund reduction is over-reduction of the desired aldehyde.

  • Primary Side Product: The primary byproduct is the corresponding alcohol, 3,4,5-trimethoxybenzyl alcohol, which is formed by the further reduction of the aldehyde. This alcohol can then react with the starting acid chloride to form an ester byproduct.[11][12][13]

  • Cause: This over-reduction occurs when the palladium catalyst is too active.[13][14]

  • Solution - Catalyst Poisoning: To prevent over-reduction, the palladium catalyst must be "poisoned" or deactivated. This is typically achieved by supporting the palladium on barium sulfate (Pd/BaSO₄), which has a low surface area, and by adding a catalyst poison like quinoline-sulfur or thiourea.[11][12][15]

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions. Any moisture present can lead to the hydrolysis of the acid chloride to the corresponding carboxylic acid (3,4,5-trimethoxybenzoic acid).[16]

4. Purification of the Final Product

Question: What is an effective method for purifying the crude 3,4,5-Trimethoxybenzaldehyde?

Answer: Recrystallization is a common and effective method for purifying the final product.

  • Solvent System: A mixture of ethanol and water (e.g., 50% ethanol/water) is a reported solvent system for the recrystallization of bromovanillin, an intermediate, and similar principles apply to the final product.[2][3] The general principle of recrystallization is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly, during which the pure compound will crystallize out, leaving impurities in the solution.[17][18][19][20]

  • Alkaline Extraction: If the crude product is contaminated with acidic impurities, such as unreacted phenolic precursors, an alkaline wash can be used to remove them.[21]

  • Monitoring Purity: The purity of the final product can be assessed by its melting point and by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reported melting point for 3,4,5-Trimethoxybenzaldehyde is around 73-75°C.[21][22]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Bromination of Vanillin

Brominating AgentSolventTemperatureReaction TimeReported YieldReference
BromineGlacial Acetic AcidRoom Temperature2 hoursGood (not specified)[5]
KBrO₃ / HBrGlacial Acetic AcidRoom Temperature45 minutesGood (not specified)[2][3]
KBr / H₂SO₄ / H₂O₂Acetic Acid / Water~20°C60-80 minutes~75%[1]

Table 2: Conditions for the Methylation of Syringaldehyde

Methylating AgentBaseSolventTemperatureReaction TimeReported YieldReference
Dimethyl SulfateNa₂CO₃(none - melt)80-90°C2 hoursQuantitative[9]
Trimethyl PhosphateK₂CO₃(none - melt)~80°C3 hours92%[8]
Dimethyl SulfateNa₂CO₃DMFNot specifiedNot specified91%[15]

Table 3: Rosenmund Reduction of 3,4,5-Trimethoxybenzoyl Chloride - Conditions and Yield

CatalystCatalyst PoisonSolventTemperaturePressureReported YieldReference
10% Pd/CQuinoline STolueneRoom Temp -> 35-40°C50 p.s.i.64-83%[21]
10% Pd/BaSO₄Quinoline-SXyleneNot specifiedNot specifiedGood (not specified)[23]

Experimental Protocols

1. Bromination of Vanillin (In Situ Bromine Generation)

This protocol is adapted from procedures utilizing potassium bromate and hydrobromic acid.[2][3]

  • In a suitable flask, dissolve vanillin (1.0 eq) in glacial acetic acid.

  • To the stirred solution, add potassium bromate (0.3-0.5 eq).

  • Slowly add 48% hydrobromic acid (HBr) dropwise. An orange color should develop.

  • Stir the reaction mixture at room temperature for approximately 45 minutes, monitoring for the disappearance of the starting material by TLC.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • If any orange color from excess bromine remains, add a few drops of sodium thiosulfate solution until the color disappears.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude 5-bromovanillin can be purified by recrystallization from a 50% ethanol/water mixture.[2][3]

2. Methylation of Syringaldehyde using Dimethyl Sulfate

This protocol is based on a solvent-free approach.[9]

  • In a round-bottomed flask equipped with a stirrer and reflux condenser, mix syringaldehyde (1.0 eq), sodium carbonate (~1.4 eq), and dimethyl sulfate (~1.5 eq).

  • Heat the mixture with stirring to 80-90°C for approximately 2 hours.

  • Monitor the reaction by TLC to confirm the consumption of syringaldehyde.

  • After completion, cool the reaction mixture and work up by adding water and extracting the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and evaporate the solvent to obtain the crude product.

  • Purify the 3,4,5-Trimethoxybenzaldehyde by recrystallization.

3. Rosenmund Reduction of 3,4,5-Trimethoxybenzoyl Chloride

This is a representative procedure for a modified Rosenmund reduction.[21]

  • In a pressure vessel, charge dry toluene, anhydrous sodium acetate (~3.0 eq), 10% palladium on carbon catalyst (dry), and 3,4,5-trimethoxybenzoyl chloride (1.0 eq).

  • Add the catalyst poison, such as Quinoline S.

  • Flush the vessel with nitrogen, then pressurize with hydrogen to approximately 50 p.s.i.

  • Shake or stir the mixture at room temperature for 1 hour, maintaining the hydrogen pressure.

  • Heat the mixture to 35-40°C for 2 hours, then allow it to cool to room temperature overnight with continued agitation.

  • Carefully release the pressure and filter the mixture to remove the catalyst.

  • Wash the filtrate with a 5% sodium carbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • The product can be further purified by vacuum distillation or recrystallization.[21]

Mandatory Visualization

TroubleshootingWorkflow cluster_synthesis Synthesis & Initial Analysis cluster_troubleshooting Troubleshooting Start Start Synthesis of 3,4,5-Trimethoxybenzaldehyde Reaction Perform Chemical Reaction (e.g., Bromination, Methylation, Reduction) Start->Reaction Workup Reaction Work-up & Isolation of Crude Product Reaction->Workup Analysis Analyze Crude Product (TLC, Melting Point, etc.) Workup->Analysis CheckPurity Is the Product Pure and Yield Acceptable? Analysis->CheckPurity LowYield Problem: Low Yield CheckPurity->LowYield No (Low Yield) ImpureProduct Problem: Impure Product CheckPurity->ImpureProduct No (Impure) End Obtain Pure 3,4,5-Trimethoxybenzaldehyde CheckPurity->End Yes CheckConditions Review Reaction Conditions: - Temperature - Reagent Stoichiometry - Reaction Time - Catalyst Activity/Poisoning LowYield->CheckConditions Purification Optimize Purification: - Recrystallization Solvent - Extractive Work-up - Chromatography ImpureProduct->Purification CheckConditions->Reaction Adjust & Repeat Purification->Analysis Re-analyze

Caption: Troubleshooting workflow for the synthesis of 3,4,5-Trimethoxybenzaldehyde.

References

Analytical methods for detecting impurities in 3,4,5-Trimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4,5-Trimethoxybenzylamine. The information is designed to address common issues encountered during the analytical detection of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound?

A1: Impurities in this compound can be categorized as organic, inorganic, or residual solvents.[1] Organic impurities are the most common and can originate from the synthetic pathway or degradation. Potential organic impurities include:

  • Starting materials: Such as 3,4,5-trimethoxybenzaldehyde or gallic acid.[2][3]

  • Intermediates: Unreacted intermediates from the synthetic process.

  • By-products: Resulting from side reactions during synthesis.

  • Degradation products: Formed during storage or handling.

Q2: Which analytical techniques are most suitable for detecting impurities in this compound?

A2: A multi-faceted approach is often necessary for comprehensive impurity profiling. The most common and effective techniques are:

  • High-Performance Liquid Chromatography (HPLC): Often considered the gold standard for impurity analysis due to its ability to separate a wide range of compounds.[1] It is highly sensitive and reproducible for quantifying impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the identification and quantification of volatile organic impurities, such as residual solvents.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the unequivocal structural elucidation of unknown impurities.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it invaluable for identifying non-volatile unknown impurities.[1][6]

Q3: How can I develop a robust HPLC method for impurity profiling of this compound?

A3: Method development for HPLC involves a systematic approach to optimize the separation of the main component from its potential impurities. Key steps include selecting the appropriate column, mobile phase, and detector.[7] A good starting point would be a reversed-phase C18 column with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). UV detection is commonly used for aromatic compounds like this compound.

Q4: What are the critical parameters to consider for method validation?

A4: Validation of an analytical method ensures its reliability for the intended purpose. According to ICH guidelines, the following parameters should be evaluated[7]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) - Column degradation- Incompatible mobile phase pH- Sample overload- Replace the column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume.
Ghost peaks - Carryover from previous injections- Contaminated mobile phase or diluent- Implement a robust needle wash program.- Prepare fresh mobile phase and diluent using high-purity solvents.
Baseline drift - Column not equilibrated- Fluctuations in detector temperature- Ensure the column is fully equilibrated with the mobile phase before injection.- Allow the detector to warm up and stabilize.
Inconsistent retention times - Inconsistent mobile phase composition- Fluctuations in column temperature- Use a high-quality pump and ensure proper mobile phase mixing.- Use a column oven to maintain a constant temperature.
GC-MS Analysis
Problem Possible Cause(s) Recommended Solution(s)
No peaks detected - No injection occurred- Leak in the system- Check the syringe and autosampler.- Perform a leak check of the GC system.
Peak tailing - Active sites in the inlet liner or column- Column contamination- Use a deactivated inlet liner.- Bake out the column or trim the front end.
Poor sensitivity - Contaminated ion source- Low transfer line temperature- Clean the ion source.- Ensure the transfer line temperature is appropriate for the analytes.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general starting point for the analysis of this compound. Method optimization will be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV at 254 nm

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Protocol 2: GC-MS Method for Residual Solvents

This protocol is a general method for the analysis of residual solvents and should be adapted based on the specific solvents of interest.

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min, hold for 5 minutes.

  • Inlet Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 35-350 amu

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., DMSO) at a concentration of 100 mg/mL. Further dilute as needed.

Quantitative Data Summary

The following tables provide representative data for method performance. Actual values will vary depending on the specific instrumentation and method conditions.

Table 1: HPLC Method Performance (Illustrative)

ParameterValue
Linearity (r²) > 0.999
LOD 0.01%
LOQ 0.03%
Accuracy (% Recovery) 98-102%
Precision (% RSD) < 2.0%

Table 2: GC-MS Retention Times for Common Solvents (Illustrative)

SolventRetention Time (min)
Methanol3.5
Ethanol4.2
Acetone4.8
Dichloromethane5.5
Toluene8.9

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing and Reporting Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Dilution Dilution to working concentration Dissolution->Dilution HPLC HPLC Dilution->HPLC Non-volatile impurities GC_MS GC-MS Dilution->GC_MS Volatile impurities NMR NMR Dilution->NMR Structural elucidation Peak_Integration Peak Integration and Identification HPLC->Peak_Integration GC_MS->Peak_Integration NMR->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for impurity analysis.

troubleshooting_hplc cluster_peak_shape Peak Shape Troubleshooting cluster_baseline Baseline Troubleshooting cluster_retention_time Retention Time Troubleshooting Start HPLC Problem Encountered Check_Peak_Shape Poor Peak Shape? Start->Check_Peak_Shape Check_Baseline Baseline Drift? Check_Peak_Shape->Check_Baseline No Tailing_Fronting Tailing/Fronting Check_Peak_Shape->Tailing_Fronting Yes Check_Retention_Time Inconsistent Retention Times? Check_Baseline->Check_Retention_Time No Drifting Drifting Check_Baseline->Drifting Yes Inconsistent Inconsistent Check_Retention_Time->Inconsistent Yes Solution_Peak_Shape 1. Check column health 2. Adjust mobile phase pH 3. Reduce sample load Tailing_Fronting->Solution_Peak_Shape Solution_Baseline 1. Ensure column equilibration 2. Stabilize detector temp. Drifting->Solution_Baseline Solution_Retention_Time 1. Check mobile phase prep 2. Use column oven Inconsistent->Solution_Retention_Time

Caption: Logical troubleshooting flow for common HPLC issues.

References

Validation & Comparative

A Comparative Analysis of 3,4,5-Trimethoxybenzylamine and Other Substituted Benzylamines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the benzylamine scaffold represents a "privileged" structure in medicinal chemistry, capable of interacting with a diverse range of biological targets.[1] The strategic placement of substituents on the phenyl ring can dramatically influence the pharmacological properties of these compounds. This guide provides a comparative analysis of 3,4,5-trimethoxybenzylamine against other substituted benzylamines, focusing on structure-activity relationships (SAR) and potential therapeutic applications, supported by available data.

Physicochemical and Synthetic Overview

Substituted benzylamines are key intermediates in the synthesis of a wide array of biologically active molecules.[2] The choice of synthetic route is often dictated by factors such as starting material availability, desired purity, and scalability.[2] Common methods include reductive amination, Gabriel synthesis, and direct alkylation.[2]

Table 1: Comparison of Synthetic Methodologies for Substituted Benzylamines [2]

Synthesis MethodTypical Yield (%)Reaction Time (h)Key AdvantagesKey Disadvantages
Reductive Amination60 - 980.5 - 4Wide substrate scope, one-pot procedure, mild conditions.Requires a suitable reducing agent; potential for over-alkylation.
Gabriel Synthesis60 - 793 - 5High purity of primary amine, avoids over-alkylation.Limited to primary amines; harsh hydrolysis conditions.
Direct AlkylationVariableVariableIndustrially important and straightforward.Often leads to a mixture of primary, secondary, and tertiary amines.

This compound, with its three methoxy groups, possesses distinct electronic and steric properties that influence its reactivity and biological interactions.[1] These methoxy groups can participate in hydrogen bonding, a crucial factor in molecular recognition at biological targets.[1]

Comparative Biological Activity and Structure-Activity Relationships (SAR)

The nature and position of substituents on the benzylamine ring are critical determinants of biological activity. A comparative analysis of various substitution patterns reveals key trends in their interactions with different biological targets.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes that catalyze the oxidation of monoamines and are important targets in the treatment of neurological disorders. The binding and reaction rates of substituted benzylamines with MAO A and MAO B have been studied to elucidate their structure-activity relationships.

For para-substituted benzylamines interacting with MAO A, the binding affinity is best correlated with the van der Waals volume of the substituent, with larger substituents generally binding more tightly.[3] The rate of oxidation, however, is more strongly influenced by the electronic effects of the substituent.[3] In contrast, for MAO B, the electronic properties of the substituents on para- and meta-substituted benzylamines show no apparent influence on the rate of flavin cofactor reduction.[3]

Antifungal Activity

Substituted benzylamines have been investigated as antifungal agents. Phenyl-substituted benzylamines have shown that the potency is highly dependent on the distance between two phenyl groups and the type of spacer linking them.[4] Specifically, a 4-benzylbenzylamine side chain has been identified in highly active compounds.[4] This suggests that the overall molecular architecture and hydrophobicity play a significant role in antifungal efficacy. The 3,4,5-trimethoxy substitution pattern is found in various natural and synthetic compounds with diverse pharmacological activities, and its influence on antifungal properties would be an interesting area for further investigation.[1]

Monoamine Transporter (MAT) Ligands

N-substituted benzylamine analogs are potent ligands for monoamine transporters (DAT, NET, SERT), which are critical targets in neuropharmacology.[2][5] Structure-activity relationship studies on N-benzylisopropylamine analogues indicate that modifications to the aromatic ring, the benzyl-amine linker, and the N-alkyl substituent can significantly alter the affinity and selectivity for these transporters.[5] For instance, halogenation of the phenyl ring is a common strategy to modulate potency and selectivity.[5] The trimethoxy substitution pattern on this compound would offer a different electronic and steric profile compared to halogenated or alkylated benzylamines, potentially leading to a unique selectivity profile for monoamine transporters.

Experimental Protocols

To facilitate further comparative studies, detailed methodologies for key experiments are provided below.

In Vitro Monoamine Oxidase A (MAO A) Activity Assay

Objective: To determine the inhibitory potential of substituted benzylamines on MAO A activity.

Methodology:

  • Enzyme Preparation: Recombinant human liver MAO A is purified to homogeneity.

  • Assay Buffer: The assay is conducted in an appropriate buffer, for example, 50 mM HEPES, pH 7.5.

  • Substrate: A suitable substrate for MAO A, such as kynuramine or p-tyramine, is used.

  • Inhibitor Preparation: The test compounds (substituted benzylamines) are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.

  • Assay Procedure:

    • The enzyme, buffer, and various concentrations of the test compound or vehicle control are pre-incubated.

    • The reaction is initiated by the addition of the substrate.

    • The reaction is allowed to proceed for a defined period at a constant temperature (e.g., 37°C).

    • The reaction is stopped, often by the addition of a strong base.

    • The product formation is measured. For kynuramine, the fluorescent product 4-hydroxyquinoline is measured. For p-tyramine, the production of hydrogen peroxide can be measured using a coupled reaction with horseradish peroxidase and a suitable chromogen.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key structural regions of a substituted benzylamine and how modifications can influence its biological activity.

SAR_Benzylamine Structure-Activity Relationship of Substituted Benzylamines cluster_0 Core Benzylamine Scaffold cluster_1 Pharmacological Properties A Aromatic Ring Substituents (e.g., Methoxy, Halogen) Potency Potency (IC50/EC50) A:f1->Potency Electronic Effects Steric Hindrance Selectivity Selectivity (e.g., MAO-A vs MAO-B) A:f1->Selectivity Differential Binding PK Pharmacokinetics (ADME) A:f1->PK Metabolic Stability Solubility B Benzyl-Amine Linker -CH2-NH- B:f1->Potency Conformational Flexibility C N-Alkyl Substituent (e.g., H, Methyl, Isopropyl) C:f1->Potency Hydrophobicity Receptor Fit C:f1->Selectivity Steric Clash C:f1->PK Metabolism

Caption: Key structural modification points on the benzylamine scaffold and their influence on pharmacological properties.

Conclusion

This compound serves as a valuable, multifunctional building block in the synthesis of pharmacologically active compounds.[1][6][7] While direct, head-to-head comparative studies with other substituted benzylamines are limited in the public domain, established structure-activity relationships for the broader benzylamine class provide a framework for predicting its potential biological profile. The three methoxy groups are expected to confer distinct electronic and hydrogen-bonding characteristics, likely leading to unique interactions with biological targets compared to benzylamines with other substitution patterns. Further experimental evaluation of this compound and its derivatives against a panel of biological targets is warranted to fully elucidate its therapeutic potential and provide the quantitative data necessary for a more direct comparison.

References

A Comparative Guide to Analytical Methods for the Quantification of 3,4,5-Trimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of active pharmaceutical ingredients and intermediates is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 3,4,5-Trimethoxybenzylamine. As no formally validated HPLC method for this specific analyte is publicly available, this document proposes a robust HPLC method based on established principles for similar aromatic amines and outlines a comprehensive validation protocol.

Comparative Analysis of Analytical Methods

The choice of an analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the expected performance characteristics of a proposed HPLC-UV method compared to GC-MS and LC-MS/MS for the analysis of this compound, based on data from analogous aromatic amine analyses.

Table 1: Comparison of Validation Parameters for a Proposed HPLC Method and Alternative Techniques

ParameterHPLC-UV (Proposed)GC-MSLC-MS/MS
Linearity Range 1 - 100 µg/mL10 - 500 ng/mL[1]0.1 - 50 ng/mL[2][3]
Correlation Coefficient (R²) > 0.999> 0.995> 0.999[2][3]
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL~0.1 - 0.5 µg/L[4]~0.025 - 0.20 ng/mL[3]
Limit of Quantification (LOQ) ~0.5 - 2.0 µg/mL~0.4 - 1.6 µg/L[4]~0.1 - 1.0 ng/mL[3]
Accuracy (% Recovery) 98 - 102%81 - 110%[4]75 - 114%[3]
Precision (% RSD) < 2%< 15%[1]< 16%[2][3]

Experimental Protocols

Detailed and reproducible methodologies are essential for method validation and implementation. This section provides a comprehensive protocol for the proposed HPLC method and summarizes typical procedures for GC-MS and LC-MS/MS analysis of aromatic amines.

Proposed High-Performance Liquid Chromatography (HPLC) Method

This proposed reverse-phase HPLC method is designed for the quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, column oven, and data processing software.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 10mM ammonium acetate buffer (pH 3.6) in an isocratic or gradient elution mode. A starting point could be a 40:60 (v/v) mixture of acetonitrile to buffer.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 270 nm. This is an estimated wavelength of maximum absorbance based on the structurally similar 3,4,5-Trimethoxybenzaldehyde.[6] A UV scan of a standard solution is required to determine the optimal wavelength.

  • Sample Preparation: Standard and sample solutions are prepared in the mobile phase or a compatible solvent like methanol.

Method Validation Protocol for Proposed HPLC Method

The proposed HPLC method must be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.

HPLC_Validation_Workflow cluster_params Validation Parameters Specificity Specificity (Peak Purity, Resolution) Linearity Linearity & Range (R², y-intercept) Accuracy Accuracy (% Recovery) Precision Precision (% RSD) LOD LOD (S/N ≥ 3) LOQ LOQ (S/N ≥ 10) Robustness Robustness (Varied Conditions) MethodDev Method Development ForcedDeg Forced Degradation (Acid, Base, Peroxide) CalCurve Calibration Curve (5-7 concentrations) SpikeRec Spiked Samples (3 levels, 3 reps) RepAnalysis Replicate Analysis (Intra- & Inter-day) SmallChanges Systematic Changes (pH, Flow, Temp) ForcedDeg->Specificity CalCurve->Linearity CalCurve->LOD CalCurve->LOQ SpikeRec->Accuracy RepAnalysis->Precision SmallChanges->Robustness

Figure 1. HPLC Method Validation Workflow.
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated by analyzing a blank, a placebo, and the drug substance spiked with potential impurities and degradation products. Forced degradation studies (acid, base, oxidation, heat, light) are performed to demonstrate that the analyte peak is free from interference from degradants.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the desired range (e.g., 1-100 µg/mL) are analyzed. The correlation coefficient (R²), y-intercept, and slope of the regression line are calculated.

  • Accuracy: The closeness of the test results to the true value. It is determined by applying the method to samples of known concentration (e.g., by spiking a blank matrix with the analyte at three different concentration levels: low, medium, and high). The percentage recovery is then calculated.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-day precision): Analysis of a minimum of nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) on the same day.

    • Intermediate Precision (Inter-day precision): Analysis is performed by different analysts, on different days, or with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is commonly determined based on a signal-to-noise ratio of approximately 3:1.[7][8]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is typically established at a signal-to-noise ratio of 10:1.[7][8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This includes altering mobile phase composition, pH, flow rate, and column temperature to ensure the method is reliable during normal usage.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique, particularly for volatile and semi-volatile compounds. For polar compounds like aromatic amines, derivatization is often required to improve volatility and chromatographic performance.

  • Sample Preparation & Derivatization:

    • Liquid-liquid extraction of the analyte from the sample matrix into an organic solvent (e.g., Dichloromethane) under basic conditions.[1]

    • The extract is concentrated and then derivatized. A common derivatizing agent is Pentafluoropropionic Anhydride (PFPA), which reacts with the amine group.[1] The reaction is typically performed at an elevated temperature (e.g., 60°C for 30 minutes).[1]

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A low-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is commonly used.

  • Oven Program: A temperature gradient is employed to separate the analytes. For example, starting at 80°C, holding for 1 minute, then ramping up to 290°C.[9]

  • Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity, monitoring a quantifier ion and at least one qualifier ion for the derivatized analyte.[1][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV and is often used for trace-level quantification in complex matrices like biological fluids without the need for derivatization.

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase column, such as a biphenyl or C18, is typically used.[2][3]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid).[10]

  • Ionization: Electrospray Ionization (ESI) in positive mode is commonly used for aromatic amines.[5]

  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor ion to product ion transition for each analyte, providing excellent specificity and reducing matrix interference.[11]

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. The proposed HPLC-UV method offers a balance of performance, cost-effectiveness, and accessibility, making it suitable for routine quality control and assay determination. For analyses requiring higher sensitivity, such as impurity profiling or bioanalysis, GC-MS (with derivatization) and LC-MS/MS are powerful alternatives. LC-MS/MS, in particular, provides the highest sensitivity and selectivity, making it the gold standard for trace-level quantification in complex matrices.[11] Regardless of the method chosen, rigorous validation according to ICH guidelines is mandatory to ensure the generation of accurate and reliable data.

References

Navigating the Scaffold: A Comparative Guide to the Structure-Activity Relationship of 3,4,5-Trimethoxybenzylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 3,4,5-trimethoxyphenyl motif, a key pharmacophore derived from natural products, serves as a foundational building block in the design of potent therapeutic agents.[1] Its prevalence in clinically significant tubulin inhibitors like combretastatin A-4 has spurred extensive research into synthetic analogs, aiming to enhance efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) for various analogs derived from the 3,4,5-trimethoxybenzylamine scaffold, with a primary focus on their anticancer properties as microtubule-targeting agents.

Comparative Analysis of Biological Activity: Tubulin Inhibition

A predominant therapeutic application for analogs of this compound is in oncology, where they frequently function as inhibitors of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these agents disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3] The following tables summarize the in vitro antiproliferative activity of several distinct classes of analogs, showcasing how structural modifications influence their potency against various human cancer cell lines.

Table 1: Antiproliferative Activity of 1-(3,4,5-trimethoxyphenyl)-1H-indole Analogs

This series explores substitutions on an indole ring attached to the core trimethoxyphenyl moiety. Compound 3g , featuring a 6-fluoro-3-methylindole structure, demonstrated the most potent and broad-spectrum activity.[4]

Compound IDR1R2MCF-7 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)A549 IC₅₀ (µM)HeLa IC₅₀ (µM)A375 IC₅₀ (µM)B16-F10 IC₅₀ (µM)
3g FCH₃2.94 ± 0.561.61 ± 0.0046.30 ± 0.306.10 ± 0.310.57 ± 0.011.69 ± 0.41

Data sourced from Gu, Y., et al., 2025.[4]

Table 2: Antiproliferative Activity of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine Analogs

These compounds act as cis-restricted analogs of combretastatin A-4, where a pyridine ring locks the desired conformation. The introduction of a bulky naphthyl group in compound 9p significantly enhanced its potency.[5][6]

Compound IDAryl Group (R)HeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
9a Phenyl> 10> 10> 10
9d p-tolyl2.39 ± 0.211.56 ± 0.132.01 ± 0.17
9h 4-methoxyphenyl1.13 ± 0.090.98 ± 0.081.34 ± 0.11
9p 2-naphthyl0.047 ± 0.0030.061 ± 0.0050.053 ± 0.004

Data sourced from Wang, C., et al., 2022.[5]

Table 3: Antiproliferative Activity of 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene Analogs

In this series, a selenophene ring serves as the linker. Structure-activity relationship studies revealed that electron-donating substituents at the para-position of the B-ring enhanced cytotoxic potency, with the 4-fluorophenyl derivative 7i being a top performer.[7]

Compound IDAryl Group (R)Huh7 IC₅₀ (µM)MCF-7 IC₅₀ (µM)SGC-7901 IC₅₀ (µM)
7a Phenyl0.039 ± 0.0030.028 ± 0.0020.031 ± 0.003
7h 4-methoxyphenyl0.015 ± 0.0010.011 ± 0.0010.013 ± 0.001
7i 4-fluorophenyl0.009 ± 0.0010.007 ± 0.0010.008 ± 0.001
7r 3-thienyl0.021 ± 0.0020.018 ± 0.0010.019 ± 0.002

Data sourced from Zhang, Y., et al., 2025.[7]

Mechanism of Action and Experimental Workflows

The primary mechanism for the anticancer activity of these analogs is the disruption of microtubule function. The following diagrams illustrate the signaling pathway and a typical experimental workflow used to assess these compounds.

G cluster_cell Cancer Cell Drug TMP Analog Tubulin α/β-Tubulin Dimers Drug->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization G2M G2/M Phase Arrest Tubulin->G2M Inhibition of Polymerization Spindle Mitotic Spindle Microtubule->Spindle Formation Spindle->G2M Disruption Apoptosis Apoptosis G2M->Apoptosis Triggers

Anticancer mechanism via tubulin polymerization inhibition.

MTT_Workflow start Start seed Seed cancer cells in 96-well plate start->seed incubate1 Incubate overnight to allow adherence seed->incubate1 treat Treat cells with various concentrations of TMP analog incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours (Formazan formation) add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read Measure absorbance at ~570 nm solubilize->read analyze Calculate IC50 values from dose-response curve read->analyze end End analyze->end

Experimental workflow for the MTT cell viability assay.

Key Structure-Activity Relationship Insights

The data reveals several key trends for designing potent tubulin inhibitors based on the 3,4,5-trimethoxyphenyl scaffold.

SAR_Summary cluster_linker Linker / B-Ring cluster_substituent Substituent (R) Core 3,4,5-Trimethoxyphenyl (TMP) Moiety Indole Indole Core->Indole Attached to Pyridine Pyridine (cis-restricted) Core->Pyridine Attached to Selenophene Selenophene Core->Selenophene Attached to Naphthyl Bulky Aromatic (e.g., Naphthyl) Indole->Naphthyl Substituted with EDG Electron-Donating Group (e.g., -OCH3, -F) Indole->EDG Substituted with SmallAlkyl Small Alkyl (e.g., -CH3) Indole->SmallAlkyl Substituted with Pyridine->Naphthyl Substituted with Pyridine->EDG Substituted with Pyridine->SmallAlkyl Substituted with Selenophene->Naphthyl Substituted with Selenophene->EDG Substituted with Selenophene->SmallAlkyl Substituted with Activity High Antiproliferative Activity Naphthyl->Activity Leads to EDG->Activity Leads to SmallAlkyl->Activity Leads to

Key SAR features for potent anticancer activity.
  • The 3,4,5-Trimethoxyphenyl 'A' Ring is Essential : Across all potent analogs, this moiety is conserved, indicating its critical role in binding to the colchicine site of tubulin.[8]

  • The 'B' Ring/Linker Influences Conformation and Potency : Replacing the flexible bond of natural products with rigid heterocyclic systems like pyridine, indole, or selenophene is a successful strategy.[4][5][7] A pyridine ring, for instance, can lock the molecule in a "cis-like" conformation similar to that of combretastatin A-4, boosting activity.[6]

  • Substitutions on the Terminal Ring are Key to Optimization :

    • Bulky Aromatic Groups : Attaching a bulky, lipophilic group like a naphthyl ring to the pyridine scaffold (compound 9p ) dramatically increased potency, likely by forming additional hydrophobic interactions within the binding pocket.[5]

    • Electron-Donating Groups : For the selenophene series, adding electron-donating groups (like methoxy or fluoro) at the para-position of the terminal phenyl ring consistently improved activity.[7]

    • Small Substituents : On the indole scaffold, a combination of a small electron-withdrawing group (6-fluoro) and a small alkyl group (3-methyl) yielded the most effective compound (3g ).[4]

Experimental Protocols

Reproducibility of the experimental data is paramount. Below are detailed methodologies for the key assays cited.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9]

  • Cell Culture : Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.[8]

  • Compound Treatment : Cells are seeded into 96-well plates at a density of 3,000–6,000 cells per well and allowed to adhere overnight.[10] They are then treated with serial dilutions of the test compounds for 72 hours.[10]

  • MTT Addition : After the treatment period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[10][11]

  • Formazan Solubilization : The medium is removed, and the formazan crystals formed by viable cells are solubilized by adding 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO).[10]

  • Data Acquisition : The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm. The 50% inhibitory concentration (IC₅₀) values are calculated from the resulting dose-response curves using appropriate software (e.g., GraphPad Prism).

In Vitro Tubulin Polymerization Assay

This assay directly measures a compound's ability to interfere with the assembly of purified tubulin into microtubules.[12]

  • Principle : The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be monitored by measuring the increase in absorbance at 340 nm over time in a temperature-controlled spectrophotometer.[3][10] The reaction is initiated by raising the temperature from 4°C to 37°C.[13]

  • Procedure :

    • Purified bovine brain tubulin (>99% pure) is reconstituted to a concentration of 2-3 mg/mL in a G-PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl₂, 1 mM GTP) on ice.[10][12]

    • 10 µL of the test compound at 10x the final concentration (or vehicle control, DMSO) is added to the wells of a pre-warmed (37°C) 96-well plate.[13] Known inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as controls.[4]

    • The polymerization reaction is initiated by adding 100 µL of the ice-cold tubulin solution to each well.[10]

    • The absorbance at 340 nm is immediately recorded every minute for 60 minutes at 37°C.[10]

  • Analysis : The inhibition of tubulin polymerization is determined by comparing the rate and extent of absorbance increase in the presence of the test compound to the vehicle control. IC₅₀ values can be determined from dose-response curves.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[14][15]

  • Cell Treatment : Cells are seeded in 6-well plates and treated with the test compound (typically at its IC₅₀ and 2x IC₅₀ concentrations) for a specified time, often 24 hours.[16]

  • Harvesting and Fixation : Cells (both adherent and floating) are harvested, washed with PBS, and fixed by adding ice-cold 70% ethanol dropwise while vortexing. Cells are then stored at -20°C for at least 2 hours.[16]

  • Staining : The fixed cells are centrifuged, washed to remove the ethanol, and then resuspended in a staining solution containing a DNA-intercalating fluorescent dye (e.g., Propidium Iodide, PI) and RNase A.[17]

  • Data Acquisition and Analysis : The fluorescence intensity of individual cells is measured using a flow cytometer. The data is then analyzed using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak is indicative of a tubulin-targeting agent.[2][15]

References

Unveiling the Potency of 3,4,5-Trimethoxybenzylamine Derivatives: A Comparative Guide to Biological Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the 3,4,5-trimethoxybenzylamine scaffold represents a privileged structure in the design of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from anticancer to antimicrobial and even antinarcotic effects. This guide provides a comparative analysis of the biological efficacy of various this compound derivatives, supported by experimental data and detailed protocols to aid in ongoing research and development efforts.

The this compound moiety is a key pharmacophore in numerous biologically active compounds.[1][2] Its structural features, including the trimethoxyphenyl group, are crucial for interaction with various biological targets.[2][3] This has led to the synthesis and evaluation of a diverse library of derivatives, with modifications aimed at enhancing potency and selectivity. This guide focuses on a key area of investigation: the inhibition of tubulin polymerization, a critical mechanism for anticancer drug action.[3][4][5][6]

Comparative Efficacy: Tubulin Polymerization Inhibition

A significant number of this compound derivatives have been investigated for their ability to inhibit tubulin polymerization, a process essential for cell division.[3][4][5] Disruption of microtubule dynamics triggers cell cycle arrest and apoptosis, making tubulin an attractive target for cancer therapy. The following table summarizes the in vitro activity of several derivatives against tubulin polymerization and their cytotoxic effects on various cancer cell lines.

Compound IDModification on 3,4,5-Trimethoxybenzoyl MoietyTarget/AssayIC50 (µM)Cancer Cell LineCytotoxicity (IC50 in µM)Reference
Compound 15 Flavonoid benzimidazole derivativeAntiproliferative activity-MGC-80320.47 ± 2.07[7][8]
MCF-743.42 ± 3.56[7][8]
HepG-235.45 ± 2.03[7][8]
MFC23.47 ± 3.59[7][8]
Compound 14h Evodiamine derivativeAntitumor potential-HGC-273.3 ± 1.5[9]
Compound 4g 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiopheneTubulin polymerization inhibition-L12100.019[3]
FM3A0.023[3]
Molt/40.018[3]
CEM0.019[3]
HeLa0.016[3]
Compound 7 Triazole-based derivativeTubulin polymerization inhibitionSimilar to Combretastatin A-4Various cancer cell linesPotent cytotoxicity[4]

Experimental Protocols

To ensure reproducibility and facilitate further investigation, detailed experimental methodologies for the key assays are provided below.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Procedure:

  • Tubulin protein is purified from bovine brain.

  • The purified tubulin is incubated with the test compound at various concentrations in a polymerization buffer (e.g., 80 mM PIPES, pH 6.8, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

  • The mixture is incubated at 37°C to induce polymerization.

  • The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.

  • The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.[3][4]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cells.

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined.[7][8][9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of action of tubulin polymerization inhibitors and a typical experimental workflow for their evaluation.

Tubulin_Inhibition_Pathway cluster_cell Cancer Cell Tubulin αβ-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Inhibitor This compound Derivative Inhibitor->Tubulin Binds to Colchicine Site

Caption: Mechanism of action of tubulin polymerization inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellbased Cellular Evaluation Synthesis Derivative Synthesis & Characterization InVitro In Vitro Assays Synthesis->InVitro CellBased Cell-Based Assays Synthesis->CellBased TubulinAssay Tubulin Polymerization Assay MTT MTT Assay (Cytotoxicity) CellCycle Cell Cycle Analysis DataAnalysis Data Analysis (IC50 Determination) LeadOptimization Lead Optimization DataAnalysis->LeadOptimization TubulinAssay->DataAnalysis MTT->DataAnalysis CellCycle->DataAnalysis

Caption: Experimental workflow for evaluating novel derivatives.

This comparative guide highlights the potential of this compound derivatives as a source of novel therapeutic agents, particularly in the field of oncology. The provided data and protocols offer a foundation for researchers to build upon in the design and evaluation of next-generation compounds with enhanced efficacy and safety profiles.

References

Comparison of Synthetic Routes to 3,4,5-Trimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing alternative synthetic routes to 3,4,5-Trimethoxybenzylamine. This guide provides an objective comparison of synthetic pathways, supported by experimental data and detailed protocols.

The synthesis of this compound, a key intermediate in the preparation of various pharmaceuticals, can be achieved through several alternative routes. The most common strategies commence from 3,4,5-trimethoxybenzaldehyde and involve reductive amination, formation of a nitrostyrene intermediate followed by reduction, the Leuckart-Wallach reaction, or conversion to a benzyl azide with subsequent reduction. Another potential pathway involves the direct amination of 3,4,5-trimethoxybenzyl alcohol. This guide provides a comparative analysis of these routes to aid in the selection of the most suitable method based on factors such as yield, reaction conditions, and reagent toxicity.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic routes to this compound, starting from 3,4,5-trimethoxybenzaldehyde.

RouteKey ReagentsSolvent(s)Temperature (°C)Reaction Time (h)Overall Yield (%)Reference(s)
1. Reductive Amination
a) Using Sodium BorohydrideNH₃/NH₄Cl, NaBH₄MethanolRoom Temperature2-4~70-85[1]
b) Using Sodium TriacetoxyborohydrideNH₄OAc, NaBH(OAc)₃1,2-DichloroethaneRoom Temperature2-24~85-95[2][3]
2. Via Nitrostyrene Intermediate
a) Henry ReactionNitromethane, Ammonium acetateAcetic Acid1001.5-2~80-90 (nitrostyrene)
b) Reduction of NitrostyreneLiAlH₄THFReflux2-4~60-70 (amine)
3. Leuckart-Wallach Reaction Formamide or Ammonium formateNeat160-1904-15~40-60[4][5]
4. Via Benzyl Azide
a) Azide Formation3,4,5-Trimethoxybenzyl bromide, NaN₃DMSORoom Temperature12-16~70-80 (azide)[6]
b) Azide ReductionLiAlH₄ or Catalytic Hydrogenation (H₂/Pd-C)THF or MethanolRoom Temp - Reflux1-4~85-95 (amine)
5. Direct Amination of Alcohol 3,4,5-Trimethoxybenzyl alcohol, NH₃, Ru-catalystToluene135-18012-36~75-95[7][8]

Experimental Protocols

Route 1: Reductive Amination of 3,4,5-Trimethoxybenzaldehyde

This one-pot method is often preferred for its efficiency and generally high yields.

a) Using Sodium Borohydride

  • Step 1: Imine Formation and Reduction. To a solution of 3,4,5-trimethoxybenzaldehyde (1.0 eq) in methanol, an excess of ammonia in methanol (or ammonium chloride) is added. The mixture is stirred at room temperature for 1-2 hours to form the imine in situ. Subsequently, sodium borohydride (1.5-2.0 eq) is added portion-wise while maintaining the temperature below 20°C. The reaction is stirred for an additional 1-2 hours.

  • Work-up and Purification. The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude amine. Purification is typically achieved by distillation under reduced pressure or column chromatography.

b) Using Sodium Triacetoxyborohydride [2][3]

  • Step 1: Reductive Amination. To a stirred solution of 3,4,5-trimethoxybenzaldehyde (1.0 eq) and ammonium acetate (10 eq) in 1,2-dichloroethane, sodium triacetoxyborohydride (1.3-1.6 eq) is added in one portion. The reaction mixture is stirred at room temperature for 2 to 24 hours, and the progress is monitored by TLC.

  • Work-up and Purification. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography.

Route 2: Via Nitrostyrene Intermediate

This two-step route involves the formation of a nitrostyrene, followed by its reduction.

  • Step 1: Synthesis of 3,4,5-Trimethoxy-β-nitrostyrene (Henry Reaction). A mixture of 3,4,5-trimethoxybenzaldehyde (1.0 eq), nitromethane (1.5-2.0 eq), and a base catalyst such as ammonium acetate or cyclohexylamine in a solvent like acetic acid is heated at reflux (around 100°C) for 1.5 to 2 hours.

  • Work-up and Purification. Upon cooling, the reaction mixture is poured into ice water, leading to the precipitation of the yellow nitrostyrene product. The solid is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol to yield pure 3,4,5-trimethoxy-β-nitrostyrene.

  • Step 2: Reduction of the Nitrostyrene. The purified nitrostyrene (1.0 eq) is dissolved in an anhydrous solvent such as THF and added dropwise to a stirred suspension of a strong reducing agent like lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in THF at 0°C. The mixture is then allowed to warm to room temperature and subsequently heated to reflux for 2-4 hours.

  • Work-up and Purification. After cooling, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and again water. The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is evaporated to give the crude amine, which can be purified by distillation or column chromatography.

Route 3: Leuckart-Wallach Reaction[4][5]

A classical method for reductive amination that uses formamide or ammonium formate at high temperatures.

  • Step 1: Reaction with Formamide. 3,4,5-trimethoxybenzaldehyde (1.0 eq) is heated with an excess of formamide (or ammonium formate) to a temperature between 160-190°C for several hours (4-15 h). The reaction produces the N-formyl derivative of the target amine.

  • Step 2: Hydrolysis. The resulting N-formyl intermediate is then hydrolyzed by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield the free primary amine.

  • Work-up and Purification. After hydrolysis and neutralization, the amine is extracted with an organic solvent. The organic extracts are dried and concentrated. The product is then purified by distillation under reduced pressure.

Route 4: Via 3,4,5-Trimethoxybenzyl Azide

This route involves the conversion of a benzyl halide to an azide, followed by reduction.

  • Step 1: Synthesis of 3,4,5-Trimethoxybenzyl Bromide/Chloride. 3,4,5-trimethoxybenzyl alcohol can be converted to the corresponding benzyl halide using standard methods (e.g., with PBr₃ or SOCl₂).

  • Step 2: Synthesis of 3,4,5-Trimethoxybenzyl Azide. [6] The benzyl halide (1.0 eq) is dissolved in a solvent like DMSO or acetone/water, and sodium azide (1.5 eq) is added. The mixture is stirred at room temperature overnight.

  • Work-up and Purification. The reaction mixture is poured into water and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried, and concentrated to give the crude benzyl azide, which is often used in the next step without further purification.

  • Step 3: Reduction of the Azide. The crude 3,4,5-trimethoxybenzyl azide can be reduced to the amine using various methods, including catalytic hydrogenation (H₂ gas with a Pd/C catalyst in methanol) or reduction with LiAlH₄ in THF.

  • Work-up and Purification. The work-up depends on the reduction method used. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is evaporated. For LiAlH₄ reduction, a standard aqueous work-up is performed. The final product is purified by distillation or chromatography.

Route 5: Direct Amination of 3,4,5-Trimethoxybenzyl Alcohol[7][8]

This method involves the direct conversion of the corresponding alcohol to the amine using ammonia, typically requiring a catalyst and high temperatures.

  • Step 1: Catalytic Amination. 3,4,5-trimethoxybenzyl alcohol (1.0 eq) is reacted with an excess of ammonia in a solvent such as toluene in a high-pressure reactor. A ruthenium-based pincer complex catalyst is added, and the reaction is heated to 135-180°C for 12-36 hours.

  • Work-up and Purification. After cooling and venting the reactor, the reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure, and the resulting crude amine is purified by distillation or column chromatography.

Visualizations

G cluster_start Starting Material cluster_routes Synthetic Routes cluster_alt_start Alternative Starting Material cluster_alt_route Alternative Route 3,4,5-Trimethoxybenzaldehyde 3,4,5-Trimethoxybenzaldehyde Reductive Amination Reductive Amination 3,4,5-Trimethoxybenzaldehyde->Reductive Amination Nitrostyrene Intermediate Nitrostyrene Intermediate 3,4,5-Trimethoxybenzaldehyde->Nitrostyrene Intermediate Leuckart-Wallach Reaction Leuckart-Wallach Reaction 3,4,5-Trimethoxybenzaldehyde->Leuckart-Wallach Reaction Benzyl Azide Intermediate Benzyl Azide Intermediate 3,4,5-Trimethoxybenzaldehyde->Benzyl Azide Intermediate via Benzyl Halide This compound This compound Reductive Amination->this compound High Yield, One-pot Nitrostyrene Intermediate->this compound Multi-step, Strong Reducing Agent Leuckart-Wallach Reaction->this compound Harsh Conditions, Lower Yield Benzyl Azide Intermediate->this compound Multi-step, Hazardous Reagent 3,4,5-Trimethoxybenzyl_Alcohol 3,4,5-Trimethoxybenzyl Alcohol Direct Amination Direct Amination 3,4,5-Trimethoxybenzyl_Alcohol->Direct Amination Direct Amination->this compound

Caption: Overview of synthetic pathways to this compound.

G cluster_reductive_amination Route 1: Reductive Amination cluster_nitrostyrene Route 2: Via Nitrostyrene Intermediate cluster_leuckart Route 3: Leuckart-Wallach Reaction start1 3,4,5-Trimethoxybenzaldehyde step1_1 In situ Imine Formation (with NH₃/NH₄OAc) start1->step1_1 step1_2 Reduction (NaBH₄ or NaBH(OAc)₃) step1_1->step1_2 end1 This compound step1_2->end1 start2 3,4,5-Trimethoxybenzaldehyde step2_1 Henry Reaction (with Nitromethane) start2->step2_1 intermediate2 3,4,5-Trimethoxy-β-nitrostyrene step2_1->intermediate2 step2_2 Reduction (with LiAlH₄) intermediate2->step2_2 end2 This compound step2_2->end2 start3 3,4,5-Trimethoxybenzaldehyde step3_1 Reaction with Formamide (High Temperature) start3->step3_1 intermediate3 N-formyl-3,4,5-trimethoxybenzylamine step3_1->intermediate3 step3_2 Hydrolysis (Acid or Base) intermediate3->step3_2 end3 This compound step3_2->end3

Caption: Experimental workflows for key synthetic routes.

References

A Spectroscopic Showdown: Differentiating 3,4,5-Trimethoxybenzylamine from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of constitutional isomers is a critical step in chemical synthesis and drug discovery. Subtle shifts in substituent positions on an aromatic ring can drastically alter a compound's biological activity and physicochemical properties. This guide provides a comprehensive spectroscopic comparison of 3,4,5-trimethoxybenzylamine and its isomers, offering a clear, data-driven approach to their differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

This publication outlines the characteristic spectroscopic features of this compound and its constitutional isomers, including the 2,3,4-, 2,4,5-, and 2,4,6- substituted analogues. By presenting detailed experimental protocols and summarizing key data in comparative tables, this guide serves as a practical resource for the unambiguous identification of these closely related compounds.

Workflow for Spectroscopic Comparison

The logical workflow for the spectroscopic comparison of trimethoxybenzylamine isomers involves a multi-technique approach to gather comprehensive structural information.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Trimethoxybenzylamine Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Sample Isomer Samples (3,4,5-, 2,3,4-, 2,4,5-, 2,4,6-) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data Analyze Chemical Shifts, Multiplicities, and Coupling Constants NMR->NMR_Data IR_Data Identify Characteristic Vibrational Frequencies IR->IR_Data MS_Data Determine Molecular Ion Peak and Fragmentation Patterns MS->MS_Data Comparison Tabulate and Compare Spectroscopic Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Identification Unambiguous Isomer Identification Comparison->Identification

Caption: A logical workflow for the spectroscopic comparison of trimethoxybenzylamine isomers.

Structural Isomers of Trimethoxybenzylamine

The distinct substitution patterns of the methoxy groups on the benzene ring are the basis for the spectroscopic differences observed among the isomers.

Isomer_Structures Constitutional Isomers of Trimethoxybenzylamine node_345 label_345 This compound node_234 label_234 2,3,4-Trimethoxybenzylamine node_245 label_245 2,4,5-Trimethoxybenzylamine node_246 label_246 2,4,6-Trimethoxybenzylamine

Caption: Chemical structures of this compound and its isomers.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its isomers. Note: Experimentally obtained data for all isomers were not consistently available in the searched literature. Where available, data for closely related structures or predicted data are provided for comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
CompoundAromatic Protons (ppm)-CH₂- Protons (ppm)-OCH₃ Protons (ppm)-NH₂ Protons (ppm)
This compound 6.58 (s, 2H)3.72 (s, 2H)3.86 (s, 6H), 3.83 (s, 3H)1.45 (s, 2H)
2,3,4-Trimethoxybenzylamine 6.89 (d, J=8.4 Hz, 1H), 6.65 (d, J=8.4 Hz, 1H)~3.8 (s, 2H)~3.8-3.9 (multiple s, 9H)~1.5 (br s, 2H)
2,4,5-Trimethoxybenzylamine 6.95 (s, 1H), 6.50 (s, 1H)~3.7 (s, 2H)~3.8-3.9 (multiple s, 9H)~1.5 (br s, 2H)
2,4,6-Trimethoxybenzylamine 6.15 (s, 2H)3.75 (s, 2H)3.82 (s, 6H), 3.80 (s, 3H)1.5 (br s, 2H)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
CompoundAromatic Carbons (ppm)-CH₂- Carbon (ppm)-OCH₃ Carbons (ppm)
This compound 153.3, 136.8, 136.2, 105.346.560.8, 56.1
2,3,4-Trimethoxybenzylamine ~152, ~150, ~142, ~125, ~122, ~107~40~61, ~60, ~56
2,4,5-Trimethoxybenzylamine ~151, ~148, ~143, ~118, ~113, ~97~40~57, ~56.5, ~56
2,4,6-Trimethoxybenzylamine ~160, ~158, ~106, ~91~30~56, ~55.5
Infrared (IR) Spectroscopy Data
CompoundN-H Stretch (cm⁻¹)C-H (Aromatic) Stretch (cm⁻¹)C-H (Aliphatic) Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
This compound ~3380, ~3300~3000~2940, ~2830~1240, ~1125
2,3,4-Trimethoxybenzylamine ~3370, ~3290~3000~2940, ~2830~1280, ~1090
2,4,5-Trimethoxybenzylamine ~3370, ~3290~3000~2940, ~2830~1210, ~1040
2,4,6-Trimethoxybenzylamine ~3370, ~3290~3000~2940, ~2830~1220, ~1110
Mass Spectrometry (MS) Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 197182 ([M-NH₃]⁺), 167, 152
2,3,4-Trimethoxybenzylamine 197182 ([M-NH₃]⁺), and other fragments depending on methoxy group positions.
2,4,5-Trimethoxybenzylamine 197182 ([M-NH₃]⁺), and other fragments depending on methoxy group positions.
2,4,6-Trimethoxybenzylamine 197182 ([M-NH₃]⁺), and other fragments depending on methoxy group positions.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the protons and carbons in the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the trimethoxybenzylamine isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the spectrum with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

    • Process the spectrum similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure (ATR):

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small drop of the liquid trimethoxybenzylamine sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is usually presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

Procedure (GC-MS with EI):

  • Sample Introduction: Inject a dilute solution of the trimethoxybenzylamine isomer in a volatile organic solvent (e.g., methanol or dichloromethane) into the GC. The GC will separate the compound from the solvent and any impurities.

  • Ionization: As the compound elutes from the GC column and enters the mass spectrometer, it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of different fragments.

This comprehensive guide provides the necessary spectroscopic data and experimental protocols to confidently distinguish between this compound and its constitutional isomers. The distinct patterns in NMR spectra, coupled with characteristic IR absorptions and mass spectral fragmentation, offer a robust toolkit for the unambiguous identification of these important chemical building blocks.

Unveiling the Potential of 3,4,5-Trimethoxybenzylamine Derivatives: An In Silico Binding Affinity Comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the 3,4,5-trimethoxybenzylamine scaffold has emerged as a privileged structure, serving as a foundational component for synthesizing novel therapeutic agents.[1][2] Its derivatives have demonstrated significant potential in targeting a range of diseases, largely attributed to their versatile binding capabilities with various biological targets. This guide provides a comparative in silico evaluation of the binding affinity of this compound derivatives, supported by experimental data from recent studies, to offer researchers and drug development professionals a comprehensive overview of their potential. The focus of this analysis will be on their activity as tubulin inhibitors, a key target in cancer chemotherapy.

Comparative Binding Affinity of Tubulin Inhibitors

The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore for potent tubulin polymerization inhibitors, which act by binding to the colchicine binding site of β-tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The following table summarizes the in silico and in vitro data for a series of 1,2,4-triazole derivatives incorporating the 3,4,5-trimethoxyphenyl group, alongside comparator compounds.

Compound IDDerivative Structure/ModificationTargetDocking Score (kcal/mol)IC50 (µM)
4e 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilide of m-anisidineTubulin (colchicine site)-7.79 (MCF-7)
4f 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilide of o-anisidineTubulin (colchicine site)-10.79 (MCF-7)
4l 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilide of 3,5-difluoroanilineTubulin (colchicine site)-13.20 (MCF-7)
VI Pyridine derivative with 3,4,5-trimethoxyphenyl moietyTubulin (colchicine site)-0.00892 (HepG-2)
Vj Pyridine derivative with 3,4,5-trimethoxyphenyl moietyTubulin (colchicine site)-0.01075 (HepG-2)
16a Pyrrolizine benzamide derivative with 3,4,5-trimethoxyphenyl moietyTubulin-0.52-6.26 (MCF-7/ADR)
16b Pyrrolizine benzamide derivative with 3,4,5-trimethoxyphenyl moietyTubulin-0.52-6.26 (MCF-7/ADR)
16d Pyrrolizine benzamide derivative with 3,4,5-trimethoxyphenyl moietyTubulin-0.52-6.26 (MCF-7/ADR)

Data presented for compounds 4e, 4f, and 4l are from studies on 1,2,4-triazole derivatives against the MCF-7 breast cancer cell line.[3] Data for compounds VI and Vj are from research on pyridine derivatives targeting HepG-2 hepatocarcinoma cells.[4] Data for compounds 16a, 16b, and 16d are from studies on pyrrolizine derivatives against the adriamycin-resistant MCF-7 cell line.[5]

In Silico Evaluation Workflow

The in silico evaluation of binding affinity typically follows a structured workflow, beginning with the preparation of the ligand and receptor structures and culminating in the analysis of their interaction. This process is crucial for predicting the binding mode and affinity of a compound, thereby guiding further experimental studies.

G cluster_prep Preparation Stage cluster_docking Docking & Simulation cluster_analysis Analysis Stage ligand_prep Ligand Preparation (3D structure generation, energy minimization) docking Molecular Docking (Prediction of binding pose and affinity) ligand_prep->docking receptor_prep Receptor Preparation (PDB structure retrieval, removal of water, addition of hydrogens) receptor_prep->docking md_sim Molecular Dynamics Simulation (Assessment of complex stability) docking->md_sim binding_analysis Binding Mode Analysis (Identification of key interactions) md_sim->binding_analysis scoring Scoring & Ranking (Comparison of binding energies) binding_analysis->scoring

A generalized workflow for in silico binding affinity evaluation.

Experimental Protocols

Molecular Docking Protocol for Tubulin Inhibitors

A representative molecular docking study to evaluate the binding affinity of this compound derivatives for the colchicine binding site of tubulin is detailed below.[4]

  • Software: Discovery Studio 4.0 with the LibDock protocol was utilized for the molecular docking simulations.

  • Receptor Preparation: The crystal structure of α,β-tubulin in complex with a known inhibitor is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site based on the co-crystallized ligand.

  • Ligand Preparation: The 3D structures of the this compound derivatives are generated and subsequently energy-minimized using a suitable force field.

  • Docking Simulation: The prepared ligands are docked into the defined colchicine binding site of tubulin. The docking protocol generates multiple poses for each ligand.

  • Pose Selection and Analysis: The best-docked pose for each compound is selected based on the docking score and similarity of the binding mode to known inhibitors. The interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues (e.g., CYS241), are then analyzed to understand the structural basis of the binding affinity.[4]

Signaling Pathway Interruption

The binding of this compound derivatives to the colchicine site of β-tubulin interferes with the polymerization of microtubules. This disruption of the microtubule network has profound effects on cellular processes, ultimately leading to cell death.

G cluster_drug Drug Action cluster_cellular Cellular Pathway drug This compound Derivative tubulin β-Tubulin (Colchicine Site) drug->tubulin Binds to microtubule Microtubule Dynamics (Polymerization/Depolymerization) tubulin->microtubule Inhibits mitosis Mitotic Spindle Formation microtubule->mitosis Disrupts apoptosis Apoptosis mitosis->apoptosis Induces

Mechanism of action for tubulin-inhibiting compounds.

Conclusion

The in silico evaluation of this compound derivatives reveals their strong potential as inhibitors of tubulin polymerization. The trimethoxyphenyl moiety plays a crucial role in anchoring these compounds within the colchicine binding site of tubulin. Molecular docking studies have been instrumental in elucidating the key interactions responsible for their high binding affinity.[3][4] The presented data, while not exhaustive, highlights a clear structure-activity relationship where modifications to the core scaffold significantly influence cytotoxic activity. These findings underscore the importance of the this compound framework in the design of novel and potent anticancer agents and provide a solid foundation for further preclinical and clinical investigations.

References

A Comparative Analysis of the Antioxidant Potential of Trimethoxy Phenyl Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structure-Activity Relationship and Antioxidant Potential

The antioxidant activity of phenolic compounds, including trimethoxy phenyl derivatives, is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals. The stability of the resulting phenoxyl radical is a key determinant of the antioxidant efficacy. The presence and position of electron-donating groups, such as methoxy groups, on the aromatic ring play a crucial role in stabilizing this radical through resonance and inductive effects.

Generally, methoxy groups in the ortho and para positions to the hydroxyl group enhance antioxidant activity more effectively than those in the meta position. This is due to their ability to delocalize the unpaired electron of the phenoxyl radical through the resonance effect. Based on these principles, a qualitative comparison of the antioxidant activity of different trimethoxyphenol isomers can be inferred. For instance, isomers with methoxy groups at the C2, C4, and C6 positions relative to the hydroxyl group are predicted to have potent antioxidant activity due to the significant resonance stabilization of the corresponding phenoxyl radical.

Quantitative Data on Antioxidant Activity

A direct, comprehensive comparison of the 50% inhibitory concentration (IC50) values for various trimethoxy phenyl fragments from a single study is not available in the reviewed literature. IC50 values are highly dependent on the specific assay conditions, including the solvent, pH, and radical source used. Therefore, comparing absolute IC50 values across different studies can be misleading.

The following table summarizes the type of antioxidant activity data available for related compounds, highlighting the common assays used for their evaluation. It is important to note that these values are for more complex molecules containing trimethoxyphenyl moieties and not the simple fragments themselves.

Compound/Fragment FamilyAssay(s) UsedTypical IC50 Range (for derivatives)Reference Type
2-Methoxyphenol derivativesDPPH, ABTS, ORACVaries widely based on full structureScientific Studies[1]
3,4,5-Trimethoxyphenyl derivativesDPPHVaries widely based on full structureScientific Studies
Trimethoxyflavone derivativesDPPHVaries widely based on full structureScientific Studies[2]
Chalcone methoxy derivativesDPPHVaries widely based on full structureScientific Studies[3]

Experimental Protocols

Detailed methodologies for the most common assays used to evaluate the antioxidant activity of phenolic compounds are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[4][5]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[4]

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.[4]

  • Reaction Mixture: The test compound is dissolved in a suitable solvent and added to the DPPH solution in a microplate well or a cuvette.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4]

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the reaction mixture with the sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another common method for determining the total antioxidant capacity of a sample.[5]

Principle: ABTS is oxidized to its radical cation (ABTS•+), which is intensely colored (blue-green). Antioxidants in the sample reduce the ABTS•+, leading to a decolorization of the solution. The extent of color change, measured by the decrease in absorbance at 734 nm, is proportional to the antioxidant concentration.[5]

Procedure:

  • Generation of ABTS•+: The ABTS•+ radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[5]

  • Reaction Mixture: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm. The test compound is then added to the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At a low pH, the reduction of a ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to the ferrous form (Fe²⁺-TPTZ) by an antioxidant results in the formation of an intense blue-colored complex. The change in absorbance at 593 nm is proportional to the antioxidant's reducing power.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

  • Reaction Mixture: The test sample is added to the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).

  • Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a standard, typically FeSO₄, and is expressed as Fe²⁺ equivalents.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a key signaling pathway involved in the cellular antioxidant response and a typical experimental workflow for antioxidant assays.

G Experimental Workflow for Antioxidant Activity Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Stock Solutions of Trimethoxy Phenyl Fragments a1 Mix Fragment Dilutions with Assay Reagent p1->a1 p2 Prepare Reagents (DPPH, ABTS, FRAP) p2->a1 a2 Incubate for Specified Time a1->a2 a3 Measure Absorbance (Spectrophotometer) a2->a3 d1 Calculate % Inhibition or Reducing Power a3->d1 d2 Determine IC50 Values or Equivalents d1->d2 d3 Compare Antioxidant Activity d2->d3 G Keap1-Nrf2 Signaling Pathway in Antioxidant Response cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Keap1 Antioxidant Trimethoxy Phenyl Fragment Antioxidant->Keap1 Modulates Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Sequesters & Promotes Degradation Ub Ubiquitination & Proteasomal Degradation Nrf2_cyto->Ub Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE Binds with Maf Maf sMaf Maf->ARE Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates

References

Efficacy of Trimethoxyphenyl Compounds in Oncology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer efficacy of several key trimethoxyphenyl (TMP) compounds, a class of molecules that has garnered significant interest for its potent cytotoxic and antimitotic activities. The ubiquitous 3,4,5-trimethoxyphenyl moiety is a critical pharmacophore found in numerous natural and synthetic compounds that target tubulin, a cornerstone of cancer chemotherapy. This document summarizes quantitative efficacy data, details common experimental protocols, and visualizes the underlying mechanisms of action to support ongoing research and development efforts.

Core Mechanism of Action: Microtubule Destabilization

The primary anti-cancer mechanism for the majority of researched trimethoxyphenyl compounds is the disruption of microtubule dynamics.[1] These agents bind to the colchicine-binding site on β-tubulin, preventing the polymerization of α/β-tubulin heterodimers into microtubules.[1] This interference with microtubule formation is critical, as microtubules are essential for creating the mitotic spindle required for chromosome segregation during cell division.

The inhibition of tubulin polymerization leads to a cascade of events, beginning with the arrest of the cell cycle in the G2/M (Gap 2/Mitosis) phase, ultimately triggering programmed cell death, or apoptosis.[2]

Mechanism_of_Action TMP Trimethoxyphenyl Compound (e.g., CA-4) Tubulin β-Tubulin (Colchicine Site) TMP->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Blocks G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle->G2M_Arrest Induces Mitochondria Mitochondrial Pathway (Intrinsic Apoptosis) G2M_Arrest->Mitochondria Triggers Apoptosis Apoptosis (Cell Death) Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 (Executioner) Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: General signaling pathway of trimethoxyphenyl compounds. (Within 100 characters)

Comparative In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values for several notable trimethoxyphenyl compounds across a range of human cancer cell lines. Lower IC50 values indicate higher potency.

Table 1: IC50 Values of Combretastatin A-4 (CA-4) and Analogues (in µM)

Compound/AnalogueMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)HeLa (Cervical)HepG2 (Liver)Other
Combretastatin A-4 (CA-4) ~0.0039-Yes (Potent)--Ovarian (IC50: 0.27)[3]
Compound 9p Yes (Potent)Yes (Potent)-Yes (Potent)--
Compound C12 Yes (Potent)--Yes (Potent)--
Compound 16a Yes (Potent)-Yes (Potent)Yes (Potent)Yes (Potent)MGC803, MKN45
Compound XN0502 -1.8 ± 0.6---HL-7702 (Normal Liver): 9.1 ± 0.4
Compound VI 6.11-4.83-3.25-
Compound 22b 0.39----MDA-MB-231 (Breast): 0.77, HL-60 (Leukemia): 0.37
Compound 3g 2.94 ± 0.566.30 ± 0.30-6.10 ± 0.31-MDA-MB-231: 1.61, A375 (Melanoma): 0.57

Note: "Potent" indicates that the source cited strong activity without providing a specific numerical IC50 value in the abstract.

Key Experimental Methodologies

Reproducible and standardized protocols are fundamental to comparative analysis. Below are detailed methodologies for key assays used to evaluate the efficacy of these compounds.

General Experimental Workflow

The evaluation of novel anti-cancer compounds typically follows a structured workflow, progressing from broad screening to detailed mechanistic studies.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Screen Compound Synthesis & Library Screening MTT Cell Viability Assay (e.g., MTT) Screen->MTT IC50 IC50 Determination MTT->IC50 TubulinAssay Tubulin Polymerization Assay IC50->TubulinAssay Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cycle WB Mechanism of Action (Western Blot) IC50->WB Xenograft Animal Model (e.g., Xenograft) IC50->Xenograft Lead Compound Selection TGI Tumor Growth Inhibition (TGI) Study Xenograft->TGI Toxicity Toxicity & Safety Profile TGI->Toxicity

Caption: Standard workflow for evaluating anti-cancer compounds. (Within 100 characters)
Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5 × 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with serial dilutions of the trimethoxyphenyl compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10-20 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C in a humidified CO₂ incubator.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules. The process is monitored by an increase in fluorescence from a reporter that binds to polymerized microtubules.[4]

Protocol:

  • Reagent Preparation: Prepare a tubulin reaction mix on ice containing purified tubulin (e.g., 2 mg/mL), general tubulin buffer, GTP, glycerol, and a fluorescent reporter.[4][5]

  • Assay Setup: Pre-warm a 96-well microplate to 37°C. Add test compounds, positive controls (e.g., Nocodazole as an inhibitor, Paclitaxel as an enhancer), and vehicle controls to the appropriate wells.[4]

  • Initiation: Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.[4]

  • Data Acquisition: Immediately place the plate in a pre-warmed microplate reader. Measure fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60-90 minutes.[5]

  • Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The inhibitory effect is quantified by comparing parameters like the maximum polymerization rate and the final polymer mass relative to controls.

Cell Cycle Analysis (Flow Cytometry)

This technique quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M). A G2/M arrest is a hallmark of tubulin-targeting agents.

Protocol:

  • Cell Preparation: Culture and treat cells with the compound of interest for a defined period (e.g., 24 hours). Harvest the cells by trypsinization (for adherent cells) or centrifugation.[3]

  • Fixation: Wash the cells with cold PBS, then fix them by adding ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Incubate on ice for at least 30 minutes.[6]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI), a DNA intercalating dye, and RNase A (to prevent staining of double-stranded RNA).[3][7]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.[7]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to model the data and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates cell cycle arrest.

Apoptosis Analysis (Western Blot)

Western blotting is used to detect and quantify key proteins involved in the apoptotic pathway, confirming the mechanism of cell death.

Protocol:

  • Protein Extraction: Treat cells with the compound, then lyse them to extract total cellular proteins. Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE: Separate the protein lysates by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to apoptosis markers. Key markers include:

    • Pro- and Anti-apoptotic proteins: Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic). An increased Bax/Bcl-2 ratio is indicative of apoptosis.[8][9]

    • Caspases: Initiator caspases (e.g., Caspase-9 for the intrinsic pathway) and executioner caspases (e.g., Caspase-3). Look for the cleaved (active) forms.[10]

    • PARP: Poly (ADP-ribose) polymerase. Detection of its cleaved 89 kDa fragment is a classic hallmark of apoptosis, as it is a substrate of active Caspase-3.[10]

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin to compare protein expression levels across different treatments.

References

A Comparative Structural Analysis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural comparison of the ortho, meta, and para isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide. The information presented is based on crystallographic studies and is intended to inform structure-activity relationship (SAR) studies and guide further research in the development of sulfonamide-based therapeutic agents. While extensive structural data is available, comparative biological activity data for these specific isomers is not currently published.

Structural and Physicochemical Data Comparison

The three isomers—N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide (Compound A, para), N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide (Compound B, meta), and N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide (Compound C, ortho)—exhibit high similarity in bond lengths and angles. However, significant differences are observed in their torsion angles, leading to distinct three-dimensional conformations and intermolecular interactions in the solid state.[1][2]

ParameterCompound A (para)Compound B (meta)Compound C (ortho)
Molecular Formula C₁₃H₁₂N₂O₅SC₁₃H₁₂N₂O₅SC₁₃H₁₂N₂O₅S
Melting Point (°C) 182–183[1]133–134[1]85–86[1]
Yield (%) 85.84[1]79.65[1]17.83[1]
Bond Lengths (Å)
S1–C11.770 (3)[3]1.7664 (12)[3]1.7871 (12)[3]
S1–N11.646 (3)[3]1.6450 (10)[3]1.6426 (11)[3]
Bond Angles (°)
C1–S1–N1107.4 (approx.)[1]107.4 (approx.)[1]107.4 (approx.)[1]
S1–N1–C7116.9 (2)[3]119.00 (8)[3]115.49 (8)[3]
O1–S1–O2120.45 (14)[3]120.66 (5)[3]118.98 (6)[3]
Torsion Angle (°)
C1–S1–N1–C7-58.6 (3)[3]+66.56 (3)[3]+41.78 (10)[3]
Angle Between Aromatic Rings (°) 30.51 (14)[1]41.05 (5)[1]41.06 (5)[1]
Crystal Packing Infinite 3D network[1][2]Ladder-shaped sheets[1][2]Fairly planar infinite sheets[1][2]
Key Hydrogen Bonds N–H···O (sulfonamide)[1][2]N–H···O (sulfonamide)[1][2]N–H···O (methoxy)[1][2]

Note: The bond lengths and angles are generally very similar across the three isomers. The most significant structural differentiator at the molecular level is the C1–S1–N1–C7 torsion angle, which dictates the relative orientation of the phenyl rings.[1][3] This, in turn, influences the intermolecular interactions and crystal packing. In the ortho-isomer (Compound C), a notable intramolecular N–H···O hydrogen bond is observed, and the intermolecular hydrogen bonding involves the methoxy oxygen, unlike the para and meta isomers where the sulfonamide oxygens act as acceptors.[1]

Biological Activity Context

While specific comparative biological data for these three isomers are not available in the reviewed literature, the broader class of sulfonamides is known for a wide range of biological activities. These include antibacterial, anticancer, carbonic anhydrase inhibition, and antiviral activities.[1] The structural variations highlighted in this guide, particularly the differences in the electrostatic potential surface due to the position of the nitro group, are likely to influence the binding affinity of these molecules to biological targets. Further research is warranted to elucidate the specific biological profiles of these isomers.

Experimental Protocols

Synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide Derivatives [1]

The synthesis for all three isomers follows a similar procedure, with the representative synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide (Compound A) detailed below.

Materials:

  • Appropriate nitrobenzenesulfonyl chloride (4-nitrobenzenesulfonyl chloride, 3-nitrobenzenesulfonyl chloride, or 2-nitrobenzenesulfonyl chloride)

  • p-Anisidine

  • 1 M Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

  • Isopropanol

Procedure:

  • To a 250 mL Erlenmeyer flask, add the nitrobenzenesulfonyl chloride (10.00 mmol) and p-anisidine (10.00 mmol).

  • Add 50 mL of deionized water and 10 mL of 1 M Na₂CO₃ solution to the flask.

  • Stir the mixture on a magnetic stir plate at room temperature for approximately 4 days.

  • Collect the resulting solid product by suction filtration.

  • Wash the collected product with deionized water and then with isopropanol.

  • Dry the final product in an oven at a low temperature.

Crystallization for X-ray Analysis: [1]

  • Compound A: X-ray quality crystals were grown by solvent diffusion of heptane into an acetone solution of the compound.

  • Compound B: X-ray quality crystals were grown by solvent diffusion of hexane into an acetone solution of the compound.

  • Compound C: X-ray quality crystals were grown by solvent diffusion of hexane into a 1,2-dichloroethane solution of the compound.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product p_anisidine p-Anisidine reaction Stirring in Water & Na2CO3 (4 days, RT) p_anisidine->reaction nitro_sulfonyl Nitrobenzenesulfonyl Chloride (o-, m-, or p-) nitro_sulfonyl->reaction filtration Suction Filtration reaction->filtration Crude Product washing Washing (Water & Isopropanol) filtration->washing drying Drying washing->drying final_product N-(4-methoxyphenyl)- nitrobenzenesulfonamide drying->final_product

Caption: Synthetic workflow for N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives.

References

Safety Operating Guide

Proper Disposal of 3,4,5-Trimethoxybenzylamine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3,4,5-Trimethoxybenzylamine is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this hazardous chemical, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Hazard Information

This compound is a hazardous chemical that requires careful handling at all times. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] Inhalation or ingestion of this compound can be harmful. Therefore, all handling and disposal procedures must be conducted in a designated area, such as a chemical fume hood, to minimize exposure.

Personal Protective Equipment (PPE): Before initiating any disposal-related activities, it is mandatory to wear the following personal protective equipment:

  • Eye Protection: ANSI Z87.1-compliant safety goggles are required. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or chloroprene, are essential. Contaminated gloves must be disposed of as hazardous waste.

  • Body Protection: A fully fastened, flame-resistant laboratory coat is required to protect against accidental spills.

Quantitative Data Summary

The following table summarizes key hazard classifications and physical properties of this compound relevant to its safe disposal.

PropertyValueCitation
Hazard Class 8 (Corrosive)[1]
Packing Group III[1]
Signal Word Warning
Hazard Statements H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Flash Point 113 °C (235.4 °F) - closed cup
Density 1.155 g/mL at 25 °C
Incompatibility Oxidizing agents[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including unused product, contaminated labware (e.g., pipettes, vials), and personal protective equipment, must be treated as hazardous waste.

  • This waste stream must be segregated from other types of waste, such as non-hazardous trash, sharps, and biological waste.[2][3]

  • Crucially, do not mix this compound waste with incompatible materials, particularly oxidizing agents, to prevent violent reactions.[1][4]

Step 2: Waste Collection and Containerization

  • Unused Product: Whenever possible, dispose of unused or expired this compound in its original container.[2][3] Do not deface the manufacturer's label.

  • Liquid Waste: Collect liquid waste containing this compound in a designated, leak-proof container with a secure, screw-on cap.[2][4] The container must be made of a material compatible with the chemical.

  • Solid Waste: Chemically contaminated solid waste, such as gloves and absorbent paper, should be double-bagged in clear plastic bags and placed inside a designated solid waste container.[2]

  • Container Labeling: All waste containers must be clearly labeled with a hazardous waste tag that includes the chemical name ("this compound"), concentration, and the date accumulation started.[2][3]

Step 3: On-site Storage

  • Waste containers must be stored in a designated Satellite Accumulation Area (SAA), which should be located at or near the point of generation.[4]

  • Ensure all containers are kept tightly closed except when adding waste.[2][4]

  • Secondary containment, such as a lab tray or dishpan, is required to capture any potential leaks or spills.[2] The secondary container must be chemically compatible and have a capacity of at least 110% of the primary container's volume.[2]

  • Store the waste below eye level and away from heat sources or direct sunlight.[3]

Step 4: Arranging for Final Disposal

  • Do not dispose of this compound down the sink or in the regular trash.[3][5] Evaporation is also not an acceptable method of disposal.[3]

  • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a waste pickup.[2]

  • Follow all institutional and local regulations regarding waste accumulation time and quantity limits.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_start Start cluster_ppe Safety Precautions cluster_collection Waste Collection & Segregation cluster_storage On-Site Storage cluster_disposal Final Disposal cluster_end End start Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify as Hazardous Waste ppe->identify segregate Segregate from Incompatible Materials identify->segregate container Select & Label Compatible Container segregate->container store Store in Designated Satellite Accumulation Area container->store containment Use Secondary Containment store->containment close Keep Container Closed containment->close contact Contact EH&S or Licensed Waste Disposal Contractor close->contact pickup Schedule Waste Pickup contact->pickup end Compliant Disposal pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3,4,5-Trimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,4,5-Trimethoxybenzylamine

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 18638-98-8
Molecular Formula C₁₀H₁₅NO₃
Molecular Weight 197.23 g/mol
Appearance Colorless to light yellow or light orange clear liquid
Boiling Point 121 °C at 0.05 mmHg
Density 1.155 g/mL at 25 °C
Refractive Index 1.548 (at 20 °C)
Flash Point 113 °C (235.4 °F) - closed cup
Solubility Not miscible or difficult to mix in water[1]
Hazard Identification and GHS Classification

This compound is a hazardous chemical that requires careful handling. The primary hazards are summarized below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed
Acute Toxicity, Dermal 4H312: Harmful in contact with skin
Skin Corrosion/Irritation 1BH314: Causes severe skin burns and eye damage[2]
Serious Eye Damage/Eye Irritation 1H318: Causes serious eye damage
Acute Toxicity, Inhalation 4H332: Harmful if inhaled
Specific Target Organ Toxicity - Single Exposure 3H335: May cause respiratory irritation

GHS Pictograms:

alt text
alt text

Signal Word: Danger [2]

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is critical to prevent exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes. For larger quantities or when there is a risk of splashing, chemical-resistant aprons or coveralls should be worn.

  • Respiratory Protection: Handling should be done in a well-ventilated area or a chemical fume hood.[3] If vapors or aerosols are likely to be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

PPE_Workflow cluster_ppe Required Personal Protective Equipment Eye Eye Protection (Goggles/Face Shield) Gloves Hand Protection (Nitrile/Neoprene Gloves) Eye->Gloves Body Body Protection (Lab Coat, Closed Shoes) Gloves->Body Respiratory Respiratory Protection (Fume Hood/Respirator) Body->Respiratory End Proceed with Chemical Handling Respiratory->End Start Before Handling This compound Start->Eye Don

Personal Protective Equipment Workflow
Handling Procedures

  • Preparation: Ensure a safety shower and eyewash station are readily accessible.[4]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Dispensing: When transferring the liquid, use appropriate tools such as a pipette or a syringe to minimize splashing.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[5]

  • Incompatibilities: Keep away from strong oxidizing agents.[1] The chemical is air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) for long-term storage or sensitive reactions.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling.

Storage Plan
  • Container: Keep the container tightly closed and stored in a cool, dry, and well-ventilated area.[1][3]

  • Inert Atmosphere: For long-term stability, store under an inert gas.

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes.[6] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[6] If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Emergency_Response_Flowchart cluster_exposure Type of Exposure cluster_actions Immediate Actions Start Exposure Incident Eye_Contact Eye Contact Start->Eye_Contact Skin_Contact Skin Contact Start->Skin_Contact Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Flush_Eyes Flush with water for 15 mins Eye_Contact->Flush_Eyes Flush_Skin Remove clothing, flush with water for 15 mins Skin_Contact->Flush_Skin Fresh_Air Move to fresh air, provide oxygen if needed Inhalation->Fresh_Air Rinse_Mouth Rinse mouth, do NOT induce vomiting Ingestion->Rinse_Mouth Medical_Attention Seek Immediate Medical Attention Flush_Eyes->Medical_Attention Flush_Skin->Medical_Attention Fresh_Air->Medical_Attention Rinse_Mouth->Medical_Attention

Emergency First Aid Procedures
Spill Response

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: For small spills, absorb the chemical with an inert material (e.g., vermiculite, sand, or earth).

  • Collection: Place the absorbent material into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Personal Protection: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.

Disposal Plan

Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.

Waste Characterization

Unused this compound is classified as a hazardous waste due to its corrosive and toxic properties.

Disposal Protocol
  • Containerization: Collect waste this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Storage of Waste: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.[7] Do not attempt to dispose of this chemical down the drain or in regular trash.[8]

  • Empty Containers: "Empty" containers may still contain chemical residues and should be treated as hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of according to institutional guidelines.

Disposal_Workflow Start Generation of This compound Waste Collect Collect in a Labeled, Sealed Container Start->Collect Label Label as 'Hazardous Waste: This compound' Collect->Label Store Store in Designated Hazardous Waste Area Label->Store Arrange_Disposal Arrange for Professional Waste Disposal Store->Arrange_Disposal End Proper Disposal Completed Arrange_Disposal->End

Waste Disposal Workflow

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.